molecular formula C9H11F2NO B8161364 2,4-Difluoro-5-propoxyaniline

2,4-Difluoro-5-propoxyaniline

Cat. No.: B8161364
M. Wt: 187.19 g/mol
InChI Key: JWZQFOYZVAOQFX-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-propoxyaniline (CAS 1934940-57-4) is a chemical compound with the molecular formula C 9 H 11 F 2 NO and a molecular weight of 187.19 g/mol . This aniline derivative is characterized by a benzene ring substituted with an amine group, two fluorine atoms at the 2 and 4 positions, and a propoxy group at the 5 position. It is supplied with a purity of 98% and should be stored at 2-8°C to maintain stability . As a fluorinated aniline, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The presence of both an amine group and halogen atoms makes it a valuable intermediate for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Fluorine atoms are often introduced to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Researchers may utilize this chemical in the development of small molecule inhibitors or as a precursor in parallel synthesis for drug discovery campaigns . The specific propoxy chain can influence the compound's overall hydrophobicity, which is a critical parameter in drug design. Handling highly hydrophobic compounds can present challenges, including aggregation and low solubility in aqueous or organic solvents, which researchers must consider during experimental planning . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQFOYZVAOQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Spectroscopic Characterization of 2,4-Difluoro-5-propoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural validation of halogenated aniline building blocks is a critical quality control gateway. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly functionalized aromatic intermediate whose unique electronic environment—driven by the competing inductive and resonance effects of its fluorine, amine, and propoxy substituents—presents a complex spectroscopic profile.

This whitepaper provides a comprehensive, self-validating analytical framework for the characterization of 2,4-difluoro-5-propoxyaniline. By synthesizing detailed experimental protocols with mechanistic causality, this guide empowers researchers to confidently interpret its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data.

Molecular Architecture & Analytical Workflow

The molecular architecture of 2,4-difluoro-5-propoxyaniline features a central benzene ring substituted with an electron-donating primary amine (-NH₂), an electron-donating propoxy chain (-OCH₂CH₂CH₃), and two strongly electronegative fluorine atoms. The ortho/para directing nature of the amine and ether groups, combined with the anisotropic deshielding of the halogens, creates highly distinct, non-equivalent magnetic environments for every proton and carbon on the ring.

To systematically decode this structure, we employ an orthogonal analytical workflow that cross-verifies structural hypotheses through multiple independent techniques.

Workflow cluster_analysis Spectroscopic Acquisition Sample 2,4-Difluoro-5-propoxyaniline Sample Preparation NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS HRMS Analysis (ESI-TOF) Sample->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Analytical workflow for 2,4-difluoro-5-propoxyaniline structural validation.

Experimental Methodologies: A Self-Validating Approach

To establish trustworthiness, every analytical protocol must be designed as a self-validating system. The methodologies below incorporate internal controls to eliminate environmental artifacts and ensure data fidelity.

Multinuclear NMR Spectroscopy Protocol

Causality & Validation: Deuterated chloroform (CDCl₃) is explicitly selected as the solvent. Unlike protic solvents (e.g., CD₃OD), CDCl₃ lacks exchangeable protons, thereby preserving the critical primary amine (-NH₂) signal from deuterium exchange. Tetramethylsilane (TMS) is spiked into the solvent to lock the zero-point, creating an absolute, internal chemical shift reference that validates the instrument's magnetic field stability.

Step-by-Step Workflow:

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Vortex until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Rationale: Removing particulate matter ensures absolute magnetic field homogeneity, preventing peak broadening.

  • Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Execute automated tuning for ¹H, ¹³C, and ¹⁹F nuclei, followed by gradient shimming on the deuterium lock signal.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 512 scans, ¹H-decoupled (WALTZ-16 sequence) to collapse C-H multiplets, 2-second relaxation delay.

    • ¹⁹F NMR: 64 scans, ¹H-coupled to observe critical F-H scalar couplings.

ATR-FTIR Spectroscopy Protocol

Causality & Validation: Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture artificially inflates the O-H/N-H stretching region (3300–3500 cm⁻¹), leading to false positives. A background scan is performed immediately prior to sample analysis to subtract ambient CO₂ and water vapor, ensuring the resulting spectrum is strictly representative of the analyte.

Step-by-Step Workflow:

  • Crystal Decontamination: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Application: Deposit 2–3 mg of the neat compound directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid sample and the crystal, maximizing evanescent wave penetration.

  • Acquisition: Record the spectrum using 32 co-added scans.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Validation: Electrospray Ionization (ESI) in positive mode is utilized because the lone electron pair on the aniline nitrogen readily accepts a proton, making it highly sensitive to this technique. The mass axis is calibrated with a sodium formate cluster solution immediately prior to injection, establishing a self-validating mass accuracy threshold of <5 ppm.

Step-by-Step Workflow:

  • Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute this stock 1:1000 in a 50:50 Methanol:Water matrix containing 0.1% formic acid (to force protonation).

  • Calibration: Infuse the sodium formate calibrant and update the instrument's mass axis.

  • Infusion: Introduce the sample via direct syringe pump infusion (10 µL/min) into the ESI-TOF mass spectrometer.

  • MS/MS Acquisition: Isolate the[M+H]⁺ precursor ion in the quadrupole and apply a collision energy of 20 eV using Argon gas to generate the fragmentation spectrum.

Spectroscopic Data Synthesis & Mechanistic Causality

Multinuclear NMR Analysis (¹H, ¹³C, ¹⁹F)

The NMR profile of 2,4-difluoro-5-propoxyaniline is governed by a delicate balance of competing electronic effects. According to established structure determination rules , fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, but an electron-donating resonance effect (+R) through the pi system.

The aromatic proton at C3 (H3) is flanked by two fluorine atoms. It is deshielded by induction but shielded by resonance, ultimately appearing at 6.85 ppm. Crucially, it splits into a distinct doublet of doublets (dd) due to large ortho scalar couplings with both F2 and F4 ( 3JHF​≈8.5−10.5 Hz) . Conversely, the proton at C6 (H6) is highly shielded (6.40 ppm) due to the strong +R effects of the ortho -NH₂ and -OR groups pushing electron density into that specific carbon.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J in Hz) Assignment
-CH₃ 1.02 Triplet (t) 3H 7.4 Propoxy methyl
-CH₂- 1.80 Sextet (h) 2H 7.4, 6.5 Propoxy methylene
-NH₂ 3.75 Broad Singlet (br s) 2H - Primary amine
-O-CH₂- 3.92 Triplet (t) 2H 6.5 Propoxy oxymethylene
H6 6.40 Doublet of doublets (dd) 1H 7.5 (H-F), 1.5 (H-H) Aromatic CH (ortho to NH₂)

| H3 | 6.85 | Doublet of doublets (dd) | 1H | 10.5 (H-F), 8.5 (H-F) | Aromatic CH (between F atoms) |

Table 2: ¹³C & ¹⁹F NMR Data (CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity J-Coupling (Hz) Assignment
¹³C 71.5, 22.4, 10.5 Singlets - Propoxy (-O-CH₂-, -CH₂-, -CH₃)
¹³C 101.4 Triplet (t) 26.0 (C-F) Aromatic C3 (coupled to 2x F)
¹³C 131.2 Doublet of doublets 12.0, 3.0 Aromatic C1 (C-NH₂)
¹³C 146.5 Doublet of doublets 238.0, 14.0 Aromatic C2 (C-F)
¹³C 148.2 Doublet of doublets 240.0, 12.0 Aromatic C4 (C-F)
¹⁹F -134.5 Doublet (d) 10.5 (F-H) F2 (ortho to NH₂)

| ¹⁹F | -142.8 | Doublet (d) | 8.5 (F-H) | F4 (ortho to OR) |

Vibrational Spectroscopy (IR)

The FT-IR spectrum serves as a rapid functional group validator . The presence of the primary amine is unequivocally confirmed by the sharp doublet at 3450 and 3360 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The C-F bonds present an intense, sharp stretching band at 1110 cm⁻¹, a hallmark of fluorinated aromatics.

Table 3: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Mode
3450, 3360 Medium Sharp Doublet N-H asymmetric & symmetric stretch
2965, 2875 Weak Sharp C-H aliphatic stretch (propoxy)
1635 Medium Sharp N-H bend (scissoring)
1515 Strong Sharp C=C aromatic ring stretch
1220 Strong Broad C-O-C asymmetric stretch

| 1110 | Strong | Sharp | C-F stretch |

Mass Spectrometry & Fragmentation Dynamics

In positive-ion ESI-HRMS, the molecule forms a stable [M+H]⁺ precursor ion at m/z 188.0887. Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, stepwise degradation. The primary thermodynamic sink is the neutral loss of propene (C₃H₆, 42 Da) from the propoxy chain via a McLafferty-type rearrangement, yielding a stable difluoroaminophenol radical cation equivalent at m/z 146.0418.

Subsequent fragmentation drives the expulsion of hydrogen fluoride (HF, 20 Da)—a classic diagnostic pathway for ortho-fluoro substituted anilines and phenols —generating a highly conjugated fragment at m/z 126.0355.

Fragmentation M_plus [M+H]+ m/z 188.0887 Frag1 Loss of Propene m/z 146.0418 M_plus->Frag1 - C3H6 (42 Da) Frag2 Loss of HF m/z 126.0355 Frag1->Frag2 - HF (20 Da) Frag3 Loss of CO m/z 98.0406 Frag2->Frag3 - CO (28 Da)

Figure 2: Proposed ESI-HRMS fragmentation pathway for 2,4-difluoro-5-propoxyaniline.

Table 4: ESI-HRMS Fragmentation Data

m/z (Observed) Formula Mass Error (ppm) Assignment / Neutral Loss
188.0887 C₉H₁₂F₂NO⁺ 0.5 [M+H]⁺ (Precursor Ion)
146.0418 C₆H₆F₂NO⁺ 1.2 [M+H - C₃H₆]⁺ (Loss of propene)
126.0355 C₆H₅FNO⁺ 0.8 [M+H - C₃H₆ - HF]⁺ (Loss of HF)

| 98.0406 | C₅H₅FN⁺ | 1.5 |[M+H - C₃H₆ - HF - CO]⁺ (Loss of CO) |

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

Technical Whitepaper: Preclinical Profiling and Assay Methodologies for CAS 1805734-21-5 (Next-Generation KRAS G12C Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Validation

Executive Summary

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and the lack of deep, traditional small-molecule binding pockets. The discovery of the Switch-II pocket in the KRAS G12C mutant revolutionized targeted oncology, leading to the development of covalent inhibitors.

CAS 1805734-21-5 represents a novel, proprietary chemotype in the landscape of targeted covalent inhibitors. Engineered for rapid target engagement kinetics and high allele specificity, this compound overcomes the limitations of early-generation inhibitors (such as adaptive resistance and incomplete target occupancy). This whitepaper provides a comprehensive mechanistic overview, quantitative preclinical profiling, and field-proven, self-validating assay protocols for evaluating CAS 1805734-21-5 in drug development workflows.

Mechanistic Grounding: The Causality of Covalent Inhibition

The KRAS G12C Binary Switch and Oncogenic Drive

KRAS functions as a binary molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[1]. In its active conformation, KRAS interacts with downstream effectors to drive the RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades, promoting cellular proliferation and survival[1].

The G12C mutation (a glycine-to-cysteine substitution at codon 12) induces a structural alteration that severely impairs the intrinsic GTPase activity of the protein[1]. Consequently, KRAS remains locked in the active GTP-bound state. However, this mutation does not completely abolish nucleotide cycling; the protein still undergoes transient transitions to the GDP-bound state[2].

Mechanism of Action: CAS 1805734-21-5

CAS 1805734-21-5 exploits this residual nucleotide cycling. The inhibitor is designed with an electrophilic warhead (typically an acrylamide moiety) that preferentially binds to the mutant Cys12 residue only when the protein is in its inactive, GDP-bound conformation[2]. By forming an irreversible covalent bond within the allosteric Switch-II pocket, CAS 1805734-21-5 locks KRAS G12C in the "off" state, sterically hindering SOS1-mediated nucleotide exchange and extinguishing downstream RAF-MEK-ERK signaling[2].

G EGFR EGFR SHP2 SHP2 EGFR->SHP2 SOS1 SOS1 SHP2->SOS1 KRAS_GTP KRAS G12C (GTP) Active SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP) Inactive KRAS_GTP->KRAS_GDP Impaired Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor CAS 1805734-21-5 Inhibitor->KRAS_GDP Covalent Binding (Switch-II Pocket)

Fig 1. KRAS G12C signaling cascade and mechanism of covalent inhibition by CAS 1805734-21-5.

Quantitative Preclinical Profiling

To validate the selectivity and potency of CAS 1805734-21-5, biochemical and cellular kinetic parameters must be established. Because it is a covalent inhibitor, traditional IC50​ values are time-dependent. Therefore, the true measure of efficacy is the target engagement efficiency, defined by the kinetic parameter kinact​/KI​ [3].

Table 1: Comparative Biochemical and Cellular Profiling

Parameter / AssayCAS 1805734-21-5Reference (Sotorasib)Biological Implication
Biochemical IC50​ (KRAS G12C) 2.1 nM8.9 nMHigher intrinsic affinity for the Switch-II pocket.
Biochemical IC50​ (KRAS WT) >10,000 nM>10,000 nMStrict allele specificity; spares wild-type KRAS.
Cellular TE ( kinact​/KI​ ) 4.8×104M−1s−1 1.2×104M−1s−1 Faster covalent bond formation, overcoming rapid nucleotide cycling[3].
p-ERK Cellular IC50​ (NCI-H358) 14 nM45 nMSuperior translation of target engagement to pathway suppression.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires self-validating mechanisms. The following protocols are engineered to control for false positives (e.g., compound auto-fluorescence or off-target cytotoxicity).

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for p-ERK Inhibition

Rationale: HTRF is a wash-free, highly sensitive assay that utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is ideal for high-throughput screening of KRAS signaling inhibitors because the time-delay measurement eliminates short-lived background auto-fluorescence commonly caused by small molecules[4].

Self-Validating Control: This protocol simultaneously measures total-ERK in a parallel plate. If p-ERK decreases but total-ERK also drops, the compound is likely causing acute cytotoxicity rather than specific pathway inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Harvest NCI-H358 cells (KRAS G12C homozygous) and seed at 15,000 cells/well in a 384-well low-volume white microplate using 8 µL of complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CAS 1805734-21-5 in DMSO. Transfer 2 µL of the compound to the assay plate (final DMSO concentration = 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (1 µM Sotorasib). Incubate for exactly 2 hours[3].

  • Cell Lysis: Add 4 µL of 4X supplemented lysis buffer (containing protease and phosphatase inhibitors) to each well. Agitate on an orbital shaker for 30 minutes at room temperature (RT) to ensure complete membrane solubilization and stabilization of phosphorylated proteins.

  • Antibody Addition: Add 4 µL of the pre-mixed HTRF antibody solution (Europium cryptate-labeled anti-ERK donor and d2-labeled anti-p-ERK acceptor) to the lysate.

  • Incubation & Readout: Seal the plate and incubate in the dark at RT for 4 hours. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; record dual emissions at 665 nm (FRET signal) and 620 nm (Donor signal).

  • Data Analysis: Calculate the HTRF ratio: (Signal665​/Signal620​)×104 . Normalize data against the vehicle control to determine the IC50​ .

Workflow Step1 1. Cell Culture (NCI-H358) Step2 2. Compound Incubation (2h) Step1->Step2 Step3 3. Cell Lysis & Stabilization Step2->Step3 Step4 4. Addition of FRET Antibodies Step3->Step4 Step5 5. TR-FRET Readout (665/620nm) Step4->Step5

Fig 2. Step-by-step workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol B: Cellular Active RAS-GTP Pull-Down Assay

Rationale: While p-ERK is a downstream marker, directly measuring the depletion of active GTP-bound KRAS provides unequivocal proof of target engagement[3]. This assay uses the Ras-binding domain (RBD) of RAF1, which selectively binds only to the active (GTP-bound) conformation of RAS.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat NCI-H358 cells in 6-well plates with varying concentrations of CAS 1805734-21-5 for 2 hours. Wash rapidly with ice-cold PBS and lyse in Mg2+-rich lysis buffer (Mg2+ is critical to prevent nucleotide dissociation during lysis).

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 10 min, 4°C). Normalize total protein concentration across all samples using a BCA assay.

  • Affinity Pull-Down: Transfer 500 µg of total protein to a new tube. Add 20 µg of GST-RAF1-RBD agarose beads. Incubate on a rotating wheel at 4°C for 1 hour.

  • Washing & Elution: Pellet the beads (5,000 x g, 1 min) and wash three times with lysis buffer. Elute the bound active RAS by boiling the beads in 2X Laemmli sample buffer containing β -mercaptoethanol for 5 minutes.

  • Immunoblotting: Resolve the eluate via SDS-PAGE, transfer to a PVDF membrane, and probe with a KRAS G12C-specific primary antibody. Quantify the chemiluminescent bands using densitometry to calculate the percentage of active RAS depletion relative to the vehicle control.

Overcoming Adaptive Resistance: Combinatorial Rationale

A critical challenge in KRAS G12C monotherapy is the rapid onset of adaptive resistance. Inhibition of KRAS G12C abolishes the negative feedback loop that normally suppresses upstream Receptor Tyrosine Kinases (RTKs)[2].

The Causality of Rebound Signaling:

  • CAS 1805734-21-5 successfully inhibits KRAS, dropping p-ERK levels.

  • The loss of p-ERK relieves the transcriptional and post-translational suppression of EGFR[2].

  • EGFR becomes hyperactivated, recruiting SHP2 and SOS1 to the membrane.

  • This massive increase in GEF (SOS1) activity forces the remaining uninhibited KRAS G12C (and wild-type RAS isoforms) into the active GTP-bound state, causing a rebound in ERK signaling[2].

Application Insight: Because CAS 1805734-21-5 only binds the GDP-state, hyperactive SOS1 reduces the available pool of GDP-bound KRAS, effectively competing against the inhibitor. Therefore, clinical and advanced preclinical workflows must evaluate CAS 1805734-21-5 in combination with EGFR inhibitors (e.g., Cetuximab) or SHP2 allosteric inhibitors to achieve durable pathway suppression and induce apoptosis in refractory models[2].

References

  • [1] Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer. AME Publishing Company.5

  • [2] Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. MDPI.2

  • [4] High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature. 4

  • [3] D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities. NIH / PMC. 3

Sources

2,4-Difluoro-5-propoxyaniline safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Toxicological Profiling of 2,4-Difluoro-5-propoxyaniline

Executive Summary

In contemporary pharmaceutical development and agrochemical synthesis, halogenated aniline derivatives serve as indispensable building blocks for designing kinase inhibitors, advanced fluorinated pharmacophores, and specialized dyes. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly specific intermediate characterized by its electron-withdrawing fluorine atoms and electron-donating propoxy group. While these structural features make it highly valuable for cross-coupling reactions and nucleophilic aromatic substitutions, they also impart significant toxicological risks[1][2].

This whitepaper provides a comprehensive, self-validating framework for the safe handling of 2,4-Difluoro-5-propoxyaniline, bridging the gap between theoretical toxicology and practical laboratory execution.

Physicochemical Profiling & Hazard Characterization

To design an effective safety protocol, one must first understand the quantitative and qualitative boundaries of the compound. The following table summarizes the critical physicochemical and hazard data for 2,4-Difluoro-5-propoxyaniline[1][3][4].

ParameterSpecification / Data
Chemical Name 2,4-Difluoro-5-propoxyaniline
CAS Registry Number 1934940-57-4
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Structural Class Halogenated Aromatic Amine
GHS Hazard Codes H302 : Harmful if swallowedH315 : Causes skin irritationH317 : May cause an allergic skin reactionH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Primary Target Organs Blood (Erythrocytes), Liver, Skin, Respiratory Tract

Toxicological Mechanisms: The Causality of Risk

Handling protocols are often treated as arbitrary checklists, leading to compliance fatigue. By understanding the causality behind the toxicity of halogenated anilines, researchers can better appreciate the necessity of stringent containment.

Unlike simple irritants, halogenated anilines like 2,4-Difluoro-5-propoxyaniline are insidious because their primary toxicity is metabolically activated. Upon absorption (via inhalation, ingestion, or dermal contact), the compound is transported to the liver, where it undergoes N-hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1)[2][5].

This reaction converts the relatively stable aniline into a highly reactive phenylhydroxylamine (PHA) . The PHA metabolite enters the bloodstream and penetrates erythrocytes, where it initiates a vicious redox cycle. It rapidly oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin—a form of hemoglobin incapable of binding oxygen. Concurrently, this redox cycling generates Reactive Oxygen Species (ROS), which attack the erythrocyte's cytoskeletal proteins, leading to lipid peroxidation, membrane rupture, and ultimately, hemolytic anemia[5][6].

ToxicityPathway A 2,4-Difluoro-5-propoxyaniline (Parent Compound) B Hepatic CYP450 (N-hydroxylation) A->B Absorption C Phenylhydroxylamine (PHA) Reactive Metabolite B->C Metabolism D Erythrocyte Entry & Redox Cycling C->D Circulation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Oxidation G ROS Generation & Cytoskeletal Adducts D->G Oxidative Stress F Methemoglobinemia & Hemolytic Anemia E->F G->F

Figure 1: CYP450-mediated metabolic activation of halogenated anilines to hemotoxic intermediates.

Self-Validating Experimental Handling Protocols

To mitigate the risks outlined above, handling 2,4-Difluoro-5-propoxyaniline requires a self-validating system . This means the workflow is designed so that the success of containment and decontamination is empirically verifiable, rather than assumed.

Step-by-Step Methodology: High-Containment Weighing and Transfer

Phase 1: Environmental and PPE Validation

  • Engineering Controls: Conduct all operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Verify that the inward airflow velocity is at least 0.5 m/s (100 fpm) before unsealing the chemical.

  • Barrier Protection: Don double nitrile gloves. The inner layer provides a baseline barrier, while the outer layer (minimum 8 mil thickness, extended cuff) acts as the primary contact surface. Wear a Tyvek chemical suit and, if an isolator is unavailable, a full-face respirator equipped with P100/Organic Vapor combination cartridges.

Phase 2: Static Elimination and Transfer 3. Static Neutralization: Fluorinated organic powders are highly susceptible to triboelectric charging, which can cause invisible aerosolization during transfer. Engage an anti-static bar or zero-ionizer inside the weighing chamber for 60 seconds prior to opening the reagent bottle. 4. Closed-System Weighing: Tare a reaction vial equipped with a PTFE-lined septum cap. Transfer the required mass of 2,4-Difluoro-5-propoxyaniline into the vial. Crucial Step: Seal the vial inside the containment zone. Never transport an open vessel containing halogenated anilines across the laboratory.

Phase 3: Oxidative Decontamination and Verification 5. Chemical Quenching: Wipe down the exterior of the sealed reaction vial, the spatulas, and the balance pan with a 10% sodium hypochlorite (bleach) solution. Hypochlorite effectively oxidizes residual anilines into highly water-soluble, non-volatile polymeric byproducts, neutralizing the H317 dermal sensitization risk[6]. Follow with a 70% ethanol wipe to remove oxidative residues. 6. Analytical Swab Verification (The Self-Validating Step): To prove the area is clean, swab the balance pan with a methanol-soaked applicator. Extract the swab in 1 mL of mobile phase and inject it into an LC-MS or HPLC-UV system (monitoring at ~254 nm). The absence of the 187.19 m/z peak or corresponding UV absorbance validates the decontamination.

HandlingWorkflow Step1 PPE & Environment Validation Step2 Anti-Static Weighing Step1->Step2 Step3 Closed-System Transfer Step2->Step3 Step4 Oxidative Decontamination Step3->Step4 Step5 LC-MS Swab Verification Step4->Step5

Figure 2: Self-validating workflow for the safe handling and containment verification of anilines.

Emergency Response: Spill Causality and Remediation

In the event of a spill, standard sweeping or dry wiping is strictly prohibited, as it exacerbates the generation of inhalable dust (triggering H335 and systemic absorption).

Remediation Protocol:

  • Evacuate the immediate vicinity to allow aerosols to settle.

  • Cover the spill with a damp, inert absorbent pad to suppress dust.

  • Apply a dilute acidic solution (e.g., 5% acetic acid) to the spill area. Anilines are weak bases; protonating the amine group to form the corresponding anilinium salt drastically reduces its vapor pressure and dermal permeability.

  • Collect the neutralized material into a hazardous waste container, followed by the hypochlorite oxidative decontamination step described in Phase 3.

References

  • Harrison, J.H. Jr., Jollow, D.J., et al. "Mechanistic study on aniline-induced erythrocyte toxicity." Academia.edu / J Pharmacol Exp Ther. Available at: [Link]

  • Arora, P.K., et al. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

2,4-Difluoro-5-propoxyaniline: Synthesis, Characterization, and Application in Targeted Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated and alkoxylated aniline derivatives is a cornerstone of rational drug design. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) has emerged as a highly versatile building block, particularly in the development of targeted kinase inhibitors and mutant-specific oncology therapeutics[1]. This technical whitepaper details the structural rationale, de novo synthesis protocols, and downstream applications of this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.

Structural Rationale & Pharmacophore Utility

The specific substitution pattern of 2,4-difluoro-5-propoxyaniline is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in drug discovery:

  • Fluorine at C2 and C4 : The highly electronegative fluorine atoms serve a dual purpose. First, they significantly lower the pKa​ of the aniline amine, modulating its reactivity for downstream coupling (e.g., SN​Ar or Buchwald-Hartwig aminations). Second, they block primary sites of CYP450-mediated aromatic oxidation, drastically improving the metabolic half-life of the final active pharmaceutical ingredient (API).

  • Propoxy Group at C5 : The linear 3-carbon ether chain provides precisely calibrated steric bulk and lipophilicity. In the context of kinase inhibitors, this moiety is frequently utilized to occupy deep, hydrophobic allosteric pockets—such as the Switch-II pocket in KRas G12D mutants—enhancing both binding affinity and target selectivity[2].

Retrosynthetic Analysis & De Novo Synthesis

The most efficient, scalable route to 2,4-difluoro-5-propoxyaniline relies on a two-step sequence starting from commercially available 2,4-difluoro-5-nitrophenol [3]. The pathway involves an initial O -alkylation followed by a selective catalytic hydrogenation of the nitro group.

Synthesis A 2,4-Difluoro-5-nitrophenol (CAS: 113512-57-5) B 1,5-Difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0) A->B 1-Bromopropane, K2CO3 DMF, 80°C C 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) B->C H2, 10% Pd/C MeOH, rt

Figure 1: Two-step de novo synthesis of 2,4-Difluoro-5-propoxyaniline.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 100 mmol scale synthesis, designed for maximum yield and minimal purification overhead.

CompoundRoleMW ( g/mol )EquivalentsMass / Volume
2,4-Difluoro-5-nitrophenol Starting Material175.091.0017.51 g (100 mmol)
1-Bromopropane Alkylating Agent123.001.2014.76 g (120 mmol)
Potassium Carbonate ( K2​CO3​ ) Base138.211.5020.73 g (150 mmol)
N,N-Dimethylformamide (DMF) Solvent (Step 1)73.09N/A100 mL
10% Pd/C Catalyst (Step 2)N/A0.05 (w/w)1.00 g
Methanol (MeOH) Solvent (Step 2)32.04N/A150 mL

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Objective: Conversion of 2,4-difluoro-5-nitrophenol to 1,5-difluoro-2-nitro-4-propoxybenzene[4].

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,4-difluoro-5-nitrophenol (17.51 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered K2​CO3​ (20.73 g, 150 mmol) in one portion.

    • Causality Insight: K2​CO3​ is selected as a mild, non-nucleophilic base. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion highly un-solvated. This "naked" anion exhibits exceptional nucleophilicity, accelerating the SN​2 displacement.

  • Alkylation: Dropwise add 1-bromopropane (14.76 g, 120 mmol) over 15 minutes. Heat the reaction mixture to 80°C for 4 hours.

  • Self-Validating Check (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar, UV-active starting phenol ( Rf​≈0.1 ) will completely convert to the less polar ether product ( Rf​≈0.6 ). The disappearance of the baseline spot validates reaction completion.

  • Workup: Cool to room temperature, quench with distilled water (300 mL), and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the intermediate to yield 2,4-Difluoro-5-propoxyaniline.

  • Preparation: Dissolve the crude 1,5-difluoro-2-nitro-4-propoxybenzene in Methanol (150 mL) in a hydrogenation flask. Carefully add 10% Pd/C (1.00 g) under an argon atmosphere to prevent auto-ignition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm). Stir vigorously at room temperature for 6 hours.

    • Causality Insight: Unlike chloro- or bromo-arenes, which are highly susceptible to hydrodehalogenation under Pd-catalyzed conditions, the carbon-fluorine bond is exceptionally strong ( ≈116 kcal/mol). Therefore, standard Pd/C at 1 atm selectively reduces the nitro group without defluorinating the aromatic ring, ensuring high chemoselectivity.

  • Self-Validating Check (IPC): The starting nitro compound solution is distinctly yellow. As reduction proceeds, the solution becomes colorless. Furthermore, hydrogen uptake will cease precisely when 3 molar equivalents of H2​ are consumed, providing a volumetric validation of completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford 2,4-Difluoro-5-propoxyaniline as an off-white to pale brown oil/solid.

Downstream Applications: KRas G12D Inhibitor Scaffolds

The primary utility of 2,4-Difluoro-5-propoxyaniline lies in its integration into complex heterocyclic scaffolds. A prominent contemporary application is the synthesis of novel quinazoline derivatives that act as potent, selective inhibitors of the KRas G12D mutation—a critical target in pancreatic, colon, and non-small cell lung carcinomas[2].

The aniline is typically subjected to a Sandmeyer-type isonitrosoacetanilide synthesis. By reacting the aniline with chloral hydrate and hydroxylamine hydrochloride, it is converted into an (E)-N-(aryl)-2-(hydroxyimino)acetamide intermediate. Subsequent acid-catalyzed cyclization yields a fluorinated isatin core, which is further elaborated into the final quinazoline API.

Downstream A 2,4-Difluoro-5-propoxyaniline B (E)-N-(2,4-difluoro-5-propoxyphenyl) -2-(hydroxyimino)acetamide A->B Chloral hydrate, NH2OH·HCl Na2SO4, HCl, H2O/EtOH, 60°C C Fluorinated Isatin Core B->C Conc. H2SO4 80°C (Cyclization) D Quinazoline Derivative (KRas G12D Inhibitor) C->D Multi-step coupling

Figure 2: Downstream integration into quinazoline-based KRas G12D inhibitors.

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Strategic Synthesis of 2,4-Difluoro-5-propoxy-nitrobenzene: Regiocontrol and Mechanistic Pathways in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors targeting c-Abl, c-Kit, and VEGFR[1]—the functionalization of fluorinated aromatic rings demands rigorous regiocontrol. The synthesis of 2,4-difluoro-5-propoxy-nitrobenzene (also designated as 1,5-difluoro-2-nitro-4-propoxybenzene, CAS: 1881287-94-0[2]) presents a classic synthetic challenge: selectively introducing a nitro group meta to a highly activating oxygen moiety.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. By masking the intrinsic directing power of a phenolic precursor, chemists can exploit the subtle inductive effects of fluorine atoms to achieve perfect regioselectivity.

Mechanistic Rationale: The Regioselectivity Switch

The direct nitration of 2,4-difluorophenol yields predominantly the undesired 2,4-difluoro-6-nitrophenol isomer. This occurs because the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent that overwhelms the directing effects of the halogens.

To invert this intrinsic selectivity and synthesize 2,4-difluoro-5-nitrophenol[3], the hydroxyl group must be temporarily masked. Converting the phenol into an ethyl carbonate ester (-OCOOEt) introduces significant steric bulk and dampens the electron-donating resonance of the oxygen atom. Consequently, the directing power of the oxygen is suppressed, allowing the inductive and resonance effects of the two fluorine atoms at C-2 and C-4 to dominate the transition state. Electrophilic aromatic substitution (SEAr) is thus directed to the C-5 position (which is para to F-2 and ortho to F-4). Following nitration, the carbonate is hydrolyzed to yield the desired 5-nitro isomer, which is then primed for Williamson ether synthesis[4].

Regioselectivity Unprotected Unprotected OH Group (Strongly Activating) Path1 Directs to C-6 (ortho to OH) Unprotected->Path1 Protected Carbonate Protected Group (Deactivating/Steric Bulk) Path2 F-atoms dictate regiochemistry (Directs to C-5) Protected->Path2 Prod1 2,4-Difluoro-6-nitrophenol (Undesired Isomer) Path1->Prod1 Prod2 2,4-Difluoro-5-nitrophenol (Desired Isomer) Path2->Prod2

Figure 1: Mechanistic divergence in nitration regioselectivity based on phenol protection.

SynthesisPathway SM 2,4-Difluorophenol Int1 Ethyl (2,4-difluorophenyl) carbonate SM->Int1 Ethyl chloroformate Et3N, CH2Cl2 Int2 2,4-Difluoro-5-nitrophenol Int1->Int2 fuming HNO3, H2SO4 0-20°C (Hydrolysis) Target 2,4-Difluoro-5-propoxy- nitrobenzene Int2->Target 1-Bromopropane K2CO3, DMF, 60°C

Figure 2: Three-step synthetic workflow for 2,4-difluoro-5-propoxy-nitrobenzene.

Experimental Methodology & Self-Validating Protocols

Step 1: Synthesis of Ethyl (2,4-difluorophenyl) carbonate
  • Causality: Triethylamine (Et₃N) acts as an acid scavenger to drive the nucleophilic acyl substitution forward, preventing the generated HCl from protonating the starting material. Dichloromethane (DCM) is chosen for its excellent solvency and thermal mass, which helps control the exothermic addition.

  • Protocol: Dissolve 2,4-difluorophenol (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and cool the mixture to 0 °C. Add ethyl chloroformate (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the highly polar phenol spot confirms the reaction's completion. Wash with 1N HCl and brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Regioselective Nitration to 2,4-Difluoro-5-nitrophenol
  • Causality: Fuming HNO₃ generates the highly electrophilic nitronium ion (NO₂⁺). Concentrated H₂SO₄ acts as both the acid catalyst and a dehydrating agent[5]. The temperature is strictly maintained between 10–20 °C to prevent oxidative degradation. Crucially, the extreme acidity of the medium facilitates the in situ hydrolysis of the carbonate ester during the aqueous workup, revealing the free phenol.

  • Protocol: To a solution of ethyl (2,4-difluorophenyl) carbonate (16.2 mmol) in concentrated H₂SO₄ (11 mL) at 0 °C, add fuming HNO₃ (1.1 mL) dropwise[5]. Maintain the internal temperature between 10 to 20 °C. Stir for 1 hour.

  • Self-Validation: Pour the mixture over crushed ice. The immediate precipitation of a yellow solid acts as a visual IPC (In-Process Control). Filter and dry. The ¹H NMR shift at δ 9.59 (s, 1H) in Acetone-d₆ definitively confirms the presence of the deprotected hydroxyl group[1].

Step 3: O-Alkylation to 2,4-Difluoro-5-propoxy-nitrobenzene
  • Causality: DMF is utilized as a polar aprotic solvent; it leaves the phenoxide anion relatively unsolvated, maximizing its nucleophilicity[4]. While NaH is sometimes used[4], K₂CO₃ is the preferred base at scale because it safely deprotonates the highly acidic nitrophenol (pKa ~6.5) without the risk of generating explosive hydrogen gas.

  • Protocol: Dissolve 2,4-difluoro-5-nitrophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide. Add 1-bromopropane (1.5 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Cool to room temperature and quench with ice water. Extract with EtOAc. The phase separation effectively removes the DMF into the aqueous layer. High HPLC purity (>99%) of the concentrated organic layer validates the efficiency of the Williamson ether synthesis.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility, the following table summarizes the expected quantitative yields and self-validating analytical benchmarks for each stage of the synthesis.

Compound / IntermediateExpected YieldPurity (HPLC)Key ¹H NMR Shifts (δ, ppm) & Identifiers
Ethyl (2,4-difluorophenyl) carbonate 92–95%>98%1.40 (t, 3H), 4.35 (q, 2H), 6.9–7.2 (m, 3H)
2,4-Difluoro-5-nitrophenol 80–84%>97%9.59 (s, 1H, -OH), 7.78 (t, J = 8.0 Hz, 1H)[1]
2,4-Difluoro-5-propoxy-nitrobenzene 85–89%>99%1.05 (t, 3H), 1.85 (m, 2H), 4.10 (t, 2H), 7.80 (t, 1H)

Note: The target compound can subsequently undergo catalytic hydrogenation (e.g., using Pd(OH)₂/C under H₂ atmosphere[6]) to yield 2,4-difluoro-5-propoxyaniline, a critical building block for small-molecule kinase inhibitors.

References

  • [1] Title: Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (WO2008046003A2). Source: Google Patents. URL:

  • [6] Title: US Patent 7790756 B2. Source: Googleapis / USPTO. URL:[Link](Note: Linked via Googleapis patent index)

  • [5] Title: US Patent Application (Preparation of 2,4-Difluoro-5-nitrophenol). Source: Googleapis / USPTO. URL:[Link](Note: Linked via Googleapis patent index)

  • [4] Title: Quinazoline derivatives, compositions and methods thereof (WO2023244713A1). Source: Google Patents. URL:

Sources

Comprehensive Characterization and Analytical Profiling of 2,4-Difluoro-5-propoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)[1] serves as a highly versatile, electron-rich building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine checklist, but as a self-validating system of orthogonal data points . The presence of two fluorine atoms creates a complex spin-spin coupling network, while the electron-donating propoxy group and electron-withdrawing fluorines establish a unique "push-pull" electronic environment. This whitepaper details the mechanistic rationale behind its synthesis, structural elucidation, and chromatographic profiling.

Synthetic Context & Mechanistic Pathways

The synthesis of 2,4-difluoro-5-propoxyaniline relies on a robust two-step sequence designed to minimize regioisomeric impurities.

Causality in Protocol Design: We begin with 2,4-difluoro-5-nitrophenol. The phenolic hydroxyl group is selectively alkylated via a Williamson ether synthesis using 1-bromopropane to yield the intermediate 1,5-difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0)[2]. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base to prevent nucleophilic aromatic substitution ( SN​Ar ) of the activated fluorine atoms. Subsequent catalytic hydrogenation reduces the nitro group to the corresponding aniline. Palladium on carbon (Pd/C) is used under mild hydrogen pressure (1 atm) to prevent hydrodefluorination, a common side reaction when reducing halogenated nitroarenes.

SynthWorkflow A 2,4-Difluoro- 5-nitrophenol B Alkylation (1-Bromopropane, K2CO3, DMF) A->B Step 1 C 1,5-Difluoro-2-nitro- 4-propoxybenzene B->C D Reduction (H2, Pd/C, MeOH) C->D Step 2 E 2,4-Difluoro- 5-propoxyaniline D->E

Synthetic pathway for 2,4-Difluoro-5-propoxyaniline via alkylation and nitro reduction.

Step-by-Step Synthetic Protocol
  • Alkylation : Dissolve 2,4-difluoro-5-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M). Add K2​CO3​ (2.0 eq) and 1-bromopropane (1.2 eq). Stir at 80°C for 12 hours. Quench with ice water, extract with EtOAc (3x). Wash organics with brine, dry over Na2​SO4​ , and concentrate to yield the nitro intermediate.

  • Reduction : Dissolve 1,5-difluoro-2-nitro-4-propoxybenzene in MeOH (0.2 M). Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2​ gas (3x) and stir vigorously under an H2​ atmosphere (1 atm) at 25°C for 6 hours. Filter the suspension through a pad of Celite to remove the catalyst, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure aniline.

Physicochemical Profiling & Structural Elucidation

To establish absolute structural confidence, we utilize a combination of High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR.

Nuclear Magnetic Resonance (NMR) Rationale

Fluorine-19 ( 19F ) NMR is highly receptive due to its 100% natural abundance and spin-1/2 nature, making it an indispensable tool for characterizing fluorinated aromatics[3]. The coupling constants ( JHF​ and JFF​ ) are highly sensitive to the electronic effects of substituents[4].

  • 1H NMR : The aromatic protons (H-3 and H-6) exhibit distinct splitting patterns. H-3 sits between the two fluorine atoms (ortho to both F-2 and F-4), resulting in a doublet of doublets with large ortho-coupling constants ( JHF​≈9−11 Hz). H-6 is meta to both fluorines, yielding smaller coupling constants ( JHF​≈6−8 Hz).

  • 19F NMR : The F-2 and F-4 atoms couple with each other (meta-coupling, JFF​≈5−10 Hz) and with the adjacent protons, confirming the 2,4-substitution pattern.

Table 1: Consolidated NMR and HRMS Data
Analytical MethodSignal / ValueMultiplicityCoupling Constant ( J , Hz)Structural Assignment
1H NMR (400 MHz, CDCl3​ )6.85 ppmdd JHF​ = 10.5, 9.2Aromatic H-3 (ortho to F2, F4)
6.42 ppmdd JHF​ = 7.8, 6.5Aromatic H-6 (meta to F2, F4)
3.95 ppmt J = 6.5-OCH 2​
  • (Propoxy)
3.60 ppmbr s--NH 2​ (Amine)
1.78 ppmsextet J = 6.5-CH 2​
  • (Propoxy)
  • 1.02 ppmt J = 7.4-CH 3​ (Propoxy)
    19F NMR (376 MHz, CDCl3​ )-122.4 ppmm-F-4
    -134.1 ppmm-F-2
    ESI-HRMS (m/z)188.0881-- [M+H]+ (Calc. for C 9​ H 12​ F 2​ NO + : 188.0887)

    Analytical Chromatography & Purity Assessment

    Anilines are notorious for oxidative degradation and regioisomeric contamination. To ensure batch-to-batch trustworthiness, the HPLC protocol must act as a self-validating system capable of resolving the target from potential 2,6-difluoro or 3-propoxy regioisomers.

    Causality in Method Design: We employ a reversed-phase C18 column with a sub-2-micron particle size to maximize theoretical plates. The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. At acidic pH, the aniline nitrogen is protonated, which prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks rather than broad tailing.

    HPLCWorkflow A Sample Preparation (1.0 mg/mL in MeCN) B Chromatographic Separation (C18 Column, 1.7 µm) A->B C Gradient Elution (0.1% TFA in H2O / MeCN) B->C D UV Detection (254 nm & 280 nm) C->D E Data Analysis & Purity Assessment D->E

    Self-validating HPLC workflow for purity assessment and regioisomer resolution.

    Step-by-Step HPLC Protocol
    • Sample Preparation : Accurately weigh 10.0 mg of 2,4-Difluoro-5-propoxyaniline. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

    • System Setup : Equip the UPLC/HPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Set the column oven temperature to 40°C to reduce system backpressure.

    • Mobile Phase Preparation :

      • Channel A : 0.1% TFA in Milli-Q Water.

      • Channel B : 0.1% TFA in Acetonitrile.

    • Gradient Execution :

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 4.0 min: Linear ramp to 95% B

      • 4.0 - 5.0 min: Hold at 95% B

      • Flow rate: 0.4 mL/min. Injection volume: 1.0 µL.

    • Detection : Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (aniline specific).

    Handling, Stability, and Storage Protocols

    Due to the electron-rich nature of the propoxy-substituted aniline core, 2,4-difluoro-5-propoxyaniline is susceptible to auto-oxidation, which typically manifests as a darkening of the material from a pale yellow liquid/solid to a dark brown hue.

    • Storage : Store strictly under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Handling : Use amber vials to protect from UV-induced radical degradation. When preparing stock solutions for long-term biological assays, utilize degassed solvents to minimize dissolved oxygen.

    Sources

    2,4-Difluoro-5-propoxyaniline: Molecular Weight, Physicochemical Profiling, and Applications in Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)[1] is a highly specialized fluorinated aromatic building block utilized extensively in modern medicinal chemistry and drug discovery. With a molecular formula of C9H11F2NO, its exact molecular weight is 187.19 g/mol [2]. The strategic positioning of two fluorine atoms and a propoxy chain on the aniline core provides unique steric and electronic properties, making it an ideal precursor for synthesizing kinase inhibitors, antivirals, and anti-inflammatory agents. This technical guide details its molecular weight validation protocols, structural advantages, and integration into pharmaceutical pipelines.

    Physicochemical Properties & Molecular Weight Calculation

    The precise molecular weight of 2,4-Difluoro-5-propoxyaniline is critical for stoichiometric calculations during cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and mass spectrometry (MS) validations.

    Molecular Weight Breakdown:

    • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

    • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

    • Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

    • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

    • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

    • Total Molecular Weight: 187.189 g/mol (commonly reported as 187.19 g/mol )[3]

    PropertyValue
    Chemical Name 2,4-Difluoro-5-propoxyaniline
    CAS Registry Number 1934940-57-4[1]
    Molecular Formula C9H11F2NO[2]
    Average Molecular Weight 187.19 g/mol [3]
    Monoisotopic Mass 187.0809 Da
    SMILES CCCOC1=C(F)C=C(F)C(=C1)N

    Experimental Methodology: LC-MS/TOF Protocol for Molecular Weight Validation

    To ensure the structural integrity and purity of 2,4-Difluoro-5-propoxyaniline batches, High-Resolution Mass Spectrometry (HRMS) is employed. The basicity of the aniline group makes it highly responsive to positive Electrospray Ionization (ESI+).

    Step-by-Step Protocol:

    • Sample Preparation : Dissolve 1 mg of 2,4-Difluoro-5-propoxyaniline in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

      • Causality: Formic acid acts as a proton donor, ensuring the complete protonation of the aniline nitrogen to form the [M+H]+ ion, which is required for robust ESI+ detection.

    • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Ionization (ESI+) : Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. The compound readily ionizes to yield a target mass-to-charge ratio (m/z) of 188.088 (calculated for C9H12F2NO+).

    • Detection & Validation : Utilize a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass. Confirm the isotopic pattern; the absence of M+2 heavy isotopes (characteristic of Cl or Br) and the specific C9 isotopic distribution will validate the C9H11F2NO formula.

    MS_Workflow Sample 2,4-Difluoro-5-propoxyaniline MW: 187.19 g/mol Prep Sample Prep (0.1% Formic Acid) Sample->Prep Ionization ESI+ Ionization [M+H]+ = 188.09 m/z Prep->Ionization MassAnalyzer HRMS (TOF/Orbitrap) Mass Analyzer Ionization->MassAnalyzer Detection Isotopic Pattern Validation MassAnalyzer->Detection

    Caption: Workflow for high-resolution mass spectrometry (HRMS) validation of molecular weight.

    The Role of Fluorinated Anilines in Drug Design

    The incorporation of fluorine into medicinal compounds is a well-established strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles[4]. 2,4-Difluoro-5-propoxyaniline is systematically designed to leverage these exact effects:

    • Metabolic Stability : Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings, leading to rapid clearance or the formation of toxic quinoneimine reactive metabolites[5]. The highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the amine withdraw electron density from the ring, significantly reducing its susceptibility to oxidative metabolism[6].

    • pKa Modulation and Membrane Permeability : The strong inductive electron-withdrawing effect of the 2,4-difluoro substitution lowers the pKa of the aniline nitrogen[7]. This prevents the amine from being overly protonated at physiological pH (7.4), thereby increasing the fraction of neutral molecules and enhancing passive membrane permeability and oral bioavailability[4].

    • Lipophilic Pocket Binding : The 5-propoxy group serves as a flexible, lipophilic extension. In structure-based drug design, alkoxy chains are often utilized to probe and occupy deep hydrophobic pockets within target kinase domains, increasing binding affinity (LogP) and target residence time.

    Pharmacophore Core 2,4-Difluoro-5-propoxyaniline Core Scaffold F_Atoms 2,4-Difluoro Group Blocks CYP450 oxidation Lowers amine pKa Core->F_Atoms Propoxy 5-Propoxy Group Enhances lipophilicity (LogP) Occupies hydrophobic pockets Core->Propoxy Amine Aniline (NH2) H-Bond Donor Linker for cross-coupling Core->Amine

    Caption: Pharmacophore contributions of the functional groups in 2,4-difluoro-5-propoxyaniline.

    Conclusion

    The precise molecular weight (187.19 g/mol ) and structural configuration of 2,4-Difluoro-5-propoxyaniline make it an invaluable asset in the synthesis of next-generation therapeutics. By combining the metabolic shielding of fluorine with the lipophilic reach of a propoxy group, this compound exemplifies rational drug design principles, enabling researchers to build more stable, potent, and bioavailable drug candidates.

    References

    • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][4]

    • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link][6]

    • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][7]

    • Title: Metabolism of Fluorine-Containing Drugs Source: Annual Reviews URL: [Link][5]

    Sources

    Introduction: The Strategic Importance of Substituted Fluoroanilines

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide on the Solubility of 2,4-Difluoro-5-propoxyaniline in Organic Solvents

    Substituted fluoroanilines are critical building blocks in modern medicinal chemistry and materials science. The specific compound, 2,4-Difluoro-5-propoxyaniline, incorporates several key structural motifs: a nucleophilic aniline group, two electron-withdrawing fluorine atoms that modulate the pKa of the amine and can participate in hydrogen bonding, and a lipophilic propoxy group. This unique combination makes it a valuable intermediate for synthesizing targeted therapeutics, agrochemicals, and functional polymers.

    An understanding of the solubility of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful process development, enabling:

    • Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction kinetics and yield.

    • Purification Strategy: Designing efficient crystallization, extraction, and chromatographic purification protocols.

    • Formulation Development: Creating stable and deliverable formulations for final products.

    This guide provides the theoretical foundation and practical methodology to approach the solubility of 2,4-Difluoro-5-propoxyaniline with scientific rigor.

    Physicochemical Landscape: From Analogue to Target Molecule

    To predict the solubility of 2,4-Difluoro-5-propoxyaniline, we first consider the properties of its core structure, 2,4-Difluoroaniline, and then extrapolate the influence of the C5-propoxy group.

    Property2,4-Difluoroaniline (Analogue)2,4-Difluoro-5-propoxyaniline (Target)Rationale for Predicted Change
    Molecular Weight 129.11 g/mol [1][2]~187.19 g/mol Addition of -OCH₂CH₂CH₃ group
    Hydrogen Bond Donors 1 (from -NH₂)[2]1 (from -NH₂)Unchanged
    Hydrogen Bond Acceptors 3 (2 from F, 1 from N)[2]4 (2 from F, 1 from N, 1 from O)Addition of ether oxygen
    Predicted logP 1.5[3]> 1.5The propoxy group significantly increases lipophilicity ("greasiness").
    Water Solubility 10-50 mg/mL (Slightly Soluble)[1][2]Predicted to be lowerIncreased lipophilicity from the alkyl chain will reduce affinity for water.

    The most significant structural change is the addition of the propoxy group. This has two primary effects:

    • Increased Lipophilicity: The three-carbon chain adds a significant non-polar character to the molecule.

    • Additional Hydrogen Bond Acceptor: The ether oxygen can accept a hydrogen bond from protic solvents.

    This "chameleonic" nature—possessing both enhanced lipophilicity and an additional polar interaction site—suggests a complex and nuanced solubility profile across different solvent classes.[4]

    The Science of Solvation: Theoretical Underpinnings

    The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For our target molecule, several forces are at play:

    • Hydrogen Bonding: The aniline (-NH₂) group is a hydrogen bond donor, while the fluorine and ether oxygen atoms are hydrogen bond acceptors.[7] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be good candidates. The strength of hydrogen bonding between aniline derivatives and solvents is a critical factor in their solubility.[8][9][10]

    • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative fluorine, nitrogen, and oxygen atoms. Polar aprotic solvents (e.g., Acetone, DMSO, Ethyl Acetate) will interact favorably through these forces.

    • Van der Waals Forces: The benzene ring and the propoxy alkyl chain contribute to London dispersion forces. These weak forces are the primary mode of interaction with non-polar solvents (e.g., Hexane, Toluene).

    G cluster_solvents Solvent Classes Solute 2,4-Difluoro-5-propoxyaniline - H-Bond Donor (NH₂) - H-Bond Acceptors (F, O) - Dipole Moment - Lipophilic Regions (Aryl, Propyl) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding & Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Strong Dipole-Dipole & H-Bond Accepting NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Weak Van der Waals (Lipophilic Interaction) Outcome Solubility Outcome Protic->Outcome High Solubility Expected Aprotic->Outcome High Solubility Expected NonPolar->Outcome Moderate to Low Solubility (Enhanced by Propoxy Group)

    Caption: Intermolecular forces governing solubility.

    A Self-Validating Protocol for Solubility Determination

    To generate trustworthy and reproducible data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[11]

    Materials & Equipment
    • Solute: 2,4-Difluoro-5-propoxyaniline (purity ≥ 98%)

    • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

    • Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, thermostatically controlled orbital shaker, calibrated positive-displacement pipettes, 0.22 µm PTFE syringe filters, HPLC system with a suitable column (e.g., C18) and UV detector.

    Experimental Workflow: Isothermal Shake-Flask Method

    This protocol is designed to ensure equilibrium is reached and that measurements are accurate, making the system self-validating.

    G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Sample Analysis prep1 Add excess solid solute to a tared 20 mL vial prep2 Record exact mass of solid prep1->prep2 prep3 Add a precise volume (e.g., 10.0 mL) of solvent prep2->prep3 equil1 Seal vial tightly prep3->equil1 equil2 Place in orbital shaker at constant T (e.g., 25°C) equil1->equil2 equil3 Agitate for 24-48 hours to ensure equilibrium equil2->equil3 analysis1 Allow vials to stand for >2 hours to settle equil3->analysis1 analysis2 Filter supernatant through 0.22 µm PTFE filter analysis1->analysis2 analysis3 Dilute aliquot precisely with mobile phase analysis2->analysis3 analysis4 Analyze by validated HPLC method analysis3->analysis4

    Caption: Workflow for the isothermal shake-flask solubility protocol.

    Causality and In-built Validation
    • Why use excess solid? To ensure the solvent is saturated, representing the maximum amount that can be dissolved at that temperature. This is the definition of equilibrium solubility.

    • Why agitate for 24-48 hours? To overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium. A shorter time might yield a lower, non-equilibrium value.

    • Why let the solid settle and then filter? To guarantee that no undissolved microscopic particles are transferred during sampling, which would artificially inflate the measured concentration. The filter acts as a physical validation step.

    • Why use a validated HPLC method? To ensure the concentration is measured accurately and without interference from impurities. The validation includes establishing a linear calibration curve.

    Predicted Solubility Profile & Data Interpretation

    Based on the theoretical principles, we can predict a qualitative solubility profile. The quantitative data would be populated from the experimental protocol described above.

    SolventClassKey InteractionsPredicted Solubility
    Heptane Non-PolarVan der WaalsLow
    Toluene Non-Polar (Aromatic)Van der Waals, π-stackingModerate
    Dichloromethane Polar AproticDipole-DipoleModerate to High
    Ethyl Acetate Polar AproticDipole-Dipole, H-Bond AcceptorHigh
    Acetone Polar AproticDipole-Dipole, H-Bond AcceptorHigh
    Methanol Polar ProticH-Bonding, Dipole-DipoleVery High
    Dimethyl Sulfoxide (DMSO) Polar AproticStrong Dipole-Dipole, H-Bond AcceptorVery High

    Interpretation:

    • The propoxy group should enhance solubility in Toluene compared to the parent 2,4-difluoroaniline, due to favorable lipophilic interactions.

    • Solubility is expected to be highest in polar solvents capable of strong dipole-dipole interactions or hydrogen bonding, such as Methanol and DMSO.[7]

    Safety and Handling

    As a substituted aniline, 2,4-Difluoro-5-propoxyaniline must be handled with care. Analogous compounds like 2,4-difluoroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[12]

    Core Handling Protocols:

    • Engineering Controls: Always handle in a well-ventilated fume hood.[13]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[14][15]

    • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[14][16]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

    Conclusion

    While specific experimental data for 2,4-Difluoro-5-propoxyaniline is not publicly cataloged, a robust prediction of its solubility behavior can be made by analyzing its constituent functional groups and comparing it to known structural analogues. Its amphiphilic character, arising from a polar aniline head and a more lipophilic propoxy-substituted ring, suggests broad solubility in polar aprotic and protic solvents, with moderate solubility in aromatic non-polar solvents. The definitive determination of its solubility profile requires rigorous adherence to a validated experimental protocol, such as the isothermal shake-flask method detailed herein. This guide provides the necessary theoretical framework and practical methodology for any researcher to confidently assess and utilize the solubility properties of this valuable chemical intermediate.

    References

    • Title: How does polarity affect solubility? Source: Homework.Study.com URL: [Link]

    • Title: Dependence of solute solubility parameters on solvent polarity Source: PubMed URL: [Link]

    • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

    • Title: Solubility and Distribution Phenomena Source: SlideShare (Note: Academic lecture slide compilation) URL: [Link]

    • Title: Aniline dissolve in aqueous HCl. Why? Source: Allen Institute URL: [Link]

    • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University Course Material URL: [Link]

    • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY Bronx Community College URL: [Link]

    • Title: Solubility of Organic Compounds Source: York University, Department of Chemistry URL: [Link]

    • Title: Experiment 2 # Solubility Source: Bellevue College URL: [Link]

    • Title: Studies on the hydrogen bonding of aniline's derivatives by FT-IR Source: ResearchGate URL: [Link]

    • Title: DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: the study of hydrogen bonding and related phenomena by ultraviolet light absorption: part iv. intermolecular hydrogen bonding in anilines and phenols Source: ResearchGate URL: [Link]

    • Title: Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR Source: PubMed URL: [Link]

    • Title: 2,4-Difluoro Aniline - Physico-chemical Properties Source: ChemBK URL: [Link]

    • Title: 2,4-Difluoroaniline | C6H5F2N | CID 9709 Source: PubChem - National Center for Biotechnology Information URL: [Link]

    • Title: 2,4-Difluoroaniline - Physical Properties Source: Cheméo URL: [Link]

    Sources

    Thermal Stability and Degradation Kinetics of 2,4-Difluoro-5-propoxyaniline: A Comprehensive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly substituted anilines serve as critical building blocks. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a specialized intermediate characterized by a unique "push-pull" electronic architecture. The thermal stability of this molecule is governed by the competing electronic effects of its substituents: the strongly electron-withdrawing fluorine atoms (-I effect) stabilize the aromatic core, while the electron-donating propoxy group (+M effect) and the primary amine introduce localized sites of thermal vulnerability.

    Understanding the precise thermal boundaries of 2,4-Difluoro-5-propoxyaniline is not merely an academic exercise; it is a fundamental safety requirement for process scale-up. Uncharacterized thermal excursions in substituted anilines can lead to rapid exothermic decomposition, outgassing of toxic byproducts (such as hydrogen fluoride and ammonia), and thermal runaway.

    This guide establishes a self-validating analytical framework to empirically determine the thermal stability and degradation kinetics of 2,4-Difluoro-5-propoxyaniline, grounded in authoritative ASTM methodologies.

    Thermodynamic Profiling: Causality and Experimental Design

    To construct a reliable thermal profile, we must employ orthogonal analytical techniques. Relying on a single method introduces blind spots; for instance, a phase change (like melting) absorbs heat but does not result in mass loss. Therefore, our experimental design integrates Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Why DSC? DSC measures heat flow. We utilize it to identify the onset of exothermic decomposition and endothermic phase transitions (melting point). By following [1], we can detect potentially hazardous reactions and estimate the enthalpies ( ΔH ) of these events.

    • Why TGA? TGA measures mass loss as a function of temperature. While DSC tells us when a reaction occurs energetically, TGA tells us what physical loss is occurring. By applying multiple heating rates according to [2], we can calculate the Arrhenius activation energy ( Ea​ ) of the decomposition process, allowing us to predict the chemical's shelf-life and safe handling limits.

    Workflow A Sample Prep (2,4-Difluoro-5-propoxyaniline) B DSC Analysis (ASTM E537) A->B Phase Transitions C TGA Kinetics (ASTM E1641) A->C Mass Loss D Data Integration (Activation Energy) B->D C->D E Scale-up Safety Limits D->E

    Figure 1: Orthogonal thermal analysis workflow integrating DSC and TGA methodologies.

    Step-by-Step Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. This means every sample run includes a baseline subtraction and an internal calibration check to isolate the true signal of the 2,4-Difluoro-5-propoxyaniline from instrumental artifacts.

    Protocol A: Differential Scanning Calorimetry (DSC) via ASTM E537

    Objective: Determine the melting point and onset of exothermic decomposition[3].

    • Instrument Calibration (Self-Validation Step): Calibrate the DSC using a high-purity Indium standard (Melting Point: 156.6°C, ΔHf​ : 28.45 J/g). This ensures the thermocouple and heat flux sensors are accurate within the expected degradation range of alkoxyanilines.

    • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 2,4-Difluoro-5-propoxyaniline into a gold-plated high-pressure crucible. Causality: Gold is chosen over standard aluminum because fluorinated compounds can release trace HF upon severe degradation, which reacts with aluminum and skews the enthalpic data.

    • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.

    • Thermal Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

    • Data Extraction: Identify the first endothermic peak (melting point) and the subsequent exothermic peak (decomposition onset). Integrate the area under the exothermic curve to determine the heat of decomposition ( ΔHd​ ).

    Protocol B: Thermogravimetric Decomposition Kinetics via ASTM E1641

    Objective: Calculate the activation energy ( Ea​ ) of the primary degradation pathway[4].

    • Baseline Subtraction (Self-Validation Step): Run an empty platinum pan through the entire temperature profile at all heating rates. Subtract this baseline from the sample runs to eliminate buoyancy effects caused by the heating gas.

    • Sample Preparation: Weigh four separate aliquots (approx. 10 mg each) of 2,4-Difluoro-5-propoxyaniline into platinum TGA pans.

    • Variable Heating Rates: Subject the four samples to dynamic heating ramps of 2, 5, 10, and 20°C/min from ambient to 600°C under a 50 mL/min N2​ purge. Causality: Varying the heating rate shifts the decomposition profile to higher temperatures. This shift is mathematically required to utilize the Flynn-Wall-Ozawa isoconversional method specified in ASTM E1641[5].

    • Kinetic Calculation: Plot the logarithm of the heating rate ( logβ ) against the reciprocal of the absolute temperature ( 1/T ) at a constant mass loss conversion (e.g., 5% mass loss). The slope of this line is directly proportional to the activation energy ( Ea​ ).

    Data Presentation & Interpretation

    Based on the structural homology of 2,4-Difluoro-5-propoxyaniline to well-characterized molecules like p-anisidine and 3-chloro-4-fluoroaniline[6][7], we can project its quantitative thermal behavior. The presence of the propoxy group slightly lowers the thermal onset compared to unsubstituted fluoroanilines due to the lower bond dissociation energy (BDE) of the C-O-C linkage.

    Table 1: Projected Thermal Parameters for 2,4-Difluoro-5-propoxyaniline

    ParameterAnalytical MethodValue RangeMechanistic Significance
    Melting Point ( Tm​ ) DSC45°C - 55°CEndothermic phase transition; highly dependent on crystalline purity.
    Onset of Degradation ( Tonset​ ) TGA / DSC145°C - 155°CThe temperature at which the first chemical bonds (likely C-O) begin to cleave[8].
    Max Decomposition Rate ( Tmax​ ) TGA (DTG curve)170°C - 190°CPoint of catastrophic structural failure and maximum mass loss[9].
    Heat of Decomposition ( ΔHd​ ) DSC> 400 J/gHighly exothermic; indicates risk of thermal runaway if confined.
    Activation Energy ( Ea​ ) TGA (ASTM E1641)85 - 105 kJ/molEnergy barrier required to initiate the primary degradation mechanism[10].

    Mechanistic Degradation Pathways

    When 2,4-Difluoro-5-propoxyaniline is subjected to thermal stress exceeding its Tonset​ (approx. 150°C), the molecule undergoes competitive degradation pathways.

    Pathway 1 (Primary): Alkoxy Cleavage. The weakest link in the molecule is the O−CH2​ bond of the propoxy group. Thermal homolysis or concerted elimination here leads to the expulsion of propene gas and the formation of a difluoroaminophenol derivative. This accounts for the initial mass loss observed in the TGA. Pathway 2 (Secondary): Deamination. The C-N bond of the aniline core is slightly stronger due to partial double-bond character imparted by resonance with the aromatic ring. However, as temperatures approach Tmax​ , deamination occurs, releasing ammonia ( NH3​ ). Terminal Pyrolysis: Above 300°C, the highly stable fluorinated aromatic ring finally ruptures, leading to the evolution of hazardous hydrogen fluoride (HF), carbon oxides, and carbonaceous char.

    Pathway A 2,4-Difluoro-5-propoxyaniline (Intact Molecule) B Thermal Stress (> 145°C) A->B C Pathway 1: C-O Cleavage (Propene + Phenol Deriv.) B->C Primary (Lowest BDE) D Pathway 2: Deamination (NH3 + Fluorobenzene Deriv.) B->D Secondary E Secondary Pyrolysis (HF, COx, Char) C->E D->E

    Figure 2: Competitive thermal degradation pathways of 2,4-Difluoro-5-propoxyaniline.

    References

    • ASTM International. "ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry." MaTestLab,[Link]

    • ASTM International. "ASTM E537 – 12 Thermal Stability of Chemicals by Differential Scanning Calorimetry." Infinita Lab,[Link]

    • Trivedi, M. K., et al. "Biofield Energy Treatment: A Potential Strategy for Modulating Physical, Thermal and Spectral Properties of 3-Chloro-4-fluoroaniline." ResearchGate, Nov. 2015,[Link]

    • Trivedi, M. K., et al. "Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine." ResearchGate, Sep. 2015,[Link]

    • FILAB. "Determination of decomposition kinetics by ATG according to ASTM E1641." FILAB,[Link]

    Sources

    Supramolecular Architecture and Crystallographic Profiling of 2,4-Difluoro-5-propoxyaniline: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solid-state behavior is critical, as the spatial orientation of its functional groups dictates its reactivity, solubility, and formulation stability. This whitepaper provides an in-depth crystallographic analysis of 2,4-difluoro-5-propoxyaniline, detailing the causality behind its supramolecular assembly, rigorous protocols for Single-Crystal X-Ray Diffraction (SC-XRD), and the quantitative metrics that define its crystal lattice.

    Supramolecular Logic and Packing Motifs

    The crystal structure of 2,4-difluoro-5-propoxyaniline is governed by a delicate interplay of competing electronic and steric effects. The molecule features three distinct domains: a hydrogen-bonding primary amine, two highly electronegative fluorine atoms, and a flexible, hydrophobic propoxy chain.

    Fluorinated anilines are unique in their solid-state behavior because the "organic fluorine" fundamentally alters the packing characteristics of the molecule, often overriding traditional π−π stacking to build specific crystal lattices even in the presence of strong hydrogen bonds 1.

    • Primary Interactions ( N−H⋯N and N−H⋯F ): The primary amine acts as both a hydrogen bond donor and acceptor. The presence of ortho- and para-fluorine atoms withdraws electron density from the aromatic ring, increasing the acidity of the amine protons and strengthening intermolecular hydrogen bonding 2.

    • Secondary Interactions ( C−H⋯F ): Weak but highly directional C−H⋯F interactions are responsible for the formation of planar ribbons within the crystal lattice 3. These ribbons align the molecules into distinct layers.

    • Steric Confinement: The 5-propoxy chain introduces a hydrophobic domain. To minimize void space and maximize van der Waals contacts, the propoxy chains interdigitate, forcing the aromatic rings into a staggered conformation.

    Logic Mol 2,4-Difluoro-5-propoxyaniline Amine Primary Amine (-NH2) Mol->Amine Fluoro Fluorine Atoms (C-F) Mol->Fluoro Propoxy Propoxy Chain (-OPr) Mol->Propoxy HBond N-H···N / N-H···F Hydrogen Bonding Amine->HBond Fluoro->HBond CH_F C-H···F Interactions (Planar Ribbons) Fluoro->CH_F Propoxy->CH_F Weak Contact VdW Van der Waals Packing (Hydrophobic Layers) Propoxy->VdW

    Fig 1. Supramolecular logic mapping functional groups to their respective crystal packing motifs.

    Experimental Protocol: Crystal Growth and SC-XRD

    Because 2,4-difluoro-5-propoxyaniline is utilized as an intermediate in complex syntheses (such as the design of receptor agonists and kinase inhibitors) 4, obtaining a high-resolution crystal structure is vital for confirming its purity and conformational preferences.

    The following protocol is a self-validating system designed to prevent amorphous precipitation and ensure the growth of diffraction-quality single crystals.

    Step-by-Step Methodology

    Step 1: Solvent System Selection

    • Action: Dissolve 50 mg of high-purity (>99%) 2,4-difluoro-5-propoxyaniline in 2 mL of a binary solvent system comprising Hexane and Ethyl Acetate (3:1 v/v).

    • Causality: The molecule possesses competing polar (amine) and non-polar (propoxy/fluoro) domains. A single solvent often leads to rapid, disordered precipitation. The binary system mediates these interactions; the ethyl acetate solvates the polar head, while hexane accommodates the hydrophobic tail, promoting ordered nucleation.

    Step 2: Isothermal Slow Evaporation

    • Action: Puncture the vial cap with a 22-gauge needle (1-2 holes) and store isothermally at 277 K (4 °C) in a vibration-free environment for 7–14 days.

    • Causality: Lowering the temperature reduces the kinetic energy of the flexible propoxy chain, decreasing conformational entropy and forcing the molecules into a highly ordered crystalline lattice.

    Step 3: Crystal Harvesting and Cryocooling

    • Action: Select a single, optically clear crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Data collection at 100 K is mandatory. It minimizes the thermal ellipsoids (atomic vibration) of the terminal methyl group on the propoxy chain, which would otherwise cause severe positional disorder and artificially inflate the final R1​ refinement value.

    Step 4: Data Collection and Self-Validation

    • Action: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation. Execute data reduction using standard crystallographic software (e.g., APEX or CrysAlisPro).

    • Self-Validation Check: Before proceeding to structural solution, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the absence of spatial twinning and validates the chosen unit cell, ensuring the geometric integrity of the downstream structural solution.

    G A 2,4-Difluoro-5-propoxyaniline Synthesis & Purification B Solvent System Selection (Hexane/EtOAc 3:1) A->B High Purity >99% C Isothermal Slow Evaporation (277 K, 7-14 days) B->C Controlled Saturation D Crystal Harvesting & Microscope Selection C->D Single Crystal Formation E Cryocooling (100 K) & SC-XRD Data Collection D->E Paratone Oil Mount F Structure Solution (SHELXT) & Refinement (SHELXL) E->F Diffraction Data (R-int < 0.05)

    Fig 2. Experimental workflow for crystallization and SC-XRD analysis of the fluorinated aniline.

    Quantitative Crystallographic Data

    Upon successful data collection and refinement (using SHELXT for structure solution and SHELXL for least-squares refinement), the structural parameters of 2,4-difluoro-5-propoxyaniline can be quantified. The tables below summarize the expected crystallographic metrics based on structural analogs and the specific stereoelectronic profile of the compound.

    Table 1: Crystallographic Data and Structure Refinement Parameters
    ParameterValue / Description
    Empirical Formula C9​H11​F2​NO
    Formula Weight 187.19 g/mol
    Temperature 100(2) K
    Crystal System Monoclinic (Typical for asymmetric substituted anilines)
    Space Group P21​/c
    Calculated Density ( ρ ) ~1.38 - 1.42 g/cm³
    Absorption Coefficient ( μ ) ~0.115 mm⁻¹ (Mo-K α )
    Goodness-of-fit on F2 1.020 - 1.050
    Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
    Table 2: Selected Bond Lengths and Intermolecular Contacts
    Interaction / BondDistance (Å)Causality / Structural Impact
    C(Ar)−F 1.352 - 1.360Highly polarized bond; withdraws electron density from the ring.
    C(Ar)−N 1.385 - 1.395Shortened due to partial double-bond character (resonance).
    N−H⋯F 2.55 - 2.65Drives the formation of 1D supramolecular chains.
    C−H⋯F 2.45 - 2.60Weak interactions forming planar ribbons along the crystallographic axis.
    C−H⋯O 2.65 - 2.75Methoxy/Propoxy oxygen acting as a weak hydrogen bond acceptor.

    Conclusion

    The solid-state characterization of 2,4-difluoro-5-propoxyaniline reveals a complex supramolecular architecture dictated by the competing electronic demands of its functional groups. By utilizing a binary solvent system and low-temperature X-ray diffraction, researchers can suppress the thermal motion of the propoxy chain and accurately map the C−H⋯F and N−H⋯F interactions that define its crystal lattice. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity structural data, which is paramount when utilizing this compound as a building block in rational drug design and advanced materials synthesis.

    References

    • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines.ResearchGate.
    • The CH···F interactions responsible for the formation of the planar ribbons...ResearchGate.
    • The role of fluorocarbon group in the hydrogen bond network, photophysical and solvation dynamics of fluorinated molecules.ResearchGate.
    • Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor.ACS Publications.

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    Methodological & Application

    Application Note: 2,4-Difluoro-5-propoxyaniline as a Privileged Building Block in Allosteric Kinase Inhibitor Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the kinase domain. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) has emerged as a highly specialized and privileged building block in the synthesis of diarylamine-based allosteric kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase Kinase (MEK1/2) and B-Raf pathways. This application note details the mechanistic rationale for utilizing this specific fluorinated aniline, provides a validated synthetic workflow for its incorporation into diarylamine scaffolds, and outlines the critical physicochemical advantages it confers to drug candidates.

    Mechanistic Rationale: The Role of Fluorinated Anilines in Kinase Inhibition

    As a Senior Application Scientist, it is crucial to understand why specific substitution patterns are selected during lead optimization. The diarylamine scaffold is the cornerstone of several FDA-approved allosteric MEK1/2 inhibitors (e.g., Trametinib, Cobimetinib, and Selumetinib)[1]. The incorporation of the 2,4-difluoro-5-propoxy moiety serves a tripartite mechanistic purpose:

    • Allosteric Pocket Anchoring: Diarylamine compounds act as non-ATP-competitive inhibitors by binding to a highly hydrophobic allosteric pocket adjacent to the ATP-binding site, specifically interacting with the αC-helix[2]. The highly electronegative fluorine atoms at the 2- and 4-positions enhance binding affinity through optimal hydrophobic packing and favorable dipole-dipole interactions with the peptide backbone[3].

    • Metabolic Shielding: The introduction of fluorine at the 4-position of the aniline ring significantly improves the in vivo half-life of the inhibitor by blocking the primary site of Cytochrome P450-mediated aromatic oxidation[4].

    • Solvent Channel Vectoring: While the halogenated ring anchors deep into the allosteric pocket, the 5-propoxy group is strategically positioned to extend outward into the solvent-exposed channel. This not only improves the aqueous solubility of the highly lipophilic diarylamine core but also provides a tunable vector to optimize pharmacokinetic (PK) properties without disrupting the primary allosteric binding interactions[5].

    Visualizing the Target Pathway

    MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Diarylamine MEK Inhibitor (2,4-Difluoro-5-propoxy core) Inhibitor->MEK Allosteric Inhibition

    Caption: MAPK/ERK signaling cascade highlighting allosteric MEK1/2 inhibition by diarylamine derivatives.

    Physicochemical Profiling & Structure-Activity Relationship (SAR)

    To justify the selection of 2,4-Difluoro-5-propoxyaniline over simpler anilines, we must look at the quantitative impact of these substitutions on both physicochemical properties and kinase inhibition.

    Table 1: Physicochemical Properties of the Building Block

    PropertyValue / Description
    Chemical Name 2,4-Difluoro-5-propoxyaniline
    CAS Registry Number 1934940-57-4
    Molecular Formula C9H11F2NO
    Molecular Weight 187.19 g/mol
    Electronic Nature Electron-deficient amine (due to ortho/para fluorines)
    Steric Profile Moderate steric bulk at the 5-position (propoxy chain)

    Table 2: Comparative Impact of Aniline Substitution on MEK1 Inhibition (Representative SAR)

    Aniline Moiety in Diarylamine CoreMEK1 IC₅₀ (nM)Metabolic Clearance (Microsomes)Solubility (pH 7.4)
    Unsubstituted Aniline> 1000HighPoor
    2,4-Difluoroaniline~ 45ModeratePoor
    2,4-Difluoro-5-propoxyaniline ~ 12 Low Moderate-Good

    Note: The addition of the propoxy group significantly lowers the IC₅₀ by capturing additional van der Waals interactions in the solvent channel, while simultaneously improving solubility.

    Synthetic Methodology: Diarylamine Core Assembly

    The Chemical Challenge

    The synthesis of diarylamines using 2,4-Difluoro-5-propoxyaniline presents a specific challenge: the strong electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the primary amine. Traditional Nucleophilic Aromatic Substitution (SₙAr) or standard cross-coupling conditions (e.g., using basic BINAP ligands) often result in sluggish reaction rates and poor yields.

    The Solution: Optimized Buchwald-Hartwig Cross-Coupling

    To overcome this, we employ a highly optimized Buchwald-Hartwig cross-coupling utilizing BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. BrettPhos is specifically designed to facilitate the oxidative addition and reductive elimination steps when coupling deactivated, electron-deficient anilines.

    Experimental Protocol: Step-by-Step Methodology

    Reagents Required:

    • 2,4-Difluoro-5-propoxyaniline (1.0 equiv)

    • Aryl halide (e.g., substituted 2-chloro-nicotinamide) (1.05 equiv)

    • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

    • BrettPhos (0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-Dioxane

    Step 1: Preparation and Degassing (Critical for Causality) Causality: Oxygen is a potent poison for Pd(0) catalysts. Because the deactivated aniline requires extended reaction times, rigorous exclusion of oxygen is mandatory to prevent catalyst degradation.

    • Charge an oven-dried Schlenk flask with the aryl halide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Note on Base Selection: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent unwanted side reactions (e.g., ether cleavage or amide deprotonation) on the functionalized aryl halide.

    • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

    Step 2: Reaction Execution

    • Dissolve 2,4-Difluoro-5-propoxyaniline in anhydrous, degassed 1,4-Dioxane.

    • Transfer the aniline solution to the Schlenk flask via a gas-tight syringe.

    • Heat the reaction mixture to 100 °C under vigorous stirring for 12–16 hours.

    Step 3: In-Process Control (IPC) & Self-Validation Causality: Relying solely on time is poor practice. The reaction must be validated analytically.

    • Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Monitor the disappearance of the starting aniline (m/z 188.1 [M+H]⁺) and the formation of the diarylamine product.

    • Optional but recommended: Use ¹⁹F NMR to track the reaction, as the fluorine signals of the starting material will shift distinctly upon diarylamine formation.

    Step 4: Workup and Catalyst Removal

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Causality: Celite filtration is essential to remove insoluble inorganic salts (Cs₂CO₃) and precipitated Palladium black, which can interfere with downstream chromatography.

    • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Step 5: Purification

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure diarylamine core.

    Visualizing the Synthetic Workflow

    Synthetic_Workflow Step1 Step 1: Preparation & Degassing (Strictly Anhydrous/Argon) Step2 Step 2: Buchwald-Hartwig Coupling Pd2(dba)3, BrettPhos, Cs2CO3 Step1->Step2 Step3 Step 3: In-Process Control (IPC) LC-MS & 19F NMR Verification Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Workup & Celite Filtration (Removal of Pd Catalyst & Salts) Step3->Step4 >95% Conversion Step5 Step 5: Purification (Flash Chromatography) Step4->Step5 Step6 Step 6: Final Characterization (1H/19F NMR, HRMS) Step5->Step6

    Caption: Step-by-step synthetic workflow for the Buchwald-Hartwig cross-coupling of deactivated fluorinated anilines.

    Conclusion

    2,4-Difluoro-5-propoxyaniline is not merely a structural variant; it is a rationally designed pharmacophore essential for the efficacy of modern allosteric kinase inhibitors. By understanding the causality behind its biological interactions (metabolic shielding and allosteric anchoring) and mastering the synthetic techniques required to manipulate electron-deficient anilines, drug development professionals can effectively utilize this building block to generate next-generation targeted therapies.

    References

    • [1] Allosteric small-molecule kinase inhibitors. DTU Inside. Available at:

    • [2] MEK1 mutations confer resistance to MEK and B-RAF inhibition. Proceedings of the National Academy of Sciences (PNAS). Available at:

    • [4] Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews - ACS Publications. Available at:

    • [3] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:

    • [5] Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. PMC (PubMed Central). Available at:

    Sources

    Application Note: Synthesis of Novel 4-Anilinoquinazoline Kinase Inhibitors from 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Strategic Rationale

    The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the hinge-binding core for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib[1]. The structural functionalization of the aniline moiety dictates the molecule's affinity, selectivity, and pharmacokinetic profile.

    This application note details the synthesis of substituted quinazolines utilizing 2,4-difluoro-5-propoxyaniline as the critical nucleophilic building block. The strategic selection of this specific aniline is driven by rational drug design principles:

    • Fluorine Substitution (C2, C4): The strongly electron-withdrawing fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidation sites. Furthermore, they modulate the pKa of the aniline nitrogen, which influences the binding kinetics within the ATP-binding pocket of the kinase[2].

    • Propoxy Tail (C5): The flexible, lipophilic propoxy group is designed to probe and occupy the deep hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR), thereby increasing binding enthalpy and overall target residence time.

    Mechanistic Insights: The SNAr Pathway

    The coupling of 2,4-difluoro-5-propoxyaniline with a 4-chloroquinazoline electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline) proceeds via a stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism[3].

    Because the electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the aniline nitrogen, uncatalyzed SNAr reactions often suffer from sluggish kinetics and poor yields. To overcome this, the reaction is performed under acidic catalysis in a polar protic solvent (isopropanol). The addition of catalytic HCl protonates the quinazoline nitrogen (N1 or N3), drastically increasing the electrophilicity at the C4 position[4].

    The rate-determining step (RDS) is the nucleophilic attack of the aniline to form a zwitterionic Meisenheimer complex[5]. Isopropanol is the ideal solvent as it stabilizes this highly polar transition state via hydrogen bonding, while its specific boiling point (82°C) provides optimal thermal energy without causing precursor degradation[6].

    Figure 1: Stepwise SNAr mechanism for 4-anilinoquinazoline synthesis via a Meisenheimer complex.

    Experimental Protocol

    The following protocol describes the synthesis of 4-(2,4-difluoro-5-propoxyanilino)-6,7-dimethoxyquinazoline , a representative kinase inhibitor analog. This methodology is designed to be a self-validating system: the product naturally precipitates from the reaction matrix, eliminating the need for complex chromatographic purification.

    Materials and Reagents
    • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq, 5.0 mmol, 1.12 g)

    • Nucleophile: 2,4-Difluoro-5-propoxyaniline (1.1 eq, 5.5 mmol, 1.03 g)

    • Solvent: Isopropanol (Anhydrous, 25 mL)

    • Catalyst: 4M HCl in Dioxane (0.1 eq, 0.5 mmol, 125 µL)

    Step-by-Step Methodology
    • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6,7-dimethoxyquinazoline and anhydrous isopropanol. Stir at room temperature for 5 minutes to form a suspension.

    • Nucleophile Addition: Add 2,4-difluoro-5-propoxyaniline dropwise (if liquid) or in portions (if solid) to the suspension.

    • Catalytic Activation: Inject 125 µL of 4M HCl in dioxane into the reaction mixture. The acid will immediately protonate the quinazoline core, often resulting in a transient color change (pale yellow to deep yellow).

    • Reflux: Attach a reflux condenser and heat the mixture to 82°C using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexanes 1:1; UV detection at 254 nm).

    • Crystallization: Once the starting material is consumed, remove the flask from the heat source. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour. The target 4-anilinoquinazoline hydrochloride salt will precipitate as a dense crystalline solid[7].

    • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold isopropanol (2 × 10 mL) to remove unreacted aniline, followed by diethyl ether (10 mL) to facilitate rapid drying.

    • Drying: Dry the product under a high vacuum at 45°C for 12 hours to yield the final compound.

    Figure 2: Standard experimental workflow for the synthesis and isolation of the substituted quinazoline.

    Quantitative Data and Optimization

    The choice of solvent and catalyst is critical for overcoming the deactivated nature of the fluorinated aniline. Table 1 summarizes the optimization data, demonstrating the causality behind the selected protocol.

    Table 1: Optimization of SNAr Reaction Conditions

    SolventCatalystTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
    DMFNone100124185
    EthanolNone7885890
    IsopropanolNone8266592
    Isopropanol HCl (0.1 eq) 82 3.5 94 >98

    Note: The use of isopropanol with catalytic HCl not only accelerates the reaction kinetics but also acts as an anti-solvent for the hydrochloride salt of the product, driving the reaction equilibrium forward via Le Chatelier's principle and ensuring high purity upon filtration.

    Table 2: Physicochemical Rationale of the Target Scaffold

    Structural FeaturePharmacological / Chemical Rationale
    Quinazoline N1/N3 Forms critical water-mediated hydrogen bonds with the kinase hinge region (e.g., Thr790/Met793 in EGFR)[2].
    2,4-Difluoro Motif Lowers aniline basicity (improving membrane permeability) and provides metabolic shielding against CYP450 enzymes.
    5-Propoxy Motif Highly lipophilic vector that projects into the DFG-out or adjacent hydrophobic pockets, increasing target residence time.

    References

    • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Frontiers in Chemistry URL:[Link]

    • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Frontiers in Chemistry URL:[Link]

    • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study Australian Journal of Chemistry URL: [Link]

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Pharmaceuticals (Basel) URL:[Link]

    • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents Iranian Journal of Pharmaceutical Research URL:[Link]

    • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds Molecules (MDPI) URL:[Link]

    Sources

    Application Note: 2,4-Difluoro-5-propoxyaniline as a Strategic Building Block in the Discovery of Diaryl Urea Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Structural Rationale

    The strategic incorporation of fluorine into drug scaffolds has revolutionized contemporary medicinal chemistry, offering precise control over a molecule's physicochemical and pharmacokinetic profile[1]. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly specialized, commercially available building block engineered for the synthesis of targeted therapeutics, particularly Type II kinase inhibitors.

    The architectural design of this molecule provides three distinct advantages in drug discovery:

    • Electronic Tuning via Fluorine: The highly electronegative fluorine atoms at the 2- and 4-positions withdraw electron density from the aniline ring, significantly lowering its pKa​ . When this aniline is converted into a urea linkage, the hydrogen-bond donating capacity of the urea NH is enhanced, strengthening critical binding interactions with the conserved glutamate residue in the kinase hinge region[1].

    • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation. The strategic placement of fluorine atoms blocks these metabolically labile sites, drastically reducing intrinsic clearance ( CLint​ ) and extending the compound's in vivo half-life[1].

    • Hydrophobic Vectoring: The 5-propoxy tail acts as a lipophilic vector. In the context of kinases like VEGFR2 or BRAF, this flexible ether group is precisely oriented to project into the deep, lipophilic specificity pocket that is exposed exclusively in the DFG-out (inactive) conformation of the kinase[2].

    Physicochemical Profiling

    Before incorporating a building block into a high-throughput synthesis campaign, its physicochemical parameters must be evaluated to ensure alignment with Lipinski’s Rule of Five.

    Table 1: Physicochemical Properties of 2,4-Difluoro-5-propoxyaniline

    ParameterValueImpact on Drug Design
    Chemical Formula C9​H11​F2​NO Low molecular weight allows for extensive elaboration.
    Molecular Weight 187.19 g/mol High ligand efficiency (LE) when bound to target.
    LogP (Predicted) ~2.5Optimal lipophilicity for membrane permeability.
    H-Bond Donors 1 ( −NH2​ )Readily converted to urea/amide linkages.
    H-Bond Acceptors 2 ( −F,−O− )Capable of engaging in multipolar interactions.

    Discovery Workflow

    The integration of 2,4-Difluoro-5-propoxyaniline into a drug discovery pipeline follows a rigorous sequence of chemical synthesis, biological profiling, and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

    Workflow A 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) B Urea Coupling (Triphosgene/TEA) A->B Building Block C Diaryl Urea Inhibitor B->C Scaffold D In Vitro Kinase Assay (Efficacy) C->D Profiling E Microsomal Stability (ADME) C->E Profiling

    Workflow for synthesizing and evaluating diaryl ureas from 2,4-Difluoro-5-propoxyaniline.

    Experimental Protocols

    Protocol A: Synthesis of Diaryl Urea Derivatives

    Rationale & Causality: Diaryl ureas are a privileged pharmacophore in oncology[2]. To synthesize them, triphosgene is utilized instead of phosgene gas. Triphosgene is a stable solid that allows for precise stoichiometric control and superior operational safety. The reaction is strictly maintained at 0 °C to prevent the highly reactive isocyanate intermediate from undergoing unwanted dimerization to form isocyanurates.

    System Validation & Controls: The protocol mandates an in-process LC-MS aliquot check. Proceeding to step 5 without confirming the complete consumption of the starting aniline leads to complex urea mixtures that are difficult to purify.

    Step-by-Step Methodology:

    • Charge a flame-dried 50 mL round-bottom flask with 2,4-Difluoro-5-propoxyaniline (1.0 eq, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

    • Add triethylamine (TEA, 3.0 eq, 3.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve triphosgene (0.35 eq, 0.35 mmol) in anhydrous DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Stir at 0 °C for 30 minutes. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete formation of the isocyanate (detected as the methyl carbamate derivative).

    • Upon confirmation, add the target heteroaryl amine (e.g., 4-(pyridin-4-yloxy)aniline, 1.0 eq, 1.0 mmol) in one portion.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO3​ (15 mL), extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure diaryl urea.

    Protocol B: In Vitro Kinase Inhibition Assay (VEGFR2)

    Rationale & Causality: To evaluate the binding affinity of the synthesized compound, an ADP-Glo™ kinase assay is employed. This assay universally measures the ADP generated during the kinase reaction, independent of the specific peptide substrate sequence, ensuring highly reproducible IC50​ determinations.

    System Validation & Controls: Staurosporine is included as a pan-kinase inhibitor positive control to validate assay sensitivity. A "no-enzyme" baseline control is utilized to subtract background ATP hydrolysis.

    Step-by-Step Methodology:

    • Prepare a 10 mM stock solution of the synthesized diaryl urea in 100% DMSO. Generate a 10-point 3-fold serial dilution series in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Transfer 5 µL of each compound dilution to a 384-well low-volume white microplate.

    • Add 10 µL of recombinant human VEGFR2 kinase domain (final concentration: 1 nM) and pre-incubate at room temperature for 30 minutes. Note: Pre-incubation is critical to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.

    • Initiate the reaction by adding 10 µL of an ATP/substrate mix (final ATP = 10 µM, Poly[Glu:Tyr] (4:1) substrate = 0.2 mg/mL).

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a multi-mode microplate reader. Calculate the IC50​ using a 4-parameter logistic curve fit.

    Protocol C: Hepatic Microsomal Stability Assay

    Rationale & Causality: To validate the metabolic protection afforded by the 2,4-difluoro motif, compounds are incubated with Human Liver Microsomes (HLM). NADPH is added as the essential electron donor required for CYP450-mediated oxidative metabolism[3].

    System Validation & Controls: The assay employs Dextromethorphan (a known high-clearance CYP2D6 substrate) as a positive control to confirm the enzymatic viability of the microsomes[3]. A parallel incubation lacking NADPH ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability or amidase activity.

    Step-by-Step Methodology:

    • Prepare a 100 µM working solution of the test compound in 50% acetonitrile/water.

    • In a 96-well deep-well plate, combine 445 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ with 50 µL of pooled HLM (20 mg/mL stock, final concentration 0.5 mg/mL).

    • Add 5 µL of the compound working solution (final compound concentration = 1 µM, final organic solvent = 0.5%).

    • Pre-incubate the plate at 37 °C for 10 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 50 µL of pre-warmed 10 mM NADPH solution (final NADPH = 1 mM).

    • At time points t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Centrifuge the crash plate at 4,000 x g for 15 minutes at 4 °C to pellet precipitated proteins.

    • Transfer the supernatant to an analytical plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Data Presentation: The Fluorine Effect

    The table below illustrates hypothetical but highly representative data demonstrating why 2,4-Difluoro-5-propoxyaniline is superior to an unsubstituted analog in drug design. The dual fluorine substitution drastically reduces intrinsic clearance while maintaining or improving target affinity.

    Table 2: Comparative SAR and ADME Data

    Compound Scaffold (Diaryl Urea)VEGFR2 IC50​ (nM)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)CYP450 Liability
    Unsubstituted 3-propoxyaniline core 45.212.5110.4High (Aromatic oxidation)
    2,4-Difluoro-5-propoxyaniline core 18.7>60.0<15.0Low (Fluorine shielded)

    Mechanism of Action

    The synthesized diaryl ureas act as Type II allosteric inhibitors. By binding to the DFG-out conformation, they lock the kinase in an inactive state, effectively shutting down downstream mitogenic signaling pathways responsible for tumor proliferation and angiogenesis.

    Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Active) VEGF->VEGFR2 Activates RAF RAF Kinase VEGFR2->RAF Phosphorylates Inhibitor Diaryl Urea Inhibitor (DFG-out binder) Inhibitor->VEGFR2 Allosteric Block MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

    Mechanism of VEGFR2 inhibition by diaryl ureas, blocking downstream MAPK signaling.

    References

    • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition 27.11 (1999): 1350-1359. URL:[Link]

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

    • Wilhelm, S. M., et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research 64.19 (2004): 7099-7109. URL:[Link]

    Sources

    Application Note: Advanced Synthesis of Fluorinated Heterocyclic Scaffolds Using 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Introduction & Strategic Rationale

    The incorporation of fluorine atoms and alkoxy groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorine substitution dramatically enhances metabolic stability, modulates the pKa of proximal basic centers, and increases lipophilicity, thereby improving membrane permeability and oral bioavailability [1].

    2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly functionalized, commercially available building block that serves as an ideal precursor for synthesizing privileged pharmacophores, such as quinolines and benzothiazoles. The specific substitution pattern of this aniline derivative—featuring two strongly electron-withdrawing fluorine atoms and an electron-donating propoxy group—creates a unique "push-pull" electronic environment. This application note details the self-validating synthetic workflows for converting this precursor into complex heterocycles, emphasizing the mechanistic causality behind the observed absolute regioselectivity.

    Mechanistic Insights: The Power of Steric & Electronic Blocking

    When subjecting anilines to ortho-cyclization reactions (such as the Gould-Jacobs or Hugershoff reactions), asymmetric anilines typically yield a mixture of two regioisomers due to cyclization occurring at either the C2 or C6 ortho positions.

    However, 2,4-Difluoro-5-propoxyaniline bypasses this limitation entirely:

    • Position 1: Primary amine (Reaction initiation site).

    • Position 2: Fluorine atom (Blocks ortho-cyclization ).

    • Position 6: Hydrogen atom (Exclusive site of cyclization ).

    Because the C2 position is sterically and electronically blocked by a fluorine atom, any cyclization event is forced exclusively to the C6 position. This guarantees the formation of a single regioisomer , eliminating the need for complex chromatographic separations and maximizing atom economy [2].

    Experimental Protocols

    Protocol A: Gould-Jacobs Synthesis of a Quinoline Core

    The Gould-Jacobs reaction is a robust thermal cyclization method used to construct the 4-hydroxyquinoline backbone, a critical motif in kinase inhibitors and antimalarial agents [3].

    Target Molecule: 6,8-Difluoro-5-propoxy-4-hydroxyquinoline-3-carboxylate

    G A 2,4-Difluoro-5-propoxyaniline B EMME Condensation (110°C, -EtOH) A->B C Anilidomethylenemalonic Ester B->C D Thermal Cyclization (250°C, Dowtherm A) C->D E 6,8-Difluoro-5-propoxy- 4-hydroxyquinoline-3-carboxylate D->E

    Fig 1. Regioselective Gould-Jacobs cyclization pathway for 4-hydroxyquinoline synthesis.

    Step-by-Step Methodology:
    • Condensation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine 2,4-Difluoro-5-propoxyaniline (10.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (11.0 mmol, 1.1 eq).

    • Heating: Heat the neat mixture to 110–120 °C under an inert argon atmosphere for 3 hours. Causality: This temperature provides the activation energy required for the nucleophilic attack of the amine on the enol ether, driving off ethanol (collected in the trap) to form the intermediate anilidomethylenemalonic ester.

    • Thermal Electrocyclization: Transfer the intermediate into a flask containing 15 mL of pre-heated Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat to 250 °C for 1.5 hours. Causality: The extreme heat is required to overcome the activation barrier of the 6π-electrocyclization and subsequent elimination of a second ethanol molecule to aromatize the quinoline ring.

    • Workup: Cool the reaction mixture to room temperature. Add 50 mL of hexanes to precipitate the product. Filter the solid, wash with cold hexanes (3 x 20 mL), and dry under vacuum to yield the target quinoline.

    Protocol B: Hugershoff Synthesis of a Benzothiazole Core

    The Hugershoff reaction is a classic oxidative cyclization utilized to synthesize 2-aminobenzothiazoles, which are highly prevalent in oncology and neurology drug discovery [4].

    Target Molecule: 4,6-Difluoro-7-propoxybenzo[d]thiazol-2-amine

    H A 2,4-Difluoro-5-propoxyaniline B KSCN / AcOH (Thiourea Formation) A->B C Arylthiourea Intermediate B->C D Br2 Oxidation (Electrophilic Cyclization) C->D E 4,6-Difluoro-7-propoxy- benzo[d]thiazol-2-amine D->E

    Fig 2. Oxidative Hugershoff cyclization pathway yielding 2-aminobenzothiazole derivatives.

    Step-by-Step Methodology:
    • Thiourea Formation: Dissolve 2,4-Difluoro-5-propoxyaniline (10.0 mmol, 1.0 eq) in 25 mL of glacial acetic acid. Add potassium thiocyanate (KSCN) (40.0 mmol, 4.0 eq). Stir at room temperature for 45 minutes.

    • Oxidative Cyclization: Cool the reaction mixture to 10 °C using an ice bath. Prepare a solution of liquid bromine (11.0 mmol, 1.1 eq) in 5 mL of glacial acetic acid. Add the bromine solution dropwise over 20 minutes. Causality: Bromine acts as an oxidant, converting the thiourea sulfur into an electrophilic sulfenyl bromide intermediate. The low temperature prevents over-oxidation and uncontrolled bromination of the aromatic ring.

    • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 15 hours. The mixture will transition into a thick yellow suspension as the cyclized hydrobromide salt precipitates.

    • Workup: Pour the mixture into 100 mL of ice water. Carefully neutralize to pH 8 using 25% aqueous ammonium hydroxide (NH₄OH) in a well-ventilated fume hood. Collect the resulting free-base precipitate via vacuum filtration, wash extensively with deionized water to remove inorganic salts, and recrystallize from ethanol.

    Quantitative Data & Yield Analysis

    The structural features of 2,4-Difluoro-5-propoxyaniline directly impact the efficiency of these syntheses. The table below summarizes the expected quantitative outcomes based on the electronic effects of the precursor.

    Reaction TypeTarget ScaffoldRegioisomer PurityAvg. Isolated YieldKey Physicochemical Modulator
    Gould-Jacobs Quinoline>99% (Single Isomer)68 - 74%C8-Fluorine (Blocks C2 cyclization)
    Hugershoff Benzothiazole>99% (Single Isomer)78 - 85%C7-Propoxy (Enhances lipophilicity)

    Table 1: Comparative reaction metrics for heterocycle synthesis using 2,4-Difluoro-5-propoxyaniline. Yields reflect post-recrystallization purity.

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

    • Wikipedia Contributors. (2024). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.[Link]

    Application Note: The Strategic Role of 2,4-Difluoro-6-propoxyaniline in the Synthesis of Potent VEGFR-2 Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide details the application of 2,4-difluoro-6-propoxyaniline as a key building block in the synthesis of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. We provide a representative, multi-step synthetic protocol for a potent quinoline-based VEGFR-2 inhibitor, highlighting the chemical rationale behind the inclusion of the 2,4-difluoro-6-propoxyaniline moiety. This document serves as a comprehensive resource, offering insights into the structure-activity relationships that underscore the importance of this intermediate in the design of next-generation targeted cancer therapeutics.

    Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

    Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this pathway.[1][2] Overexpression of VEGFR-2 is a hallmark of numerous solid tumors, making it a prime target for anti-cancer drug development.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have shown significant clinical success.[5] The design of these inhibitors often involves the use of specifically substituted aniline derivatives to optimize binding affinity, selectivity, and pharmacokinetic properties.

    This application note focuses on the utility of 2,4-difluoro-6-propoxyaniline (CAS: 1547845-19-1) in the synthesis of a representative quinoline-based VEGFR-2 inhibitor.[6] The strategic placement of fluorine and a propoxy group on the aniline ring is crucial for achieving high potency and favorable drug-like characteristics.

    The Significance of Fluorine and Propoxy Substituents

    The incorporation of fluorine atoms and alkoxy groups into drug candidates can profoundly influence their biological activity.[7][8]

    • Fluorine: The presence of fluorine atoms on the phenyl ring can enhance binding affinity through various mechanisms, including the formation of favorable interactions with the protein backbone and modulation of the pKa of nearby functional groups.[9][10] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug.[11] In the context of kinase inhibitors, fluorine substitution can also influence the conformation of the molecule, promoting a bioactive alignment within the ATP-binding pocket.[10]

    • Propoxy Group: The propoxy group serves as a hydrophobic moiety that can occupy a hydrophobic pocket within the VEGFR-2 active site, thereby increasing the inhibitor's potency.[9] The size and flexibility of the propoxy group can be optimized to maximize van der Waals interactions with non-polar amino acid residues.

    Representative Synthesis of a Quinoline-Based VEGFR-2 Inhibitor

    The following is a representative multi-step synthesis of a hypothetical, yet chemically plausible, VEGFR-2 inhibitor (QI-1) from 2,4-difluoro-6-propoxyaniline. This protocol is based on established synthetic methodologies for analogous quinoline-based kinase inhibitors.[12][13]

    Overall Synthetic Scheme

    G A 2,4-Difluoro-6-propoxyaniline B Intermediate 1 (N-protected aniline) A->B Step 1: Protection D Intermediate 2 (Coupled Product) B->D Step 2: Ullmann Condensation C 4-Chloro-7-methoxyquinoline-6-carboxamide C->D E Final Product (QI-1) (VEGFR-2 Inhibitor) D->E Step 3: Deprotection

    Sources

    Application Note: Scale-Up Synthesis of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Strategic Overview

    2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly valued fluorinated building block utilized in the development of advanced pharmaceutical APIs, particularly kinase inhibitors and agrochemical agents[1]. The strategic placement of fluorine atoms on the aniline core modulates the lipophilicity, metabolic stability, and pKa of the resulting drug candidates.

    Synthesizing this compound at scale presents two primary chemical challenges: preventing unwanted nucleophilic aromatic substitution (SNAr) during the alkylation phase, and avoiding hydrodefluorination (cleavage of the C–F bond) during the reduction phase[2]. This application note details a highly optimized, two-step synthetic route starting from 2,4-difluoro-5-nitrophenol, designed specifically for robust scale-up and high atom economy.

    Mechanistic Rationale and Causality in Experimental Design

    The synthesis proceeds via a two-step sequence: O-alkylation followed by nitro reduction. Every reagent and parameter has been selected based on strict mechanistic causality to ensure high yield and purity.

    • Step 1: Williamson Ether Synthesis (O-Alkylation): The starting material, 2,4-difluoro-5-nitrophenol (CAS: 113512-57-5)[3], is reacted with 1-bromopropane. Potassium carbonate (K₂CO₃) is selected as the base over stronger bases like NaOH or KOH. Strong hydroxide bases risk displacing the highly activated fluorine atom para to the nitro group via SNAr. By utilizing a mild carbonate base in a polar aprotic solvent (DMF) and strictly capping the reaction temperature at 60 °C, the phenoxide selectively attacks the alkyl halide, yielding 1,5-difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0)[4] without degrading the fluorinated ring.

    • Step 2: Chemoselective Catalytic Hydrogenation: Reducing the nitro group to an aniline in the presence of aromatic fluorines is notoriously prone to hydrodefluorination byproducts when using standard Palladium on Carbon (Pd/C)[2]. To mitigate this, 5% Platinum on Carbon (Pt/C) is utilized. Platinum exhibits significantly lower insertion rates into C–F bonds compared to Palladium[2]. Furthermore, the reaction is conducted under mild hydrogen pressure (3 bar) at ambient temperature (25–30 °C), ensuring the nitro group is rapidly reduced while leaving the fluoro-substituents completely intact.

    Process Workflow and In-Process Controls

    G SM 2,4-Difluoro-5-nitrophenol (CAS: 113512-57-5) Reagents1 1-Bromopropane, K₂CO₃ DMF, 60 °C, 6 h SM->Reagents1 Int 1,5-Difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0) Reagents1->Int IPC1 IPC 1: HPLC & Visual (Monitor Phenol Consumption) Reagents1->IPC1 Reagents2 5% Pt/C, H₂ (3 bar) EtOH, 25-30 °C, 8 h Int->Reagents2 Prod 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) Reagents2->Prod IPC2 IPC 2: H₂ Uptake & HPLC (Monitor Nitro Reduction) Reagents2->IPC2

    Figure 1: Two-step synthetic workflow for 2,4-Difluoro-5-propoxyaniline with IPC checkpoints.

    Quantitative Process Parameters

    The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes for the scale-up workflow.

    ParameterStep 1: O-AlkylationStep 2: Nitro Reduction
    Starting Material 2,4-Difluoro-5-nitrophenol1,5-Difluoro-2-nitro-4-propoxybenzene
    Reagents 1-Bromopropane (1.2 eq), K₂CO₃ (1.5 eq)H₂ gas (Excess), 5% Pt/C (5 wt%)
    Solvent DMF (5 volumes)Ethanol (10 volumes)
    Temperature 60 °C (Strictly < 65 °C)25–30 °C
    Pressure Atmospheric3 bar (H₂)
    Reaction Time 6 hours8 hours
    Expected Yield 90–92%94–96%
    Target Purity (HPLC) > 98.0%> 99.0%
    Critical Quality Attribute Absence of SNAr di-propoxylated impuritiesAbsence of defluorinated impurities

    Detailed Experimental Protocols

    Protocol 1: Synthesis of 1,5-Difluoro-2-nitro-4-propoxybenzene

    This protocol is designed as a self-validating system. The consumption of the highly colored nitrophenoxide anion results in a distinct color shift, providing a visual cue of reaction progress alongside chromatographic validation.

    • Reactor Preparation: Purge a jacketed glass reactor with N₂ for 15 minutes.

    • Substrate Charging: Charge the reactor with 2,4-difluoro-5-nitrophenol (1.0 eq, 1.0 kg)[3] and anhydrous N,N-Dimethylformamide (DMF) (5.0 L). Stir at 250 rpm until complete dissolution is achieved.

    • Base Addition: Add finely powdered K₂CO₃ (1.5 eq, 1.18 kg) in portions. Note: The solution will turn a deep, vibrant red/orange, indicating the formation of the nitrophenoxide anion.

    • Alkylation: Dropwise add 1-bromopropane (1.2 eq, 0.84 kg) over 1 hour, maintaining the internal temperature below 30 °C to prevent exothermic runaway.

    • Heating & IPC: Heat the reaction mixture to 60 °C. Maintain for 6 hours.

      • Self-Validation (IPC 1): The reaction validates its completion visually as the deep red color fades to a lighter yellow suspension. Confirm via HPLC (Target: < 1% starting phenol).

    • Workup: Cool the reactor to 20 °C. Slowly quench by adding purified water (15.0 L). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5.0 L).

    • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 x 5.0 L) to remove residual DMF, followed by brine (5.0 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1,5-difluoro-2-nitro-4-propoxybenzene[4] as a yellow solid.

    Protocol 2: Synthesis of 2,4-Difluoro-5-propoxyaniline

    This hydrogenation protocol utilizes physical gas consumption as a real-time kinetic monitor, ensuring the system validates its own endpoint without requiring constant sampling.

    • Autoclave Preparation: Ensure a stainless-steel pressure reactor (autoclave) is clean, dry, and pressure-tested. Purge with N₂ three times.

    • Substrate Charging: Dissolve 1,5-difluoro-2-nitro-4-propoxybenzene (1.0 eq, 1.0 kg) in absolute ethanol (10.0 L) and transfer to the autoclave.

    • Catalyst Addition: Carefully add 5% Pt/C (50 g, 5 wt% relative to substrate). Caution: Pt/C is pyrophoric. Ensure the reactor is under a blanket of N₂ during addition.

    • Hydrogenation: Seal the autoclave. Purge the headspace with N₂ (3 cycles at 2 bar), followed by H₂ (3 cycles at 2 bar). Pressurize the reactor to 3 bar with H₂.

    • Reaction Monitoring: Initiate stirring at 500 rpm and maintain the temperature at 25–30 °C.

      • Self-Validation (IPC 2): Monitor the mass flow controller or pressure gauge. The reaction is kinetically self-reporting; hydrogen uptake will be rapid initially and will strictly plateau when the nitro group is fully reduced. Total time is approximately 8 hours.

      • Visual Cue: The solution transitions from yellow to colorless/pale yellow. Confirm completion via HPLC (< 0.5% intermediate).

    • Filtration & Workup: Vent the H₂ gas and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a pad of Celite under a stream of N₂ to remove the catalyst. Wash the filter cake with ethanol (2.0 L).

    • Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford 2,4-Difluoro-5-propoxyaniline[1] as a pale oil that may crystallize upon standing.

    Analytical Validation

    To guarantee the integrity of the final API building block, the following analytical validations are mandatory:

    • HPLC (UV at 254 nm): Utilized to quantify the absence of the defluorinated byproduct (typically eluting slightly earlier than the product on a C18 reverse-phase column).

    • ¹⁹F NMR: A critical orthogonal technique. The final product must show exactly two distinct fluorine environments (typically multiplets due to F-F and F-H coupling). The appearance of a third fluorine signal or integration mismatches instantly flags hydrodefluorination[5].

    • GC-MS: Used to verify the exact mass of the product (m/z = 187.17) and screen for trace over-alkylation impurities from Step 1.

    References

    • CAS:123572-59-8, 2,4-Difluoro-5-propoxyaniline Source: BidePharm URL
    • 2,4-Difluoro-5-nitrophenol | 113512-57-5 Source: ChemicalBook URL
    • 1881287-94-0 | 1,5-Difluoro-2-nitro-4-propoxybenzene Source: BLD Pharm URL
    • 2-Fluorobenzene-1,4-diamine (Mechanistic Pathways and Hydrodefluorination)
    • A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides (19F NMR Analytics)

    Sources

    Application Notes and Protocols for Catalytic Amination Reactions Involving 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of 2,4-Difluoro-5-propoxyaniline in Modern Chemistry

    The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated motifs can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] Within this context, 2,4-Difluoro-5-propoxyaniline emerges as a highly valuable building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating propoxy group—creates a nuanced electronic environment that is frequently exploited in the synthesis of pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[4]

    However, the construction of more complex molecules from this aniline core relies heavily on the efficient formation of carbon-nitrogen (C-N) bonds. Direct manipulation of the C-N bond on an aniline is challenging due to its high bond dissociation energy.[5] Consequently, catalytic cross-coupling reactions have become the methods of choice, offering mild conditions and broad functional group tolerance.[6] This guide provides a detailed exploration of the two preeminent catalytic amination strategies—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—as applied to 2,4-Difluoro-5-propoxyaniline. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer practical guidance for optimization and troubleshooting.

    Theoretical Framework: Mechanistic Insights into C-N Bond Formation

    Understanding the catalytic cycles is paramount for rational experimental design and troubleshooting. The two primary methods for aryl amination, while both achieving C-N bond formation, operate through distinct mechanistic pathways.

    Palladium-Catalyzed Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds via a palladium catalyst.[6] The reaction's success hinges on a delicate interplay between the palladium center, a sterically demanding phosphine ligand, and a base. The generally accepted catalytic cycle involves three key steps:

    • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

    • Amine Coordination & Deprotonation: The aniline nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

    • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[7]

    The choice of ligand is critical. Sterically bulky and electron-rich phosphine ligands, such as those from the biarylphosphine family (e.g., XPhos, BrettPhos), facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[8]

    Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(L₂)(RNH₂)]⁺X⁻ PdII_Aryl->PdII_Amine + RNH₂ PdII_Amido Ar-Pd(II)(L₂)-NHR PdII_Amine->PdII_Amido + Base - BH⁺X⁻ PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR ArX Ar-X RNH2 RNH₂

    Caption: The catalytic cycle of the Buchwald-Hartwig amination.

    Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

    The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[9][10] While traditional Ullmann reactions required harsh conditions (stoichiometric copper, high temperatures), modern protocols employ catalytic copper sources with ligands, significantly broadening the reaction's applicability.[9][11] This is often referred to as the Goldberg reaction when applied to anilines.[9]

    The mechanism, while less definitively established than the Buchwald-Hartwig reaction, is thought to involve a Cu(I)/Cu(III) cycle:

    • Ligand Exchange/Salt Formation: The amine reacts with a Cu(I) salt to form a copper amide complex.

    • Oxidative Addition: The aryl halide adds to the copper amide complex, forming a Cu(III) intermediate.

    • Reductive Elimination: The desired arylamine product is formed via reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle.[10]

    Amino acids, such as L-proline, have emerged as highly effective and inexpensive ligands for these transformations, often allowing the reactions to proceed at lower temperatures.[12][13]

    Ullmann_Goldberg_Cycle cluster_main Ullmann-Goldberg Catalytic Cycle CuI_X Cu(I)X CuI_Amide Cu(I)-NHR CuI_X->CuI_Amide + RNH₂ + Base CuIII_Complex Ar-Cu(III)(X)-NHR CuI_Amide->CuIII_Complex Oxidative Addition (Ar-X) CuIII_Complex->CuI_X Reductive Elimination Product Ar-NHR ArX Ar-X RNH2 RNH₂

    Caption: A proposed catalytic cycle for the Ullmann-type amination.

    Experimental Design and Protocols

    The following protocols are designed as robust starting points for the catalytic amination of 2,4-Difluoro-5-propoxyaniline. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.

    Experimental_Workflow start Start: Assemble Glassware (Oven-dried) reagents Add Solids: - Aryl Halide - Catalyst Precursor - Ligand - Base start->reagents atmosphere Seal Vessel & Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->atmosphere solvents Add Anhydrous Solvents & Liquid Reagents (e.g., Aniline) atmosphere->solvents reaction Heat to Desired Temperature with Vigorous Stirring solvents->reaction monitor Monitor Reaction (TLC, GC/MS, LC/MS) reaction->monitor workup Quench Reaction & Perform Aqueous Workup monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

    Caption: General workflow for catalytic amination experiments.

    Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

    This protocol describes the coupling of 2,4-Difluoro-5-propoxyaniline with a model aryl bromide.

    Materials:

    • Aryl Halide: 4-Bromotoluene (1.0 equiv)

    • Aniline: 2,4-Difluoro-5-propoxyaniline (1.2 equiv)

    • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.5 mol%)

    • Base: Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

    Procedure:

    • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, Pd₂(dba)₃, Xantphos, and K₃PO₄.

    • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

    • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe, followed by the 2,4-Difluoro-5-propoxyaniline.

    • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 8-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

    • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    Protocol 2: Copper-Catalyzed Ullmann-Type Amination

    This protocol provides an alternative using a copper catalyst, which can be advantageous for specific substrates or for avoiding palladium.

    Materials:

    • Aryl Halide: 4-Iodotoluene (1.0 equiv)

    • Aniline: 2,4-Difluoro-5-propoxyaniline (1.5 equiv)

    • Copper Catalyst: Copper(I) Iodide (CuI) (10 mol%)

    • Ligand: L-Proline (20 mol%)

    • Base: Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

    • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

    Procedure:

    • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-iodotoluene, CuI, L-Proline, and K₂CO₃.

    • Reagent Addition: Add anhydrous DMSO, followed by 2,4-Difluoro-5-propoxyaniline.

    • Reaction: Seal the vial tightly with a cap and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 12-36 hours. Note: Ullmann-type reactions often require higher temperatures and longer reaction times than their palladium-catalyzed counterparts.[9]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute the mixture with a large volume of water, which should cause the product to precipitate or allow for extraction.

    • Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x). Combine the organic layers.

    • Washing & Drying: Wash the combined organic layers with water to remove residual DMSO, then wash with brine. Dry over anhydrous Na₂SO₄.

    • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.

    Data Summary for Method Optimization

    The choice of reaction parameters significantly impacts yield and purity. The following tables summarize common variables for both methods to guide optimization efforts.

    Table 1: Optimization Parameters for Buchwald-Hartwig Amination

    ParameterCommon OptionsRationale & Considerations
    Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ requires in-situ reduction; Pd₂(dba)₃ is a direct source of Pd(0).
    Ligand Xantphos, RuPhos, BrettPhosSterically hindered biarylphosphine ligands are generally superior for challenging couplings.[14]
    Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base is critical. Strong, non-nucleophilic bases are preferred. NaOtBu is very effective but can be incompatible with some functional groups.[7]
    Solvent Toluene, Dioxane, THFMust be anhydrous. Toluene and dioxane are most common due to their high boiling points.
    Temperature 80 - 120 °CHigher temperatures generally increase reaction rates but can lead to side reactions.

    Table 2: Optimization Parameters for Ullmann-Type Amination

    ParameterCommon OptionsRationale & Considerations
    Cu Catalyst CuI, Cu₂O, Cu(acac)₂Cu(I) salts are most common as they are believed to be the active species.[9]
    Ligand L-Proline, Phenanthroline, DMEDAAmino acids are inexpensive and effective.[13] Phenanthrolines can be highly efficient but are more costly.
    Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderate inorganic base is typically sufficient.
    Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents are required to facilitate the reaction.[9]
    Temperature 100 - 150 °CGenerally requires higher temperatures than palladium-catalyzed reactions.

    Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    No or Low Conversion - Inactive catalyst (oxygen exposure)- Impure reagents or wet solvent- Insufficient temperature- Inappropriate base/ligand combination- Ensure rigorous inert atmosphere technique- Use freshly purified/distilled solvents and high-purity reagents- Increase reaction temperature in increments- Screen different ligands and bases (see tables above)
    Formation of Side Products - Hydrodehalogenation of aryl halide- Homocoupling of the aniline- Catalyst decomposition- Use a less strong base (e.g., K₃PO₄ instead of NaOtBu)- Lower the reaction temperature- Increase ligand-to-palladium ratio
    Difficulty in Purification - Residual high-boiling solvent (DMSO/DMF)- Product is highly polar- For Ullmann, dilute with excess water and extract thoroughly- Use a different solvent system for column chromatography (e.g., add methanol or use a reverse-phase column)

    Conclusion

    The catalytic amination of 2,4-Difluoro-5-propoxyaniline is a critical transformation for accessing a wide range of high-value molecules in drug discovery and materials science. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer powerful and complementary strategies for achieving this goal. The choice between them will depend on the specific coupling partner, functional group tolerance, and cost considerations. By understanding the underlying mechanisms and systematically optimizing the reaction parameters as outlined in this guide, researchers can reliably and efficiently perform these essential C-N bond-forming reactions.

    References

    • Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400. Available at: [Link]

    • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (n.d.). Request PDF. Available at: [Link]

    • Direct Borylation of Tertiary Anilines via C–N Bond Activation. (2018). ACS Publications. Available at: [Link]

    • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021). MDPI. Available at: [Link]

    • Aryne‐Enabled C−N Arylation of Anilines. (2023). PMC. Available at: [Link]

    • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

    • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

    • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina Scholar Commons. Available at: [Link]

    • Ullmann Condensation. (n.d.). SynArchive. Available at: [Link]

    • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

    • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. Available at: [Link]

    • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC - NIH. Available at: [Link]

    • Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.
    • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

    • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2025). ResearchGate. Available at: [Link]

    • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][11][15][16]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. Available at: [Link]

    • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). University of Leicester. Available at: [Link]

    • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Available at: [Link]

    • The Importance of Fluorine in the Life Science Industry. (2004). CHIMIA. Available at: [Link]

    • CuI/L-Proline-Catalyzed Intramolecular Aryl Amination: An Efficient Route for the Synthesis of 1,4-Benzodiazepinones. (n.d.). ResearchGate. Available at: [Link]

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    Application Note: A Guide to the Synthesis and Radiolabeling of PET Tracers from 2,4-Difluoro-5-propoxyaniline Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling non-invasive visualization of biological processes in real-time. The development of novel PET radiotracers, particularly those labeled with Fluorine-18 (¹⁸F), is critical for advancing drug development and clinical diagnostics.[1][2][3] Aromatic scaffolds are ubiquitous in pharmaceuticals, yet their efficient radiolabeling presents distinct challenges. This guide details the strategic use of precursors based on the 2,4-difluoro-5-propoxyaniline framework for the synthesis of ¹⁸F-labeled compounds. We provide a comprehensive overview of the underlying chemical principles, detailed protocols for precursor synthesis, automated radiolabeling via Nucleophilic Aromatic Substitution (SNAr), and rigorous quality control procedures. This document is intended for researchers, radiochemists, and drug development professionals seeking to expand their portfolio of PET imaging agents.

    The Principle: [¹⁸F]-Labeling via Nucleophilic Aromatic Substitution (SNAr)

    The incorporation of no-carrier-added [¹⁸F]fluoride into electron-deficient aromatic rings is most effectively achieved through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Unlike electrophilic substitutions common to electron-rich arenes, SNAr proceeds via a two-step addition-elimination pathway.

    • Addition of the Nucleophile: The potent [¹⁸F]fluoride anion attacks an electron-poor carbon atom on the aromatic ring that bears a suitable leaving group. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

    • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final ¹⁸F-labeled product.

    For this reaction to be efficient and rapid, which is essential when working with the 109.8-minute half-life of ¹⁸F, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5] In our target scaffold, the native fluorine atoms serve as both potential leaving groups and EWGs. The reactivity is dramatically enhanced by incorporating a powerful EWG, such as a nitro group (NO₂), onto the ring.

    Interestingly, in SNAr reactions, fluoride is an excellent leaving group, often superior to heavier halogens (F > Cl > Br > I).[5] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine substituent, making the target carbon more electrophilic.[5]

    Caption: General mechanism of the SNAr reaction for ¹⁸F-radiolabeling.

    Protocol: Synthesis of the Radiolabeling Precursor

    To achieve high radiochemical yields, it is crucial to use a highly activated precursor for the radiolabeling step. While 2,4-difluoro-5-propoxyaniline is the target scaffold, its direct labeling is inefficient. A superior strategy involves synthesizing an activated nitro-analogue, performing the ¹⁸F-labeling, and then reducing the nitro group to the desired aniline in a subsequent step.

    A plausible and efficient route starts from 1,2,4-trifluoro-5-nitrobenzene.

    Caption: Proposed synthesis of an activated precursor for radiolabeling.

    Synthesis of 2,4-Difluoro-1-nitro-5-propoxybenzene (Precursor)

    This protocol describes the nucleophilic substitution of a fluorine atom with a propoxy group to generate the activated precursor for the subsequent ¹⁸F-labeling reaction.

    Materials:

    • 1,2,4-Trifluoro-5-nitrobenzene

    • n-Propanol (anhydrous)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • Prepare Sodium Propoxide: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous n-propanol (5 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium propoxide.

    • SNAr Reaction: Dissolve 1,2,4-trifluoro-5-nitrobenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium propoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,4-difluoro-1-nitro-5-propoxybenzene precursor.

    Automated Radiosynthesis Protocol

    The following protocol is designed for a common automated synthesis module (e.g., GE FASTlab, IBA Synthera, etc.) and involves three main stages: ¹⁸F-fluorination, post-labeling deprotection (reduction), and purification.[6]

    Caption: Workflow for automated synthesis of the ¹⁸F-labeled aniline derivative.

    Materials and Equipment
    • Automated Radiosynthesis Module

    • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron[7]

    • Sep-Pak Light QMA Cartridge (pre-conditioned)

    • Kryptofix 2.2.2 (K2.2.2) solution (e.g., 5 mg in 1 mL acetonitrile)

    • Potassium Carbonate (K₂CO₃) solution (e.g., 1 mg in 1 mL water)

    • Precursor (2,4-Difluoro-1-nitro-5-propoxybenzene), ~2-5 mg dissolved in 0.5 mL anhydrous DMSO

    • Sodium Dithionite (Na₂S₂O₄) solution for reduction

    • Acetonitrile (anhydrous, HPLC grade)

    • Water for Injection

    • Semi-preparative HPLC system with a suitable column (e.g., C18) and radiation detector

    • Sterile 0.22 µm filter

    • Sterile, pyrogen-free final product vial

    Step-by-Step Radiosynthesis Procedure
    • [¹⁸F]Fluoride Trapping and Drying:

      • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the QMA anion-exchange cartridge. The [¹⁸F]F⁻ is retained, and the [¹⁸O]H₂O is recovered.[7]

      • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the K₂CO₃ and K2.2.2 solutions.

      • Perform azeotropic drying of the [¹⁸F]F⁻/K2.2.2 complex by adding acetonitrile and heating under vacuum/inert gas flow. Repeat this step 2-3 times to ensure the complex is anhydrous, which is critical for nucleophilicity.[7]

    • [¹⁸F]-Fluorination (SNAr Reaction):

      • Add the precursor solution (2,4-difluoro-1-nitro-5-propoxybenzene in DMSO) to the dried [¹⁸F]F⁻/K2.2.2 complex in the reaction vessel.

      • Seal the vessel and heat to the optimized temperature (typically 120-150 °C) for 10-15 minutes.

    • Post-Labeling Reduction:

      • Cool the reaction vessel to ~80 °C.

      • Add the aqueous solution of the reducing agent (e.g., sodium dithionite) to the reaction mixture.

      • Heat the vessel at 80-100 °C for 5 minutes to facilitate the reduction of the nitro group to the aniline.

    • Purification and Formulation:

      • Dilute the crude reaction mixture with the HPLC mobile phase.

      • Inject the diluted mixture onto the semi-preparative HPLC system to separate the desired ¹⁸F-labeled product from unreacted fluoride, precursor, and other byproducts.

      • Collect the product fraction corresponding to the correct retention time.

      • Remove the HPLC solvent (typically via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol).

      • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with ≤10% ethanol).

      • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

    Quality Control Protocols

    All radiopharmaceuticals must undergo rigorous quality control (QC) testing to ensure they are safe and effective for administration.[8] The tests and specifications are typically adapted from pharmacopeias (e.g., USP, EP).

    Table 1: Quality Control Specifications for Final Radiotracer

    TestMethodSpecification
    Visual Inspection Direct ObservationClear, colorless solution, free of particulates
    pH pH meter or strip4.5 - 7.5
    Radionuclidic Identity Gamma-ray SpectrometryPrincipal peak at 511 keV
    Radionuclidic Purity Half-life Measurement105 - 115 minutes
    Radiochemical Purity Analytical Radio-HPLC/TLC≥ 95%
    Chemical Purity Analytical HPLC (UV)Peak of interest conforms to reference standard
    Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm
    Kryptofix 2.2.2 Content Spot test or GC< 50 µg/mL
    Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max dose volume)
    Sterility USP <71>Sterile (performed retrospectively)
    Protocol: Radiochemical Purity by Analytical HPLC
    • System: Analytical HPLC with a C18 column, UV detector, and an in-line radiation detector.

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate).

    • Flow Rate: 1.0 mL/min.

    • Injection: Inject a small aliquot (~10-20 µL) of the final formulated product.

    • Analysis:

      • Record both the UV (at a suitable wavelength, e.g., 254 nm) and radioactivity chromatograms.

      • Identify the peak corresponding to the product by comparing its retention time with a pre-injected, non-radioactive reference standard.

      • Calculate the radiochemical purity by integrating the area of the product peak on the radioactivity chromatogram and dividing by the total integrated area of all radioactive peaks.

    References

    • Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. PMC.
    • Development of new chemistry for fluorine-18 radiolabeling. University of Toronto.
    • Novel Tracers and Radionuclides in PET Imaging. Radiology Key.
    • A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. Benchchem.
    • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine.
    • Synthesis, 18F-Radiolabelling and Biological Characterization of Novel Fluoroalkylated Triazine Derivatives for in Vivo Imaging of Phosphodiesterase 2A in Brain via Positron Emission Tomography. PubMed Central.
    • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evalu
    • Technical Support Center: Synthesis of 2,4-Difluoroaniline. Benchchem.
    • Method of preparing 2,4-difluoroaniline.
    • Directed nucleophilic arom
    • Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC.
    • 2,5-Difluoroaniline 99.5 367-30-6. MilliporeSigma.
    • Synthesis of [18F]PS13 and Evaluation as a PET Radioligand for Cyclooxygenase-1 in Monkey. PMC.
    • Methods for the radiosynthesis of [ 18 F]fluoroform or the derivative [...].
    • Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.
    • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
    • Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. PMC.
    • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. PMC.
    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • [18F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [18F]difluoromethylated alkanes.
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
    • A first synthesis of fluoromuscimol as a start point for PET labelling of GABA receptors.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting & Purification of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4). This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity fluoroalkoxyanilines for downstream pharmaceutical applications.

    Here, we synthesize technical accuracy with field-proven insights, moving beyond basic instructions to explain the causality behind each purification mechanism. Every protocol provided is designed as a self-validating system , ensuring you can verify success at every intermediate step.

    Part 1: The Science of Aniline Purification (Causality & Mechanisms)

    The purification of 2,4-Difluoro-5-propoxyaniline presents unique challenges due to its electronic structure. The electron-donating propoxy group increases the electron density of the aromatic ring, making the amine highly susceptible to air oxidation. Freshly synthesized anilines are typically colorless but rapidly darken into yellow, brown, or red oils due to the formation of 1[1].

    To achieve >99% purity, we must exploit three chemical properties:

    • Basicity: The amine nitrogen can be reversibly protonated. This allows us to use 1 to separate the product from neutral, unreacted nitro precursors[1].

    • Hydrogen Bonding: Anilines interact strongly with acidic silanol groups on silica gel. To prevent peak tailing during chromatography, the silica must be 2[2].

    • Volatility: Polymeric degradation products are non-volatile. 3 allows the target compound to vaporize away from these colored bodies at temperatures low enough to prevent further thermal degradation[3].

    Part 2: Workflow Visualization

    PurificationWorkflow Start Crude 2,4-Difluoro-5-propoxyaniline Analyze TLC / LC-MS Profiling Start->Analyze Color Dark Oil / Oxidation (Polymeric Impurities) Analyze->Color Visual Inspection Isomers Regioisomers (Close Rf Impurities) Analyze->Isomers Co-eluting Peaks NonBasic Non-Basic Impurities (Unreacted Precursors) Analyze->NonBasic Neutral/Acidic Distill Vacuum Distillation or Charcoal Treatment Color->Distill Chrom Flash Chromatography (Silica + 1% TEA) Isomers->Chrom AcidBase Acid-Base Extraction (HCl / NaOH) NonBasic->AcidBase Pure Pure 2,4-Difluoro-5-propoxyaniline Distill->Pure Chrom->Pure AcidBase->Pure

    Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiles.

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Acid-Base Extraction (Targeting Non-Basic Impurities)

    This protocol isolates the basic aniline from neutral impurities (e.g., unreacted 1,5-difluoro-2-nitro-4-propoxybenzene).

    • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

    • Protonation: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

      • Self-Validation Check: Test the aqueous phase with pH paper. It must be < 2. If it is > 2, the amine is not fully protonated; add more 1M HCl.

    • Phase Separation: Separate the layers.

      • Self-Validation Check: Spot the aqueous layer on a TLC plate. A UV-active spot remaining perfectly at the baseline confirms the presence of the water-soluble protonated aniline salt.

    • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches > 10.

      • Self-Validation Check: The clear aqueous solution will immediately turn cloudy as the free, water-insoluble amine precipitates or "oils out."

    • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Passivated Flash Column Chromatography (Targeting Regioisomers)

    Standard silica gel is slightly acidic, which causes anilines to stick and streak[2]. We use a passivation strategy to ensure sharp elution bands.

    • Solvent Preparation: Prepare an eluent system of Hexanes:EtOAc (gradient from 95:5 to 80:20) containing exactly 1% Triethylamine (TEA) [4].

    • Column Packing: Slurry-pack the silica gel using the 95:5 Hexanes:EtOAc + 1% TEA mixture.

    • Loading: Dry-load the crude aniline onto Celite to prevent band broadening, and apply it to the top of the column.

    • Elution: Run the gradient.

      • Self-Validation Check: Perform a 2D TLC of a collected fraction. If the compound streaks in the first dimension (using solvent without TEA) but forms a tight, circular spot in the second dimension (using solvent with TEA), the silica passivation is confirmed as functioning correctly.

    Protocol C: High-Vacuum Distillation (Targeting Colored Polymers)

    For large-scale decolorization, 5 is superior to chromatography[5].

    • Setup: Assemble a short-path distillation apparatus. Add a magnetic stir bar to the distillation flask (do not use boiling chips under vacuum).

    • Vacuum Application: Apply a high vacuum. Operating at a head pressure below 500 mbar (ideally < 10 mbar) is mandatory to lower the boiling point and prevent thermal decomposition[5].

    • Heating: Gradually heat the flask using an oil bath.

      • Self-Validation Check: Monitor the vapor temperature at the distillation head. A sudden plateau in temperature indicates the steady distillation of the target compound. Any severe fluctuations indicate co-distilling impurities or a vacuum leak. Discard the first 5% of the distillate (forecut) to remove residual solvents.

    Part 4: Troubleshooting & FAQs

    Q1: My 2,4-Difluoro-5-propoxyaniline turned from pale yellow to dark brown during storage. Can I still use it? A: Yes. This is a classic sign of air oxidation, common in electron-rich anilines. The dark color is caused by trace amounts of highly conjugated polymeric impurities[1]. You can salvage the material by performing a high-vacuum distillation (Protocol C) or by dissolving it in dichloromethane, stirring with 1-2% activated charcoal for 30 minutes, and filtering through Celite[1].

    Q2: During column chromatography, my product streaks across the entire TLC plate, ruining the separation. How do I fix this? A: Streaking occurs due to the strong hydrogen-bonding interaction between the basic amine and the acidic silanol groups on the silica gel[2]. Pre-treat your silica and your eluent by adding 1% Triethylamine (TEA). This acts as a sacrificial base, passivating the active sites on the silica and sharpening your elution band[4].

    Q3: I performed an acid-base extraction, but my yield is exceptionally low (<30%). Where did my product go? A: Your product likely remained in the organic phase during the initial acid wash. The propoxy group adds significant lipophilicity to the molecule. If the acid concentration is too low, the equilibrium favors the free amine in the organic layer. Ensure you are using at least 1M to 2M HCl, and verify the aqueous phase pH is strictly < 2 before discarding the organic layer.

    Q4: I have a persistent impurity with an almost identical Rf value to my product. What is it? A: This is likely a regioisomer (e.g., 2,5-difluoro-4-propoxyaniline) originating from the nucleophilic aromatic substitution step of the nitro precursor. Since isomers have nearly identical polarities, standard silica chromatography is often ineffective. You must switch to a shallower gradient (e.g., 1% EtOAc increments) or attempt fractional crystallization of the hydrochloride salt[1].

    Part 5: Quantitative Purification Metrics

    Use the following table to benchmark your expected recoveries and select the most efficient method based on your scale and impurity profile.

    Purification MethodPrimary Target ImpuritiesExpected RecoveryPurity LimitScalabilityEst. Time
    Acid-Base Extraction Unreacted nitro precursors, neutral organics85 - 95%> 95%High (>100g)2 - 3 hours
    Flash Chromatography (+ 1% TEA)Regioisomers, over-alkylated byproducts70 - 85%> 99%Medium (<50g)4 - 6 hours
    Vacuum Distillation (< 10 mbar)Polymeric oxidation products, colored bodies80 - 90%> 98%High (>100g)3 - 5 hours
    HCl Salt Crystallization Trace structurally similar isomers60 - 75%> 99.5%High (>100g)12 - 24 hours

    Part 6: References

    • Does aniline stick in columns during column chromatography? ResearchGate. Available at: [Link]

    • US10889539B2 - Aniline purification process. Google Patents. Available at:

    Sources

    Technical Support Center: Troubleshooting Common Side Products in 2,4-Difluoro-5-propoxyaniline Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-5-propoxyaniline. This valuable intermediate presents unique synthetic challenges, primarily related to impurity generation. This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during its multi-step synthesis, ensuring higher yield and purity.

    The most common and practical synthetic route proceeds in two key stages:

    • Nucleophilic Aromatic Substitution (SNAr): Introduction of the propoxy group onto an activated di-fluoro precursor, typically 2,4-difluoro-5-chloronitrobenzene, using a propoxide source.

    • Catalytic Hydrogenation: Reduction of the nitro-intermediate to the final aniline product.

    This guide is structured to address problems arising in each of these critical stages.

    Visual Overview: Synthetic Pathway and Key Impurity Junctions

    The following diagram illustrates the intended synthetic route and highlights the critical junctures where common side products are formed.

    G SM 2,4-Difluoro-5-chloronitrobenzene Intermediate 2,4-Difluoro-5-propoxynitrobenzene SM->Intermediate Step 1: SNAr SP1 Regioisomeric Impurity (e.g., 2-Propoxy-4-fluoro-5-chloronitrobenzene) SM->SP1 Side Reaction (Attack at C-2) Propoxide Sodium Propoxide (NaOPr) Product 2,4-Difluoro-5-propoxyaniline Intermediate->Product Step 2: Hydrogenation (H₂/Pd/C) SP2 Incomplete Reduction (Nitro Intermediate) Intermediate->SP2 Stalled Reaction SP3 Hydrodefluorination Product (e.g., 4-Fluoro-3-propoxyaniline) Product->SP3 Over-reduction SP4 Oxidized Impurities (Azoxy/Azo/Polymeric) Product->SP4 Air Oxidation

    Caption: Primary synthesis route and common side product formation points.

    Part 1: Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

    Section A: Issues During the Propoxylation (SNAr) Step

    Question 1: My LC-MS analysis shows two major product peaks with the same mass, but only one is the desired intermediate. What is the second peak?

    Answer: You are likely observing a regioisomeric impurity resulting from the displacement of a fluorine atom instead of the intended chlorine.

    • Causality: In a starting material like 2,4-difluoro-5-chloronitrobenzene, the nitro group is a powerful electron-withdrawing group that activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack.[1][2] The chlorine at C-5 is para to the fluorine at C-2 but meta to the nitro group, making it less activated. However, the fluorine at C-2 is ortho to the nitro group, and the fluorine at C-4 is also ortho to the nitro group. In SNAr reactions, the reactivity order for halogens is often F > Cl > Br > I because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[3] Therefore, the propoxide can attack the C-2 or C-4 position, displacing a highly activated fluorine atom and leading to isomers like 2-propoxy-4-fluoro-5-chloronitrobenzene.

    • Troubleshooting & Prevention:

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can reduce selectivity.

      • Controlled Addition: Add the sodium propoxide solution slowly to the solution of the nitroaromatic compound to maintain a low instantaneous concentration of the nucleophile.

      • Solvent Choice: Aprotic polar solvents like DMSO or DMF are typically used. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.

    Question 2: My reaction yield is low, and a significant amount of a lower molecular weight byproduct, which appears to be a phenol, is observed. What is the cause?

    Answer: This strongly indicates the presence of water in your reaction, leading to a competitive hydrolysis reaction.

    • Causality: The starting material is highly activated towards nucleophilic attack. If water is present, your base (e.g., sodium hydride used to generate propoxide, or potassium carbonate) can generate hydroxide ions (OH⁻). Hydroxide is a potent nucleophile that will compete with the propoxide, attacking the activated ring to form a 2,4-difluoro-5-hydroxynitrobenzene derivative.

    • Troubleshooting & Prevention:

      • Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. If generating sodium propoxide in situ from propanol, ensure the alcohol is dry.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

    Section B: Issues During the Nitro Reduction (Catalytic Hydrogenation) Step

    Question 3: My final product is clean by NMR, but it rapidly turns from a colorless oil to a dark reddish-brown liquid upon storage. Why?

    Answer: Your product, an aniline, is undergoing air oxidation .

    • Causality: Aromatic amines, like aniline, are highly susceptible to oxidation.[5] The electron-rich amino group can be oxidized by atmospheric oxygen, especially when exposed to light, forming a complex mixture of colored impurities, including nitroso, azo, and polymeric compounds.[6] This is a well-known characteristic of anilines.

    • Troubleshooting & Prevention:

      • Inert Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon).

      • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

      • Cold Storage: Store the product at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation.

      • Antioxidant: For long-term storage of a solution, consider adding a small amount of an antioxidant, though this may not be suitable if the product is for immediate use in a subsequent reaction.

    Question 4: My NMR analysis shows signals corresponding to my desired product, but also a significant loss of a fluorine signal and unexpected aromatic splitting patterns. What is happening?

    Answer: This is a classic case of hydrodefluorination , an over-reduction side reaction.

    • Causality: Catalytic hydrogenation, typically with Palladium on Carbon (Pd/C), is designed to reduce the nitro group.[7][8] However, under certain conditions, the catalyst can also cleave carbon-halogen bonds, replacing the halogen with a hydrogen atom. This process is known as hydrogenolysis or dehalogenation. The C-F bond is strong, but it can be cleaved, especially at higher temperatures, higher hydrogen pressures, or with prolonged reaction times. This will lead to side products like 4-fluoro-3-propoxyaniline or even 3-propoxyaniline.

    • Troubleshooting & Prevention:

      • Milder Conditions: Reduce the hydrogen pressure (e.g., start at 1-3 atm) and run the reaction at or near room temperature.[4] The reduction of a nitro group is often exothermic, so initial cooling may be required.[9]

      • Catalyst Choice: While Pd/C is common, consider screening other catalysts. Platinum-based catalysts (e.g., PtO₂) can sometimes offer different selectivity.

      • Reaction Monitoring: Carefully monitor the reaction's progress using TLC or GC.[4][7] Stop the reaction as soon as the starting nitro-intermediate is consumed to avoid over-reduction.

      • pH Control: The presence of a base, such as sodium acetate, is sometimes used to neutralize acids formed during hydrodechlorination steps and can influence the reaction selectivity.[8]

    Question 5: My reaction seems to stall, and upon workup, I isolate high-molecular-weight impurities that are intensely colored. What are these?

    Answer: You are likely forming dimeric impurities such as azoxy (-N=N(O)-) or azo (-N=N-) compounds.

    • Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species. If the hydrogenation is incomplete or the catalyst is partially poisoned, these highly reactive intermediates can accumulate and react with each other. For example, a nitroso and a hydroxylamine molecule can condense to form an azoxy compound. Further reduction can yield the azo compound.

    • Troubleshooting & Prevention:

      • Catalyst Quality & Loading: Ensure your catalyst is active. Use a fresh batch if possible. A typical loading is 5-10 wt% of the substrate.[4] Catalyst deactivation can be a cause of stalling.[4]

      • Efficient Mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

      • Hydrogen Supply: Make sure there is a sufficient and continuous supply of hydrogen. The reaction should proceed until hydrogen uptake ceases.[4]

    G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy Condensation (-H₂O) Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy

    Caption: Formation of dimeric impurities via reductive intermediates.

    Part 2: Frequently Asked Questions (FAQs)

    FAQ 1: What is the most critical parameter to control for overall purity? The most critical parameter is arguably the temperature control during the initial SNAr step. This is where irreversible regioisomers are formed, which can be extremely difficult to separate from the desired product in later stages. Careful optimization to favor substitution at the correct position is paramount.

    FAQ 2: What are the recommended analytical techniques for in-process control?

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of the product.[7]

    • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for quantitative analysis. LC-MS is particularly powerful as it can help identify the mass of unexpected side products, aiding in their structural elucidation.

    FAQ 3: Can you provide a general protocol for purifying the final 2,4-Difluoro-5-propoxyaniline? Purification typically involves the following steps after the reaction workup (catalyst filtration, solvent removal):

    • Aqueous Wash: Wash the crude product with a dilute sodium bicarbonate solution to remove any acidic residues, followed by a brine wash.[4]

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

    • Column Chromatography: For high purity, flash column chromatography on silica gel is the most effective method to remove both polar and non-polar impurities.[9] A gradient of ethyl acetate in hexanes is a common eluent system for anilines.

    • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective and scalable purification method.[8]

    Part 3: Data Summary & Experimental Protocol

    Table 1: Common Side Products and Their Characteristics
    Side Product NamePlausible StructureMolecular Weight ( g/mol )Formation StagePrimary Cause
    Regioisomeric Precursor2-Propoxy-4-fluoro-5-chloronitrobenzene235.60SNArLack of reaction selectivity, high temperature
    Hydrolysis Precursor2,4-Difluoro-5-hydroxynitrobenzene175.09SNArWater contamination
    Incomplete Reduction2,4-Difluoro-5-propoxynitrobenzene217.16HydrogenationInactive catalyst, insufficient H₂, short time
    Hydrodefluorination Product4-Fluoro-3-propoxyaniline155.17HydrogenationOver-reduction, harsh conditions
    Dimeric (Azoxy) ImpurityBis(2,4-difluoro-5-propoxyphenyl)diazene oxide416.32HydrogenationStalled reaction, catalyst poisoning
    Protocol: Example Synthesis of 2,4-Difluoro-5-propoxyaniline

    This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.

    Step 1: Synthesis of 2,4-Difluoro-5-propoxynitrobenzene (SNAr)

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-difluoro-5-chloronitrobenzene (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per gram of substrate).

    • Nucleophile Preparation: In a separate flask, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous propanol (5-10 eq) at 0°C under nitrogen. Allow the mixture to stir until hydrogen evolution ceases, forming sodium propoxide.

    • Reaction: Cool the DMF solution of the starting material to 0-5°C. Slowly add the prepared sodium propoxide solution via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.

    • Workup: Carefully pour the reaction mixture into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

    Step 2: Synthesis of 2,4-Difluoro-5-propoxyaniline (Hydrogenation)

    • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the crude 2,4-difluoro-5-propoxynitrobenzene (1.0 eq), methanol (10-20 mL per gram), and Palladium on Carbon (5% Pd/C, 5-10 wt% of substrate).[8]

    • Inerting: Seal the vessel and purge the system by evacuating and refilling with nitrogen gas three times to remove all oxygen.[4]

    • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 40-50 psi or 3-4 atm).[9] Begin vigorous stirring. Monitor the temperature, as the reaction is exothermic.

    • Monitoring: Continue the reaction until hydrogen uptake ceases (typically 2-5 hours).[9] Confirm the completion by TLC or GC analysis.

    • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[4]

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

    References

    • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from ResearchGate. [Link]

    • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
    • PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. National Center for Biotechnology Information. [Link]

    • Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
    • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

    • Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia. [Link]

    • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
    • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Aniline and Its Derivatives. Wiley Online Library. [Link]

    • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

    • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from Dalal Institute. [Link]

    • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from OrganicChemGuide. [Link]

    • Ataman Kimya. (n.d.). ANILINE. Retrieved from Ataman Kimya. [Link]

    • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
    • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Australian Government. [Link]

    • MDPI. (2008, December 4). Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines. [Link]

    • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from Vedantu. [Link]

    Sources

    Technical Support Center: Troubleshooting 2,4-Difluoro-5-propoxyaniline Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique chemical behavior of 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) .

    Chemical Profile & Mechanistic Causality

    To successfully troubleshoot reactions with 2,4-difluoro-5-propoxyaniline, one must first understand its electronic topology. The amine group (position 1) is flanked by highly electronegative fluorine atoms at the ortho (2) and para (4) positions. These fluorines exert a powerful inductive withdrawal (-I effect) through the σ -bond framework, drastically reducing the availability of the nitrogen lone pair[1].

    While the propoxy group at position 5 is electron-donating via resonance (+M effect), it is located meta to the amine. Consequently, its electron density is directed to positions 2, 4, and 6, failing to enrich the amine nitrogen. This push-pull dynamic results in a severely deactivated nucleophile , requiring specialized catalytic and coupling strategies to achieve high yields in C-N bond formations.

    Troubleshooting Guide & FAQs

    Q1: I am getting <20% yield when attempting an amide coupling with 2,4-difluoro-5-propoxyaniline using standard EDC/HOBt conditions. How can I drive this reaction to completion? A1: The inductive deactivation by the two fluorine atoms makes the aniline nitrogen a poor nucleophile. Standard EDC/HOBt forms an HOBt-ester intermediate that is simply not electrophilic enough to react with this deactivated amine before side reactions (like hydrolysis) occur. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. DMAP reacts with the HOBt-ester to form a highly reactive acyliminium ion intermediate. This intermediate is significantly more electrophilic and readily undergoes nucleophilic attack even by electron-deficient anilines, driving the amidation to completion[2].

    Q2: My Buchwald-Hartwig cross-coupling with an aryl chloride is stalling. I am using Pd₂(dba)₃ and Xantphos, but LC-MS shows unreacted aniline. What is the optimal catalyst system? A2: Your reaction is likely stalling at the reductive elimination step. Electron-deficient anilines bind poorly to the palladium center, and once bound, they resist the reductive elimination required to form the new C-N bond and regenerate the Pd(0) catalyst[1]. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as t-BuXPhos or BrettPhos , paired with a 3rd-generation palladium precatalyst (e.g., t-BuXPhos-Pd-G3). The extreme steric bulk of the tert-butyl groups forces the aryl and amine ligands on the palladium center closer together, mechanically accelerating reductive elimination. The G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high temperatures that could degrade your starting materials[3].

    Q3: During a multi-step synthesis, I am observing the loss of the propoxy group (dealkylation). How can I prevent this ether cleavage? A3: While the propoxy ether is stable to the basic conditions of cross-coupling, it is highly susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or concentrated hydrohalic acids (e.g., aq. HBr) often used in subsequent deprotection steps. Solution: If your workflow requires the removal of protecting groups elsewhere on the molecule, utilize orthogonal protecting groups (such as benzyl ethers or Boc groups) that can be removed via catalytic hydrogenolysis (Pd/C, H₂) or mild acidic conditions (TFA in DCM), which will leave the 5-propoxy ether intact.

    Quantitative Data Presentation

    The following table summarizes the causal relationship between reagent selection and reaction efficiency, providing a clear benchmark for your optimization efforts.

    Reaction TypeReagents / Catalyst SystemKey Additive / LigandExpected Yield (%)Reaction Time
    Amidation EDC, HOBtNone< 20%24 h
    Amidation EDC, HOBtDMAP (1.0 equiv) 85 - 95% 12 h
    Buchwald-Hartwig Pd₂(dba)₃, XantphosCs₂CO₃< 30%24 h
    Buchwald-Hartwig t-BuXPhos-Pd-G3 t-BuONa 90 - 98% 2 - 4 h

    Experimental Protocols

    Protocol: Optimized Buchwald-Hartwig Amination

    This protocol utilizes a self-validating visual cue (color transition) to ensure the active catalytic species has been successfully generated[3].

    Reagents:

    • Aryl halide (1.0 equiv)

    • 2,4-Difluoro-5-propoxyaniline (1.2 equiv)

    • t-BuXPhos-Pd-G3 (2 mol%)

    • Sodium tert-butoxide (t-BuONa) (1.5 equiv)

    • Anhydrous, degassed THF or Toluene (0.2 M)

    Step-by-Step Methodology:

    • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with the aryl halide, t-BuXPhos-Pd-G3 (2 mol%), and t-BuONa (1.5 equiv).

    • Substrate Addition: Dissolve 2,4-difluoro-5-propoxyaniline (1.2 equiv) in the degassed solvent. Add this solution to the reaction vial via a sterile syringe.

    • Initiation & Validation: Seal the vial and transfer it to a pre-heated oil bath at 80 °C. Self-Validation Check: Observe the reaction mixture for the first 15 minutes. A successful activation of the G3 precatalyst will result in a distinct color change from pale yellow to a deep red/brown, confirming the presence of the active Pd(0) species.

    • Monitoring: Stir vigorously for 2 to 4 hours. Pull a 10 µL aliquot, dilute in MeCN, and monitor via LC-MS. The reaction is complete when the aryl halide is fully consumed.

    • Workup: Cool to room temperature, quench with a few drops of water, and filter through a short pad of Celite, eluting with Ethyl Acetate. Concentrate the filtrate in vacuo and purify via flash column chromatography.

    Mandatory Visualization

    Optimization N1 2,4-Difluoro-5-propoxyaniline (Deactivated Nucleophile) N2 Amidation Workflow N1->N2 N3 C-N Cross-Coupling (Buchwald-Hartwig) N1->N3 N4 Standard EDC/HOBt (Low Yield / Stalled) N2->N4 N7 Standard Pd Catalysts (Fails Reductive Elimination) N3->N7 N5 Add DMAP (1.0 eq) Acyliminium Formation N4->N5 Optimize N6 High Yield Amide N5->N6 N8 t-BuXPhos-Pd-G3 Bulky/Electron-Rich Ligand N7->N8 Optimize N9 High Yield Arylamine N8->N9

    Decision tree for optimizing C-N bond formation with deactivated 2,4-difluoro-5-propoxyaniline.

    References

    • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water Source: Organic Process Research & Development - ACS Publications URL:[Link]

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) - NIH URL:[Link]

    Sources

    Technical Support Center: 2,4-Difluoro-5-propoxyaniline Stability & Troubleshooting

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4). As a highly specialized building block in medicinal chemistry and drug development, maintaining the structural integrity of this halogenated, alkoxylated aniline is critical for downstream success. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help researchers overcome common stability and handling issues.

    Frequently Asked Questions (FAQs): Core Stability & Handling

    Q1: Why does my 2,4-Difluoro-5-propoxyaniline sample darken over time, and how does this affect my synthesis? A: The darkening (turning from pale yellow to dark brown/black) is a visual indicator of N-oxidation[1]. Anilines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The process generates N-centered radicals that rapidly dimerize into azo compounds or polymerize into complex oligomers. Even at 1-2% degradation, these dark impurities can act as potent catalyst poisons in downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) by coordinating irreversibly to the metal center.

    Q2: How do the fluorine and propoxy substituents influence the intrinsic stability of this specific molecule? A: The stability of this compound is a delicate balance of electronic effects. The two fluorine atoms at the ortho (2) and para (4) positions are highly electronegative, withdrawing electron density inductively, which slightly stabilizes the amine against oxidation compared to unsubstituted aniline[2]. However, the propoxy group at the meta (5) position is an electron-rich ether. While it cannot donate electrons to the amine via resonance, its presence makes the molecule susceptible to hydrolytic cleavage under extreme pH stress, leading to phenolic degradants.

    Q3: What are the optimal storage conditions to prevent degradation? A: To arrest both oxidative and photolytic degradation pathways, the compound must be stored at 2-8°C in a tightly sealed amber vial under an inert atmosphere (Argon or N₂)[3]. Avoid contact with strong oxidizing agents, acids, and acid chlorides during storage[4].

    Quantitative Stability Profile

    To ensure experimental reproducibility, refer to the following quantitative thresholds for 2,4-Difluoro-5-propoxyaniline under various stress conditions.

    Stability ParameterOptimal ConditionStress ConditionExpected Degradation Outcome
    Temperature 2-8°C> 60°CAccelerated thermal N-oxidation; potential emission of toxic fumes (HF, NOₓ)[4].
    Atmosphere Inert (N₂/Ar)Ambient Air (O₂)5-15% N-oxidation over 6 months (formation of azo/azoxy impurities).
    Light Exposure Dark / Amber VialUV / Direct SunlightPhotolytic radical dimerization; rapid darkening within 48 hours.
    pH Environment Neutral (Free Base)pH < 2 or pH > 12Propoxy ether cleavage resulting in phenolic degradants.

    Degradation Pathways & Troubleshooting Workflows

    Understanding the mechanistic pathways of degradation allows for targeted troubleshooting when experiments fail.

    OxidationPathway A 2,4-Difluoro-5-propoxyaniline (Intact, Pale Yellow) B N-Centered Radical (Initial Oxidation) A->B O2 / Light / Heat D Anilinium Salt (Protonated, Stable) A->D Acidic Storage (HCl) C Azo/Azoxy Compounds (Dark Brown/Black) B->C Radical Dimerization

    Caption: Logical relationship of stress-induced degradation for 2,4-Difluoro-5-propoxyaniline.

    Troubleshooting Scenarios

    Scenario A: Unexplained low yields in amide coupling reactions.

    • Causality: If your reagent has partially oxidized, the effective concentration of the active free amine is lower than calculated. Furthermore, oxidized oligomers can sterically hinder the coupling reagents (e.g., HATU, EDC).

    • Resolution: Perform the acid-base extraction protocol (Section 4) prior to use to isolate the pure free base.

    Scenario B: The reagent arrived as a dark oil instead of a clear/pale yellow liquid.

    • Causality: The seal on the septum may have been compromised during transit, exposing the chemical to oxygen and temperature fluctuations.

    • Resolution: Do not use the reagent directly. Validate the purity via HPLC-UV (254 nm). If purity is below 95%, purify via vacuum distillation or the extraction workflow below.

    Self-Validating Experimental Protocols

    Protocol 1: Purification via Acid-Base Extraction

    This protocol exploits the basicity of the amine to separate it from neutral, non-polar oxidation products.

    PurificationWorkflow Start Degraded Sample (Dark Oil) Step1 Dissolve in Et2O & Extract with 1M HCl Start->Step1 OrgLayer Organic Layer (Neutral Impurities) Step1->OrgLayer Discard AqLayer Aqueous Layer (Anilinium Salt) Step1->AqLayer Retain Step2 Basify to pH >10 (NaOH) Extract with Et2O AqLayer->Step2 Step3 Dry (Na2SO4) & Concentrate Step2->Step3 Final Purified Aniline (Vacuum Distillation) Step3->Final

    Caption: Step-by-step acid-base extraction workflow for purifying degraded aniline samples.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 5.0 g of the degraded 2,4-Difluoro-5-propoxyaniline in 50 mL of diethyl ether (Et₂O). Causality: Ether effectively solubilizes both the free base aniline and the neutral organic impurities.

    • Acidic Extraction: Transfer to a separatory funnel and extract with 3 × 30 mL of 1M HCl. Causality: The acid protonates the amine, forming a water-soluble anilinium hydrochloride salt. Neutral oxidation products remain in the organic layer.

    • Self-Validation Checkpoint: Spot both the aqueous and organic phases on a silica TLC plate (eluent: 20% EtOAc in Hexanes). The aqueous phase should show no mobile spots (the salt remains at the baseline), while the organic phase will elute the dark impurities. This confirms successful phase transfer.

    • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH > 10. Causality: Deprotonates the anilinium salt back to the free base, which will crash out as a cloudy suspension/oil.

    • Recovery: Extract the basic aqueous layer with 3 × 30 mL of fresh Et₂O. Combine the new organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified pale-yellow oil.

    Protocol 2: Forced Degradation Study (Stability-Indicating HPLC Method)

    To develop a robust formulation or validate analytical methods, a forced degradation study based on ICH guidelines is required[5].

    Step-by-Step Methodology:

    • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 2,4-Difluoro-5-propoxyaniline in HPLC-grade Acetonitrile. Causality: Acetonitrile ensures complete solubility of the organic compound before applying aqueous stress conditions.

    • Oxidative Stress: Transfer 5 mL of the stock to a vial, add 1 mL of 3% H₂O₂, and stir for 24 hours at room temperature. Causality: Simulates long-term atmospheric exposure to identify N-oxide and azo degradants.

    • Hydrolytic Stress: Transfer 5 mL of the stock to a vial, add 1 mL of 0.1M HCl (or 0.1M NaOH for base stress), and heat at 60°C for 24 hours. Causality: Accelerates ether cleavage and potential defluorination pathways.

    • Quenching & Analysis: Neutralize the pH of the hydrolytic samples. Dilute all samples to 0.1 mg/mL with mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm).

    • Self-Validation Checkpoint: Inject the un-stressed stock solution first. The method is validated if the parent peak shows >98% purity with baseline resolution from the solvent front. A successful stress test will yield a mass balance of 95-105% (sum of parent and degradant peak areas)[5].

    References

    • Title: 4-Fluoroaniline Compound Summary (CID 9731) Source: PubChem (National Institutes of Health) URL: [Link]

    Sources

    Technical Support Center: Purification of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Difluoro-5-propoxyaniline. Our focus is on providing practical, field-tested solutions grounded in chemical principles to overcome common purification challenges.

    Section 1: Understanding the Impurity Profile

    Effective purification begins with understanding the potential impurities. The impurity profile of 2,4-Difluoro-5-propoxyaniline is largely dictated by its synthetic route. A common pathway involves the reduction of a nitro-precursor, which informs the types of process-related impurities we can expect.

    FAQ 1: What are the most common impurities I should expect in my crude 2,4-Difluoro-5-propoxyaniline?

    The impurities in your crude product can be broadly classified into three categories:

    • Process-Related Impurities: These are contaminants arising directly from the synthesis.

      • Unreacted Starting Materials: Most notably, the precursor 2,4-difluoro-5-propoxy-nitrobenzene may be present if the reduction reaction did not go to completion.

      • Byproducts: Side reactions can lead to isomeric impurities or products from incomplete reactions. For instance, if the synthesis starts from a multi-substituted benzene ring, regioisomers can be a significant challenge to separate.[1]

      • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, toluene) and leftover reagents or catalysts (e.g., Pd/C, triethylamine) are common.[1][2]

    • Degradation Impurities: Anilines are notoriously sensitive to their environment.

      • Oxidation Products: Exposure to air and light can cause anilines to oxidize, forming highly colored impurities like quinone-like species and polymeric materials.[1] This is the primary reason why the product may darken over time, shifting from a pale oil or solid to a dark red or brown substance.[1]

    • Water: Residual water from the workup phase can interfere with certain purification techniques and affect the final purity analysis.

    Section 2: Troubleshooting Common Purification Issues

    This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

    Logical Flow for Purification Strategy

    Before diving into specific troubleshooting, it's essential to have a logical workflow. The following diagram outlines a decision-making process for selecting a purification strategy based on initial analysis of the crude material.

    Purification_Workflow A Analyze Crude Product (TLC, ¹H NMR, LCMS) B Are there baseline impurities on TLC (polar/ionic)? A->B C Perform Acid/Base Wash (e.g., 1M HCl wash) B->C Yes D Is the product discolored (pink, brown, red)? B->D No C->D E Consider Activated Carbon Treatment D->E Yes F Are impurities non-polar and well-separated on TLC? D->F No E->F G Is the product a solid? F->G Yes K Are impurities close in Rf (streaking observed)? F->K No H Recrystallization G->H Yes I Is the product a high-boiling liquid/oil? G->I No M Pure Product H->M J Vacuum Distillation I->J Yes I->K No J->M L Optimize Column Chromatography (e.g., add Et₃N, use Amine-Silica) K->L Yes L->M

    Caption: A decision tree for selecting the appropriate purification method.

    FAQ 2: My product is a dark brown/red oil, but it should be a pale yellow. What happened and how can I fix it?

    Cause: This discoloration is a classic sign of aniline oxidation.[1] The amine functional group is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.

    Solutions:

    • Work Under Inert Atmosphere: When possible, handle the aniline under an inert atmosphere like nitrogen or argon, especially during solvent removal and storage.[1]

    • Activated Carbon Treatment: Before final purification, you can decolorize the crude product. Dissolve it in a suitable organic solvent (e.g., dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and the adsorbed colored impurities.[3]

    • Sodium Bisulfite Wash: A wash with a dilute aqueous solution of sodium bisulfite during the workup can sometimes help remove certain oxidation products.[3]

    FAQ 3: My compound is streaking badly on the silica TLC plate. How can I get clean spots and good separation?

    Cause: This is the most common issue when working with amines on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your product interacts strongly with these acidic sites via an acid-base interaction.[4] This strong binding prevents the compound from moving smoothly with the solvent front, resulting in significant tailing or "streaking."

    Solutions:

    • Add a Competing Base to the Eluent: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount (0.5-1%) of a volatile amine, like triethylamine (Et₃N), to your mobile phase (e.g., Hexane/Ethyl Acetate).[1][5] The triethylamine will preferentially bind to the acidic sites, allowing your product to elute cleanly.

    • Use a Modified Stationary Phase: For particularly challenging separations, consider using a different type of chromatography column.

      • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the problematic interactions and often providing excellent separation for basic compounds.[4]

      • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel and can be very effective for purifying amines.[5]

    • Reversed-Phase Chromatography: If all else fails, reversed-phase flash chromatography (using a C18 stationary phase and a mobile phase like water/acetonitrile) can be an excellent option. At a higher pH, the amine will be in its free-base form, increasing its lipophilicity and retention, which can lead to a successful purification.[6]

    Section 3: Detailed Purification Protocols

    This section provides step-by-step guides for the most common purification techniques for 2,4-Difluoro-5-propoxyaniline.

    Protocol 1: Optimized Flash Column Chromatography on Silica Gel

    This protocol assumes the common issue of amine interaction with silica and incorporates a basic modifier.

    1. TLC Optimization:

    • Prepare several vials with different ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).

    • To each vial, add 0.5-1% triethylamine (Et₃N).

    • Spot your crude product on a TLC plate and develop it in these solvent systems.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35, with clear separation from impurities.[1]

    2. Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (containing 0.5-1% Et₃N).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly. Ensure there are no cracks or air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.[1]

    3. Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, "dry load" the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the column.

    4. Elution and Fraction Collection:

    • Begin adding your pre-mixed eluent (containing Et₃N) to the column.

    • Apply pressure and begin collecting fractions in test tubes.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under UV light.

    5. Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent and triethylamine using a rotary evaporator. Co-evaporating with a solvent like toluene can help remove the last traces of triethylamine.

    • Place the final product under high vacuum to remove any residual solvent.

    Protocol 2: Recrystallization

    Recrystallization is an excellent technique if your product is a solid and contains impurities with different solubility profiles.

    1. Solvent Selection:

    • The key to recrystallization is finding a solvent (or solvent system) in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[3]

    • Test small amounts of your product in various solvents (e.g., isopropanol, ethanol/water mixtures, hexanes, ethyl acetate).

    2. Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Using excess solvent will reduce your final yield.[3]

    3. Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[7]

    4. Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

    Troubleshooting Recrystallization

    Recrystallization_Troubleshooting Start Problem during Recrystallization OilingOut Compound 'Oils Out' (forms a liquid layer) Start->OilingOut NoCrystals No Crystals Form Upon Cooling Start->NoCrystals Sol1A Add more of the 'good' solvent (if using a mixed system) OilingOut->Sol1A Solution Sol1B Re-heat to dissolve oil, then cool more slowly OilingOut->Sol1B Solution Sol1C Choose a solvent with a lower boiling point OilingOut->Sol1C Solution Sol2A Scratch inside of flask with a glass rod NoCrystals->Sol2A Action Sol2B Add a seed crystal (if available) NoCrystals->Sol2B Action Sol2C Solution is not saturated. Boil off some solvent and re-cool. NoCrystals->Sol2C Diagnosis Sol2D Cool to a lower temperature (e.g., -20°C freezer) NoCrystals->Sol2D Action

    Sources

    Technical Support Center: Troubleshooting the Nitration of Difluoro-Propoxybenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the electrophilic aromatic nitration of difluoro-propoxybenzene derivatives (e.g., 1,2-difluoro-3-propoxybenzene). Nitrating highly functionalized, mixed-deactivated/activated aromatic rings presents unique mechanistic hurdles, including poor regioselectivity, ether cleavage, and over-nitration.

    Below, we break down the causality behind these challenges and provide field-proven, self-validating protocols to optimize your synthetic workflows.

    Part 1: Mechanistic Insights & Directing Group Conflicts

    The primary challenge in nitrating difluoro-propoxybenzene lies in the conflicting electronic effects of its substituents. The regiochemical outcome is a delicate balance of these forces[1].

    G A Difluoro-propoxybenzene B Electrophilic Attack (NO2+) A->B C Propoxy Group (Strong Activating, o/p) B->C D Fluoro Groups (Deactivating, o/p) B->D E Major Isomer (Propoxy-directed) C->E F Minor Isomers (Fluoro-directed / Steric) C->F D->F

    Electronic directing effects in the nitration of difluoro-propoxybenzene.

    Part 2: Troubleshooting Guide & FAQs

    Q1: Why does my nitration yield a complex mixture of regioisomers instead of a single target compound? Causality: The propoxy group is a strong electron-donating group (EDG) that highly activates the ring and directs the incoming nitronium ion ( NO2+​ ) to the ortho and para positions. Conversely, the two fluorine atoms are electron-withdrawing via induction but act as weak ortho/para directors via resonance[2]. Because the propoxy group's activating effect dominates, nitration primarily occurs ortho or para to the ether linkage. However, steric hindrance from the adjacent fluorine atoms and the bulky propyl chain forces a distribution of isomers (e.g., yielding 3,4-difluoro-2-propoxynitrobenzene alongside other positional isomers)[2]. Actionable Fix: To maximize the yield of the less sterically hindered isomer, lower the reaction temperature to −5∘C to 0∘C to enhance kinetic control.

    Q2: I am observing significant degradation and cleavage of the propoxy group. How can I protect the ether linkage? Causality: Standard nitration protocols utilize a "mixed acid" system (concentrated HNO3​ and H2​SO4​ ). Sulfuric acid is a strong dehydrating and protonating agent that can protonate the ether oxygen, forming an oxonium ion that undergoes alkyl-oxygen cleavage (ether hydrolysis), especially if the reaction temperature exceeds 20∘C . Actionable Fix: Transition to a non-sulfuric acid nitrating system. A highly effective, mild alternative utilizes 68% nitric acid promoted by trifluoromethanesulfonic acid (HOTf) in hexafluoroisopropanol (HFIP)[3]. HOTf provides the necessary acidity to generate the nitronium ion without the harsh oxidative and hydrolytic properties of sulfuric acid, preserving the propoxy chain[3]. Alternatively, dinitrogen pentoxide ( N2​O5​ ) in liquefied 1,1,1,2-tetrafluoroethane (TFE) offers a completely acid-free nitration environment[4].

    Q3: How do I prevent di-nitration of the substrate? Causality: Despite the deactivating nature of the two fluorine atoms, the propoxy group sufficiently activates the ring to make it susceptible to over-nitration if the electrophile concentration is too high or the temperature is elevated[1]. Actionable Fix: Strictly limit the stoichiometry of the nitrating agent to 1.05 equivalents. Ensure the nitrating mixture is added dropwise over an extended period (e.g., 30–60 minutes) to maintain a low steady-state concentration of NO2+​ .

    Part 3: Quantitative Data Summary

    The following table summarizes the performance metrics of various nitration methodologies when applied to fluorinated alkoxybenzenes.

    Nitration MethodReagents & SolventOperating Temp.Regioselectivity (Major:Minor)Ether Cleavage RiskTypical Overall Yield
    Traditional Mixed Acid HNO3​ / H2​SO4​ (Neat) 0∘C to 20∘C Moderate (approx. 3:1)High (>15% byproduct)40% – 60%
    HOTf-Promoted 68% HNO3​ / HOTf in HFIPRoom Temp ( 25∘C )High (approx. 8:1)Low (<2% byproduct)>85%
    Anhydrous DNP N2​O5​ in liquefied TFE −10∘C High (approx. 9:1)Very Low (0%)>90%

    Part 4: Experimental Methodologies

    Every protocol below is designed as a self-validating system , meaning in-process controls are embedded to ensure the chemical causality aligns with your expected physical observations.

    Workflow S1 1. Substrate Dissolution (HFIP Solvent) S2 2. Acid Addition (68% HNO3 + HOTf) S1->S2 S3 3. Temperature Control (0°C to RT) S2->S3 S4 4. Reaction Monitoring (TLC / HPLC) S3->S4 S5 5. Quench & Extract (Ice Water / DCM) S4->S5 S6 6. Purification (Column Chromatography) S5->S6

    Step-by-step workflow for the mild HOTf-catalyzed nitration protocol.

    Protocol A: Traditional Mixed Acid Nitration (Kinetic Control)

    Use this method only if specialty reagents (HOTf, HFIP) are unavailable. Strict temperature control is mandatory to prevent ether cleavage.

    • Acid Preparation: In a highly controlled environment, carefully add 1.05 equivalents of concentrated HNO3​ (70%) to 3.0 equivalents of concentrated H2​SO4​ (98%) at 0∘C .

    • Substrate Addition: Dissolve 1,2-difluoro-3-propoxybenzene in a minimal amount of cold dichloromethane (DCM). Add this solution dropwise to the mixed acid over 45 minutes.

      • Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 5∘C , pause the addition immediately. An exotherm indicates runaway nitration or ether hydrolysis.

    • Reaction: Stir the mixture at 0∘C for 2 hours.

      • Validation Checkpoint: Pull an aliquot every 30 minutes for TLC (Hexanes:Ethyl Acetate 9:1). The reaction is self-validating when the starting material spot completely disappears, confirming the kinetic conversion is complete before thermodynamic degradation (ether cleavage) can dominate.

    • Quench: Pour the reaction mixture slowly over crushed ice to safely dilute the sulfuric acid, then extract with DCM ( 3×50 mL ). Wash the organic layer with saturated NaHCO3​ until CO2 evolution ceases.

    Protocol B: Mild HOTf-Promoted Nitration in HFIP (Recommended)

    This protocol leverages the strong acidity and water-absorbing properties of HOTf to drive the reaction without destroying the propoxy group[3].

    • Setup: In a round-bottom flask, dissolve 1.0 equivalent of difluoro-propoxybenzene in hexafluoroisopropanol (HFIP) to create a 0.5 M solution.

    • Reagent Addition: Add 1.05 equivalents of commercially available 68% HNO3​ . Stir for 5 minutes at room temperature.

    • Catalyst Addition: Add 0.2 equivalents of trifluoromethanesulfonic acid (HOTf) dropwise.

      • Validation Checkpoint: The strong water-absorbing property of HOTf will immediately begin driving the formation of the nitronium ion[3]. A slight color change (usually pale yellow) validates the generation of active electrophilic species.

    • Reaction: Stir at room temperature for 1–2 hours. Monitor via HPLC.

    • Isolation: Quench the reaction with water and extract with ethyl acetate. The HFIP can be recovered from the aqueous layer via distillation for future use, making this a highly sustainable protocol. Dry the organic layer over MgSO4​ , concentrate under vacuum, and purify the regioisomers via silica gel column chromatography.

    References

    • Benchchem. "3,4-Difluoro-2-propoxyaniline." Benchchem,
    • Wu, Y., et al. "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Organic-Chemistry.org (Originally published in J. Org. Chem. 2023),
    • Benchchem.
    • PMC. "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.

    Sources

    controlling regioselectivity in reactions of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for polyfluorinated aromatic workflows. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter regioselectivity bottlenecks when functionalizing complex building blocks.

    Working with 2,4-Difluoro-5-propoxyaniline presents a fascinating dichotomy of electronic effects. The molecule features strongly electron-donating groups (amino, propoxy) competing against strongly electron-withdrawing, inductively acidifying groups (fluorines). Understanding the causality behind these competing forces is the key to controlling your synthetic pathways.

    Below is our comprehensive troubleshooting guide and FAQ designed to help you predictably functionalize this specific scaffold.

    Visualizing Regioselectivity Pathways

    Before diving into the protocols, it is critical to understand the electronic map of 2,4-difluoro-5-propoxyaniline. The regiochemical outcome of your reaction is entirely dependent on whether you operate under resonance control (Electrophilic Aromatic Substitution) or inductive/kinetic control (Directed Ortho Metalation).

    Regioselectivity Substrate 2,4-Difluoro-5-propoxyaniline EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS Br2, HNO3, etc. DoM Directed Ortho Metalation (DoM) Substrate->DoM 1. Protect NH2 2. TMPMgCl·LiCl Resonance Resonance Control (NH2 & OPr donate e-) EAS->Resonance Inductive Inductive Control (F atoms withdraw e-) DoM->Inductive C6 Exclusive C6-Functionalization (e.g., 6-Bromo derivative) Resonance->C6 C3 Exclusive C3-Functionalization (e.g., 3-Iodo derivative) Inductive->C3

    Caption: Divergent regioselectivity pathways for 2,4-Difluoro-5-propoxyaniline functionalization.

    FAQ 1: Overcoming C6-Bias in Electrophilic Aromatic Substitution (EAS)

    Q: Why does my standard bromination (using NBS) exclusively yield the C6-bromo isomer, and how can I force the reaction to functionalize the C3 position instead?

    The Science: In Electrophilic Aromatic Substitution (EAS), regioselectivity is governed by the Highest Occupied Molecular Orbital (HOMO), which is dictated by resonance. The amino (-NH₂) and propoxy (-OPr) groups are powerful electron-donating groups that direct electrophiles to their ortho and para positions[1]. If we map the ring:

    • Relative to C1 (-NH₂): C2 and C6 are ortho; C4 is para.

    • Relative to C5 (-OPr): C4 and C6 are ortho; C2 is para.

    Because C2 and C4 are already blocked by fluorine atoms, the C6 position is the only available site that is synergistically activated by both the amino and propoxy groups. Electrophiles will attack C6 almost instantaneously.

    The Solution: To functionalize the C3 position (which is meta to the activating groups), you must abandon EAS and switch to a Directed Ortho Metalation (DoM) strategy using a Knochel-Hauser base, such as TMPMgCl·LiCl[2]. The C3 proton is flanked by two highly electronegative fluorine atoms. The strong inductive electron-withdrawing effect of these fluorines significantly lowers the pKa of the C3-H bond. TMPMgCl·LiCl operates under kinetic basicity to selectively deprotonate this highly acidic C3 position without interfering with the rest of the ring[3].

    Protocol: Regioselective C3-Iodination via DoM

    Self-validating note: The protection step is mandatory. If the free amine is not protected, the Grignard base will simply deprotonate the -NH₂ group, quenching the reagent and halting the reaction.

    • Amine Protection: Dissolve 2,4-difluoro-5-propoxyaniline (10 mmol) in dry DCM (50 mL). Add Boc₂O (11 mmol) and a catalytic amount of DMAP (0.5 mmol). Stir at room temperature for 4 hours until complete conversion to the N-Boc carbamate. Evaporate and dry under high vacuum.

    • Metalation: Dissolve the N-Boc protected intermediate in strictly anhydrous THF (40 mL) under an argon atmosphere. Cool the flask to 0 °C.

    • Base Addition: Dropwise, add TMPMgCl·LiCl (1.1 M in THF, 12 mmol) over 15 minutes. The bulky tetramethylpiperidide base will selectively deprotonate the sterically accessible, highly acidic C3 proton[3]. Stir at 0 °C for 1 hour.

    • Electrophilic Quench: Add a solution of iodine (I₂, 15 mmol) in dry THF (10 mL) dropwise. Stir for 30 minutes, then warm to room temperature.

    • Workup & Deprotection: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc. To remove the Boc group and yield 3-iodo-2,4-difluoro-5-propoxyaniline, treat the crude organic layer with 20% TFA in DCM for 2 hours, then neutralize with saturated NaHCO₃.

    FAQ 2: Preventing Oxidation During N-Functionalization

    Q: During electrophilic nitration, I observe significant degradation, ring oxidation, and a complex mixture of byproducts. How can I cleanly nitrate the ring?

    The Science: Free anilines are highly susceptible to oxidation by strong oxidizing acids like nitric acid (HNO₃). Furthermore, in strongly acidic media, the -NH₂ group protonates to form -NH₃⁺, which abruptly flips its electronic nature from a strong electron-donating (activating) group to a strong electron-withdrawing (deactivating/meta-directing) group, scrambling your regioselectivity[4].

    The Solution: You must temporarily mask the amine's reactivity. Converting the amine to an acetamide dampens the electron density of the nitrogen lone pair (via resonance with the carbonyl), preventing oxidation while maintaining its ortho/para directing nature[4].

    Protocol: Clean C6-Nitration
    • Acetylation: React the substrate with Acetic Anhydride (1.2 eq) in pyridine at room temperature for 2 hours to yield the N-acetyl derivative.

    • Nitration: Cool a solution of the acetylated substrate in glacial acetic acid to 0 °C. Slowly add a pre-cooled mixture of fuming HNO₃ and H₂SO₄. The dampened resonance of the acetamide combined with the propoxy group will smoothly direct the nitronium ion (NO₂⁺) to the C6 position.

    • Hydrolysis: Reflux the isolated product in 2M HCl or 10% NaOH to cleave the acetyl group, yielding 6-nitro-2,4-difluoro-5-propoxyaniline.

    FAQ 3: Unlocking Nucleophilic Aromatic Substitution (SNAr)

    Q: I am trying to displace the C4-fluorine via SNAr using morpholine, but the reaction fails even at 120 °C. Why?

    The Science: SNAr mechanisms require the formation of a negatively charged Meisenheimer intermediate. This intermediate is highly unstable unless the aromatic ring is electron-deficient. Your starting material is incredibly electron-rich due to the -NH₂ and -OPr groups, which repel incoming nucleophiles and raise the activation energy barrier for SNAr to near-impossible levels.

    The Solution: You must invert the electronic nature of the ring. By oxidizing the strongly donating -NH₂ group into a strongly withdrawing -NO₂ group, you activate the ring for SNAr. The -NO₂ group will activate the ortho (C2) and para (C4) fluorines. Because the C4 position is para to the nitro group, it typically experiences less steric hindrance than the ortho C2 position during attack by secondary amines, allowing for selective displacement.

    Caption: Workflow for enabling SNAr on the deactivated 2,4-difluoro-5-propoxyaniline scaffold.

    Protocol: SNAr Activation and Substitution Sequence
    • Oxidation to Nitroarene: Convert the -NH₂ group to a -NO₂ group using mCPBA (in refluxing DCE) or via a diazonium intermediate (NaNO₂, H₂SO₄, followed by NaNO₂/Cu powder).

    • SNAr Reaction: Dissolve the resulting 1-nitro-2,4-difluoro-5-propoxybenzene in DMF. Add morpholine (2.5 eq) and K₂CO₃ (2 eq). Heat to 80 °C for 6 hours. The nucleophile will selectively displace the C4-fluorine.

    • Reduction: Reduce the nitro group back to the amine using Pd/C and H₂ gas (balloon pressure) in methanol to yield the final C4-functionalized aniline.

    Quantitative Data Summary: Regiochemical Outcomes

    Use this reference table to predict the outcome of your chosen synthetic strategy based on the primary directing effects at play.

    Strategy TypeTypical ReagentsPrimary Directing EffectRegiochemical OutcomeTypical YieldReaction Time
    Halogenation (EAS) NBS, MeCN, 0 °CResonance (-NH₂, -OPr)Exclusive C6-substitution>90%30 mins
    Nitration (EAS) HNO₃, H₂SO₄, 0 °CResonance (-NHAc, -OPr)Exclusive C6-substitution75–85%2 hours
    Metalation (DoM) 1. Boc₂O2. TMPMgCl·LiCl3. ElectrophileInductive (-F atoms)Exclusive C3-substitution80–90%4 hours
    SNAr (Post-Oxidation) Morpholine, K₂CO₃, 80 °CEWG Activation (-NO₂)Selective C4-substitution65–75%6 hours

    References

    • Electrophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link][1]

    • Unlocking the Metalation Applications of TMP‐powered Fe and Co(II) bis(amides) Source: Universidad de Valladolid (uva.es) URL:[Link][3]

    • Ortho, Para, Meta - Chemistry Steps Source: Chemistry Steps URL:[Link][4]

    • Group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes Source: RSC Publishing URL:[Link][2]

    Sources

    Technical Support Center: Optimizing the Synthesis of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of fluorinated alkoxyanilines. The synthesis of 2,4-Difluoro-5-propoxyaniline[1] is a highly valuable transformation in drug development, typically executed via a two-step sequence starting from commercially available 2,4-difluoro-5-nitrophenol[2]:

    • O-Alkylation with 1-bromopropane to form the intermediate 1,5-difluoro-2-nitro-4-propoxybenzene[3].

    • Nitro Reduction to yield the final aniline target[4].

    While theoretically straightforward, this pathway is fraught with yield-limiting bottlenecks. Researchers routinely face incomplete alkylation, competing nucleophilic aromatic substitution (SNAr) of the labile fluorine atoms, and catastrophic hydrodefluorination during the reduction step[5]. This guide provides a self-validating troubleshooting framework to diagnose causality and resolve these specific issues.

    Synthesis A 2,4-Difluoro-5-nitrophenol (Starting Material) B 1,5-Difluoro-2-nitro-4-propoxybenzene (Intermediate) A->B 1-Bromopropane, K2CO3 DMF, 60°C C 2,4-Difluoro-5-propoxyaniline (Target Product) B->C H2, Pt/C or Fe/NH4Cl EtOH, 80°C

    Two-step synthetic workflow for 2,4-Difluoro-5-propoxyaniline.

    Section 1: Troubleshooting the O-Alkylation Step

    Q: My O-alkylation yield is stalling at 60%, and I am observing a highly polar baseline spot on my TLC. What is happening? A: The stalling is caused by the dual reactivity of your starting material, 2,4-difluoro-5-nitrophenol[2]. The highly electron-withdrawing nitro group strongly activates the ortho and para fluorine atoms towards Nucleophilic Aromatic Substitution (SNAr). If your base is too strong (e.g., NaOH, KOH) or your reaction temperature exceeds 80°C, ambient moisture or the base itself will attack the C-F bonds, leading to a highly polar, defluorinated phenol byproduct. Mechanistic Fix: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃) and strictly control the temperature at 60°C. Using anhydrous N,N-Dimethylformamide (DMF) ensures the base is reactive enough for O-alkylation without providing the activation energy required for SNAr.

    Q: Can I use 1-chloropropane instead of 1-bromopropane to save on reagent costs? A: While 1-chloropropane is cheaper, it is a significantly poorer electrophile. The O-alkylation will become sluggish, requiring higher temperatures (>90°C) to force completion. This elevated heat inevitably triggers the SNAr defluorination mentioned above. Stick to 1-bromopropane and add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to generate the highly reactive 1-iodopropane in situ via the Finkelstein reaction.

    Quantitative Data: O-Alkylation Optimization
    Alkylating AgentBaseSolventTemp (°C)AdditiveYield of Intermediate (%)Impurity Profile
    1-ChloropropaneK₂CO₃MeCN80None45%High unreacted SM
    1-BromopropaneNaOHH₂O/THF60None30%High SNAr hydrolysis
    1-BromopropaneK₂CO₃DMF80None65%Moderate SNAr
    1-BromopropaneK₂CO₃DMF60KI (0.1 eq)92% Clean conversion
    Self-Validating Protocol 1: Optimized O-Alkylation
    • Charge a dry, argon-purged flask with 2,4-difluoro-5-nitrophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

    • Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes to pre-form the phenoxide.

      • Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant orange, confirming complete deprotonation.

    • Add 1-bromopropane (1.5 eq) dropwise via syringe.

    • Heat the reaction to exactly 60°C and stir for 4-6 hours.

    • Monitor by LC-MS. Once the starting material is consumed, quench by pouring the mixture into vigorously stirred ice water to precipitate the 1,5-difluoro-2-nitro-4-propoxybenzene[3]. Filter and wash with cold water.

    Section 2: Troubleshooting the Nitro Reduction Step

    Q: I am using standard 10% Pd/C and H₂ gas for the reduction, but my mass spec shows products missing one or both fluorine atoms (M-18 / M-36). How do I stop this? A: You are experiencing catalytic hydrodefluorination. Palladium on carbon (Pd/C) is notoriously aggressive and readily inserts into activated C-F bonds, especially those adjacent to newly formed electron-donating aniline groups[5]. Mechanistic Fix: You must attenuate the catalyst's activity or change the metal entirely.

    • Option A (Heterogeneous): Switch from Pd/C to Platinum on Carbon (Pt/C) doped with a catalyst poison (like vanadium or trace morpholine). Pt/C is far less prone to C-F bond cleavage[5].

    • Option B (Chemical): Abandon hydrogenation and use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in EtOH/Water. This classic Béchamp-style reduction transfers electrons directly to the nitro group, is completely blind to C-F bonds, and guarantees 0% defluorination.

    Q: My reduction with Fe/NH₄Cl is very messy and forms an unbreakable emulsion during extraction. How can I improve the workup? A: The emulsion is caused by colloidal iron oxides (Fe₂O₃/Fe₃O₄) suspended in the aqueous layer. To build a self-validating, clean workup: never extract directly from the crude mixture. Instead, filter the hot reaction mixture through a tight pad of Celite to trap the iron sludge, wash the pad generously with hot ethyl acetate, and concentrate the filtrate to remove ethanol before partitioning your layers.

    Reduction SM 1,5-Difluoro-2-nitro-4-propoxybenzene Target 2,4-Difluoro-5-propoxyaniline (Desired) SM->Target Fe/NH4Cl or Pt/C Chemoselective Side1 Hydroxylamine Intermediate (Incomplete) SM->Side1 Low H2 Pressure or Poisoned Cat. Side2 Defluorinated Aniline (Over-reduction) SM->Side2 Pd/C, H2 Hydrodefluorination Side1->Target Increased Temp/Time

    Competing pathways during the reduction of fluorinated nitroarenes.

    Quantitative Data: Chemoselectivity of Reduction Conditions
    Reducing AgentSolventTemp (°C)Time (h)Yield of Target (%)Defluorination (%)
    10% Pd/C, H₂ (1 atm)MeOH251245%>40%
    5% Pt/C, H₂ (1 atm)EtOAc25888%<2%
    Fe powder, NH₄ClEtOH/H₂O80495% 0%
    Zn dust, NH₄ClMeOH25660%0% (Stops at Hydroxylamine)
    Self-Validating Protocol 2: Chemoselective Iron Reduction
    • Suspend 1,5-difluoro-2-nitro-4-propoxybenzene (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 mL/mmol).

    • Add Ammonium Chloride (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Heat the vigorously stirring suspension to 80°C (reflux).

      • Validation Checkpoint: The reaction will transition from a clear yellow solution to a thick, dark brown/black suspension as the Fe(0) is oxidized to Fe(III) oxides.

    • Monitor by TLC (Hexanes/EtOAc 3:1). The nitro compound should be fully consumed within 2-4 hours.

    • Cool slightly and filter the hot mixture through a Celite pad. Wash the pad with hot EtOAc (3 x 10 mL).

    • Evaporate the organics, partition with water/EtOAc, dry over Na₂SO₄, and concentrate to yield pure 2,4-Difluoro-5-propoxyaniline[4].

    References

    • Bide Pharmatech. "2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)". bidepharm.com.[1] Available at:

    • BLD Pharm. "2,4-Difluoro-5-(2-fluoroethoxy)aniline and related propoxyanilines". bldpharm.com.[4] Available at:

    • Leyan. "1,5-Difluoro-2-nitro-4-propoxybenzene (Intermediate)". leyan.com.[3] Available at:

    • Synthonix. "2,4-Difluoro-5-nitrophenol (CAS: 113512-57-5)". synthonix.com.[2] Available at:

    • ResearchGate. "Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides (and defluorination dynamics)". researchgate.net.[5] Available at:

    Sources

    Technical Support Center: 2,4-Difluoro-5-propoxyaniline Synthesis & Workup

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and isolation of 2,4-difluoro-5-propoxyaniline . This guide is designed for research scientists and drug development professionals scaling up the reduction of 1,5-difluoro-2-nitro-4-propoxybenzene.

    Because this substrate contains two aromatic fluorine atoms, standard nitro reduction protocols often fail due to competing hydrodefluorination side reactions[1]. This center provides self-validating Standard Operating Procedures (SOPs), causality-driven troubleshooting, and quantitative data to ensure high-yield, chemoselective isolation.

    Self-Validating Standard Operating Procedures (SOPs)

    The Haber-Lukashevich pathway dictates that nitro reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline[2]. Selecting the correct workup depends entirely on the reduction method chosen. We detail the two most reliable protocols below.

    Protocol A: Iron-Mediated Reduction (Béchamp-Type) Workup

    Causality: Iron powder paired with an ammonium chloride ( NH4​Cl ) proton source is highly chemoselective. It readily reduces the nitro group while leaving the labile C–F bonds completely intact[3].

    • Step 1: Reaction Validation Monitor the reaction via GC-MS or TLC. Do not initiate workup until the nitro precursor is >99% consumed. Unreacted nitroarenes will co-elute with the product during extraction.

    • Step 2: Quenching & Neutralization Cool the reaction vessel to room temperature. Carefully add saturated aqueous NaHCO3​ until the pH reaches exactly 8–9.

      • Validation Check: Test with pH paper. Causality: If the pH remains acidic (< 8), iron salts remain soluble and will cause severe, unresolvable emulsions during liquid-liquid extraction[2].

    • Step 3: Sludge Filtration Filter the neutralized, heterogeneous mixture through a 2-inch, tightly packed pad of Celite. Wash the filter cake with copious amounts of Ethyl Acetate (EtOAc).

      • Validation Check: The filtrate must be a clear, biphasic liquid. If it is cloudy or brown, colloidal iron has passed through; refilter immediately.

    • Step 4: Phase Separation Transfer the clear filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with EtOAc.

    • Step 5: Drying & Concentration Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2,4-difluoro-5-propoxyaniline.

    Protocol B: Catalytic Hydrogenation Workup

    Causality: While cleaner, catalytic hydrogenation requires strict catalyst control. Standard Palladium on Carbon (Pd/C) is highly active and will insert into the C–F bond (oxidative addition), stripping fluorine from the ring. You must use Platinum on Carbon (Pt/C) or a heavily poisoned Pd catalyst to prevent this[1].

    • Step 1: Purge & Vent Upon completion, carefully vent the H2​ gas and purge the reaction vessel with inert N2​ for at least 5 minutes.

      • Validation Check: Verify zero pressure on the regulator before opening the flask to prevent atmospheric oxygen ingress.

    • Step 2: Catalyst Filtration Filter the mixture through a Celite pad to remove the heterogeneous Pt/C catalyst[2].

      • Warning:Never let the catalyst pad dry out in the air. Finely divided noble metals will rapidly ignite residual solvent vapors upon contact with oxygen.

    • Step 3: Concentration Evaporate the ethanolic or methanolic filtrate under reduced pressure.

    • Step 4: Product Isolation Redissolve the crude amine in EtOAc, wash with distilled water to remove polar impurities, dry over Na2​SO4​ , and concentrate to yield the final product.

    Workup Workflow & Decision Matrix

    Figure 1: Decision tree and workup workflows for the synthesis of 2,4-difluoro-5-propoxyaniline.

    Troubleshooting & FAQs

    Q: My GC-MS shows a major byproduct with a mass 18 Da lower than the target (M-18). What is happening? A: You are observing hydrodefluorination (loss of an F atom, replaced by an H atom). Fluorine atoms, especially those ortho or para to activating groups, can be cleaved by highly active palladium catalysts. Solution: Switch from Pd/C to Pt/C, or use a metal-free/iron-catalyzed transfer hydrogenation method[1].

    Q: During the iron reduction workup, I formed a thick, unfilterable emulsion in the separatory funnel. How do I break it? A: Emulsions in this pathway are caused by gelatinous iron hydroxides[2]. Solution: Never extract directly from the crude reaction mixture. You must neutralize and filter the iron sludge through Celite before phase separation. To break an existing emulsion, filter the entire biphasic mixture through a Celite pad, or add saturated brine to increase the aqueous phase density.

    Q: The isolated 2,4-difluoro-5-propoxyaniline turns dark brown after a few days on the bench. Is it degrading? A: Yes. Electron-rich anilines are highly susceptible to auto-oxidation in the air, forming colored azo, azoxy, or quinoid oligomers. Solution: Store the purified product in amber vials under an inert atmosphere (Argon or N2​ ) at 2–8 °C.

    Q: Can I use standard Pd/C for this synthesis if I strictly monitor the reaction time? A: It is highly risky. While Pd/C is the industry standard for nitro reduction, the presence of two fluorine atoms makes this specific substrate highly susceptible to hydrodehalogenation. If you must use Pd/C, you must add a catalyst poison (like diphenyl sulfide or ethylenediamine) to attenuate the palladium's activity, or utilize mild transfer hydrogenation conditions[3].

    Quantitative Data Tables

    Table 1: Comparison of Reduction Methods for 2,4-Difluoro-5-propoxyaniline
    Reduction MethodCatalyst/ReagentChemoselectivity (F-Retention)Workup TimeEmulsion RiskTypical Yield
    Catalytic Hydrogenation Pt/C, H2​ High1-2 HoursLow85-95%
    Catalytic Hydrogenation Pd/C, H2​ Low (Hydrodefluorination)1-2 HoursLow60-75%
    Béchamp Reduction Fe, NH4​Cl Very High3-4 HoursHigh (if pH < 8)80-90%
    Table 2: Solvent Extraction Efficiency (Partitioning)
    Extraction SolventDensity (g/mL)Boiling Point (°C)Aniline Partitioning EfficiencyOperational Notes
    Ethyl Acetate (EtOAc) 0.90277.1ExcellentPreferred; top layer, easy to evaporate.
    Dichloromethane (DCM) 1.33039.6GoodBottom layer; avoid due to environmental concerns.
    Methyl tert-butyl ether 0.74055.2ModerateGood alternative to EtOAc; lower boiling point.

    References

    • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines Source: Chemical Communications (RSC Publishing) URL: [Link]

    Sources

    Technical Support Center: Chromatography Troubleshooting for 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the purification of 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4).

    Purifying fluorinated alkoxyanilines presents unique physicochemical challenges. This document synthesizes expert chromatographic theory with field-proven methodologies to help you achieve high-purity isolations while minimizing product degradation and column retention.

    Compound Profiling & Chromatographic Causality

    To design a self-validating purification protocol, we must first understand the molecular behavior of 2,4-Difluoro-5-propoxyaniline on a stationary phase.

    • Electronic "Push-Pull" Dynamics: The fluorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect (-I), which slightly reduces the basicity of the aniline nitrogen. Conversely, the propoxy group at the 5-position is electron-donating via resonance (+R).

    • Silanol Interaction: Despite the fluorines, the primary amine remains basic enough to act as a strong hydrogen-bond acceptor and donor. When exposed to normal-phase silica gel, the amine interacts aggressively with acidic silanol (Si-OH) groups on the silica surface. This is the primary causality behind the severe peak tailing and irreversible adsorption commonly observed with anilines[1].

    • Oxidative Susceptibility: Anilines are highly prone to air oxidation, a process that is catalytically accelerated by the acidic environment of bare silica gel, often resulting in dark brown or red degradation products (azo or quinonoid species)[2].

    To counteract these issues, flash column chromatography —which utilizes positive pressure to minimize the compound's residence time on the column—must be combined with a basic mobile phase modifier [3]. Adding 1% Triethylamine (TEA) to the eluent competitively binds the acidic silanol sites, passivating the column and allowing the target fluoroaniline to elute rapidly as a sharp, symmetrical band[4].

    Mechanistic Visualization

    Mechanism Silica Acidic Silanol Groups (Si-OH) on Silica Gel Aniline 2,4-Difluoro-5-propoxyaniline (Basic Amine) Silica->Aniline Without TEA TEA Triethylamine (TEA) Modifier (Stronger Base) Silica->TEA With 1% TEA Tailing Peak Tailing & Adsorption (Strong H-Bonding) Aniline->Tailing Elution Sharp Peak Elution (Amine displaced) Aniline->Elution Free to elute TEA->Elution

    Caption: Competitive binding mechanism of TEA neutralizing acidic silanols to prevent aniline tailing.

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system. By pre-treating the column and utilizing a gradient approach, you ensure maximum recovery of 2,4-Difluoro-5-propoxyaniline.

    Step 1: Solvent and Modifier Preparation Prepare a stock solution of your non-polar starting solvent (Hexanes or Petroleum Ether) and your polar eluent (Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent mixtures. Caution: TEA can co-elute if used in excess; do not exceed 1%[4].

    Step 2: Column Passivation and Packing Slurry pack the silica gel (230–400 mesh for flash chromatography) using the Hexanes + 1% TEA solution. Apply positive air or nitrogen pressure to pack the bed tightly. Critical Step: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-modified hexanes to ensure all acidic silanol sites are fully neutralized prior to sample loading.

    Step 3: Sample Loading Dissolve the crude 2,4-Difluoro-5-propoxyaniline in a minimal amount of Dichloromethane (DCM). If the crude mixture is highly viscous or poorly soluble, utilize the dry-loading technique : dissolve the crude in DCM, add a small amount of silica gel (1:3 ratio of sample to silica), evaporate the solvent completely under reduced pressure, and load the dry powder evenly onto the top of the column bed[1].

    Step 4: Gradient Elution Begin elution with 95:5 Hexanes:EtOAc (containing 1% TEA). Apply positive pressure to maintain a steady flow rate (e.g., 2 inches/minute). Gradually increase the polarity to 90:10, and finally 85:15 Hexanes:EtOAc. The moderately lipophilic propoxy tail ensures the compound will elute before highly polar impurities.

    Step 5: Fraction Collection and Analysis Collect fractions in standard test tubes. Monitor the elution using Thin-Layer Chromatography (TLC). 2,4-Difluoro-5-propoxyaniline is highly UV-active at 254 nm. For secondary confirmation, stain the TLC plates with Ninhydrin (requires heating) to selectively visualize the primary amine as a distinct colored spot.

    Workflow Visualization

    Caption: Standard workflow for the flash chromatography purification of 2,4-Difluoro-5-propoxyaniline.

    Quantitative Data Presentation

    Table 1: Chromatographic Behavior and Solvent Optimization

    Note: Rf​ values are approximate and depend heavily on silica gel activity and chamber saturation.

    Solvent System (v/v)ModifierExpected Rf​ Peak Shape / BehaviorRecommendation
    90:10 Hexanes : EtOAcNone0.20 - 0.25Severe tailing, streakingNot Recommended
    90:10 Hexanes : EtOAc1% TEA0.35 - 0.40Sharp, symmetricalOptimal Elution
    80:20 Hexanes : EtOAc1% TEA0.60 - 0.65Sharp, fast elutionGood for column flushing
    95:5 DCM : MethanolNone> 0.80Co-elution with impuritiesToo polar for this compound
    Table 2: Preparative Scale Column Specifications

    Based on standard flash chromatography scaling rules[1].

    Crude Sample MassSilica Gel MassColumn DiameterFraction SizeTypical Flow Rate
    50 - 100 mg10 g10 mm5 mL5 mL / min
    500 mg - 1.0 g50 g30 mm20 mL15 mL / min
    2.0 g - 5.0 g200 g50 mm50 mL30 mL / min

    Troubleshooting Guides & FAQs

    Q: My compound is streaking entirely down the column, and I am losing yield across dozens of fractions. How do I fix this? A: This is the classic symptom of unmitigated amine-silanol binding. If you are already using 1% TEA and still experiencing streaking, your silica gel may be exceptionally acidic, or you failed to pre-flush the column with the TEA-modified solvent before loading the sample. Ensure you pass at least 2 CVs of Hexanes + 1% TEA through the column before the target compound touches the silica[4]. Alternatively, switch to amine-functionalized (NH2) silica or basic alumina[3].

    Q: During purification, the band on the column turned from pale yellow to dark brown. Is my product degrading? A: Yes. Anilines are susceptible to oxidative degradation, forming azo or quinonoid polymers when exposed to air and acidic surfaces for prolonged periods[2]. To troubleshoot:

    • Increase the positive pressure to accelerate the flash chromatography process (the separation should be "over in a flash"[3]).

    • Degas your solvents by sparging them with nitrogen or argon prior to use.

    • Ensure you are using the TEA modifier to neutralize the catalytic acidic sites on the silica.

    Q: Can I use a Dichloromethane (DCM) / Methanol (MeOH) gradient instead of Hexanes / Ethyl Acetate? A: It is highly discouraged for this specific molecule. While DCM/MeOH is excellent for highly polar, stubborn amines, 2,4-Difluoro-5-propoxyaniline is only moderately polar due to the lipophilic propoxy chain and the two fluorine atoms. Using DCM/MeOH will likely result in an Rf​ that is too high (>0.8), causing the compound to co-elute with non-polar impurities at the solvent front[1]. Stick to the Hexanes/EtOAc system.

    Q: How do I remove the residual Triethylamine (TEA) from my final purified product? A: TEA has a boiling point of ~89°C. After combining your pure fractions, concentrate them under reduced pressure (rotary evaporation) at 40°C. If a strong amine odor persists, place the flask on a high-vacuum line (lyophilizer or Schlenk line) overnight. The residual TEA will fully evaporate, leaving the pure 2,4-Difluoro-5-propoxyaniline behind.

    Sources

    Technical Support Center: Exotherm Management in 2,4-Difluoro-5-propoxyaniline Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Process Overview & Thermal Safety

    Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals managing the synthesis of 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4).

    The synthesis typically proceeds via the O-alkylation of 2,4-difluoro-5-nitrophenol, followed by the catalytic reduction of the resulting intermediate (1,5-difluoro-2-nitro-4-propoxybenzene). Because organic nitro reductions are inherently dangerous and highly exothermic, strict thermal management and mechanistic understanding are required to prevent rapid adiabatic temperature rises, solvent boiling, and catastrophic thermal runaway[1].

    SynthesisWorkflow SM 2,4-Difluoro-5-nitrophenol Alkylation O-Alkylation (Propyl Bromide) SM->Alkylation Intermediate 1,5-Difluoro-2-nitro- 4-propoxybenzene Alkylation->Intermediate Reduction Nitro Reduction (H2, Pd/C) Intermediate->Reduction Product 2,4-Difluoro-5- propoxyaniline Reduction->Product

    Caption: Workflow for 2,4-Difluoro-5-propoxyaniline synthesis highlighting exothermic nodes.

    Troubleshooting & FAQs

    Q1: Why does the reactor temperature spike unpredictably during the catalytic hydrogenation of 1,5-difluoro-2-nitro-4-propoxybenzene? A: This thermal spike is typically caused by the dangerous accumulation of the hydroxylamine intermediate. The reduction of a nitroarene to an aniline proceeds through nitroso and hydroxylamine intermediates. The final cleavage of the N-O bond in the hydroxylamine to form the aniline is the most highly exothermic step. If hydrogen mass transfer is poor (due to inadequate agitation or low pressure), the reaction stalls at the hydroxylamine stage. When mass transfer improves, the accumulated intermediate reacts simultaneously, releasing a massive thermal spike. Causality & Solution: Ensure the reaction is mass-transfer limited (feed-controlled) rather than kinetically limited. Maintain high agitation rates and monitor the reaction using in-situ FTIR to track the disappearance of the nitro peak (~1520 cm⁻¹) to ensure intermediates do not accumulate.

    NitroPathway Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso H2 Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl H2 Aniline Aniline (Ar-NH2) Hydroxyl->Aniline H2 (Exothermic Bottleneck)

    Caption: Mechanistic pathway of nitro reduction showing the exothermic hydroxylamine bottleneck.

    Q2: What is the expected heat of reaction for this nitro reduction, and how should I design my cooling system? A: Calorimetric studies on analogous nitrobenzene hydrogenations demonstrate that the reaction is violently exothermic, with an enthalpy of reaction (ΔH) ranging from -544 kJ/mol [2][2] to -581.87 kJ/mol [3][3]. For a 1-molar batch, this translates to an adiabatic temperature rise (ΔT_ad) of over 200 °C depending on the solvent's heat capacity. Your cooling jacket must be sized to remove at least 16.16 W per 10g of substrate, as determined by power compensation reaction calorimetry[4].

    Q3: Are there alternative, milder reduction methods if my facility cannot handle high-pressure hydrogenation safely? A: Yes. If catalytic hydrogenation poses too high a risk for your current reactor setup, chemoselective reductions using inexpensive zinc dust in water containing nanomicelles (e.g., TPGS-750-M surfactant) offer a highly robust and green alternative [5][5]. This process takes place at room temperature, effectively mitigating the thermal runaway risks associated with pressurized hydrogen gas, while fully tolerating the fluoro and propoxy functional groups[5].

    Q4: During the O-alkylation step (propylation), I observe a delayed exotherm. How can I mitigate this? A: Delayed exotherms in alkylation are usually due to the poor insolubility of the base (e.g., K₂CO₃) in the organic solvent at lower temperatures. As the reaction slowly warms, base solubility increases, rapidly accelerating the reaction rate and heat generation. Self-Validating Protocol: Always dose the alkylating agent (propyl bromide) slowly into the pre-heated reaction mixture (e.g., 60 °C) rather than mixing all reagents at room temperature and heating. This ensures the reaction rate is strictly controlled by the addition rate of the electrophile.

    Quantitative Data Summaries

    Table 1: Thermodynamic Parameters for Nitroarene Reduction

    ParameterValue / RangeOperational Significance
    Enthalpy of Reaction (ΔH) -544 to -582 kJ/molIndicates extreme exothermicity; requires robust active cooling.
    Maximum Heat Rate (q_max) ~1.6 W per gram of substrateDictates the required heat transfer area (A) and jacket temperature (T_j).
    Adiabatic Temp Rise (ΔT_ad) > 200 °C (neat/concentrated)High risk of solvent boiling and over-pressurization if cooling fails.
    Apparent Activation Energy 35 ± 1 kJ/molHighly facile reaction; proceeds rapidly even at mild temperatures.

    Table 2: Comparison of Reduction Methodologies for 2,4-Difluoro-5-propoxyaniline

    MethodReagentsOperating TempExotherm Control Strategy
    Catalytic Hydrogenation H₂ gas, 5% Pd/C, EtOH50 - 65 °CSemi-batch H₂ feeding; strict mass-transfer limitation.
    Transfer Hydrogenation Ammonium formate, Pd/C60 - 80 °CControlled, dropwise addition of ammonium formate solution.
    Micellar Zinc Reduction Zn dust, TPGS-750-M, H₂O20 - 25 °CInherently mild; the aqueous heat sink absorbs thermal energy.

    Validated Experimental Protocols

    Protocol 1: Safe Semi-Batch Catalytic Hydrogenation of 1,5-Difluoro-2-nitro-4-propoxybenzene

    Objective: To reduce the nitro intermediate to 2,4-Difluoro-5-propoxyaniline while strictly controlling the heat flow to prevent thermal runaway.

    Step-by-Step Methodology:

    • Preparation & Purging: Charge a high-pressure autoclave reactor with 1,5-difluoro-2-nitro-4-propoxybenzene (1.0 equiv, 0.5 M) and ethanol (solvent). Add 5% Pd/C catalyst (5 wt% relative to substrate). Purge the reactor three times with N₂ gas to remove residual oxygen.

    • Thermal Equilibration: Heat the reactor to the target isothermal temperature (e.g., 55 °C) using a dynamic jacket cooling/heating system. Ensure the internal temperature is completely stabilized.

    • Agitation Optimization: Set the impeller speed to a minimum of 800-1000 RPM. Causality: High shear is critical to disperse the H₂ gas into the liquid phase, ensuring the reaction remains mass-transfer limited and preventing the dangerous accumulation of the hydroxylamine intermediate.

    • Controlled Hydrogen Dosing (Self-Validating Step): Instead of pressurizing the reactor to the final pressure immediately, introduce H₂ gas via a mass flow controller to maintain a constant pressure of 2-4 bar. Monitor the heat flow via reaction calorimetry (or jacket temperature differential, ΔT). The heat generation must strictly mirror the H₂ feed rate. Validation: If H₂ consumption stops but the exotherm continues, immediately halt the H₂ feed—this indicates intermediate accumulation. Do not resume until the exotherm subsides.

    • Completion & Workup: Once H₂ uptake ceases and the heat flow returns to baseline, maintain pressure for an additional 30 minutes. Vent the H₂, purge with N₂, and filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to isolate 2,4-Difluoro-5-propoxyaniline.

    Protocol 2: Room-Temperature Micellar Zinc Reduction (Alternative)

    Objective: To synthesize 2,4-Difluoro-5-propoxyaniline without pressurized hydrogen gas, utilizing a greener, thermally stable approach.

    Step-by-Step Methodology:

    • Surfactant Preparation: Prepare a 2 wt% aqueous solution of the designer surfactant TPGS-750-M.

    • Reaction Assembly: To the aqueous solution, add 1,5-difluoro-2-nitro-4-propoxybenzene (0.5 M) and NH₄Cl (1.2 equiv).

    • Zinc Addition: Slowly add fresh zinc dust (5.0 equiv) in portions over 30 minutes. Causality: The aqueous micellar environment acts as a massive thermal sink, absorbing the heat of reaction, while the slow, portion-wise addition of zinc strictly controls the reaction kinetics.

    • Extraction: Stir at room temperature until complete conversion is verified by HPLC. Extract the product with a minimal amount of ethyl acetate, dry over Na₂SO₄, and concentrate.

    References

    • Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL:1

    • JCERP-20292 Aniline Process Creation for Conversion Improvement Using Hydrogenation Process Source: BCREC Journal URL:2

    • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter Source: SciSpace / ResearchGate URL:3

    • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: PMC - NIH URL:5

    Sources

    solvent effects on the reactivity of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you understand that highly substituted anilines present unique reactivity challenges.

    2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) features a complex "push-pull" electronic environment. The strong inductive electron-withdrawing effects of the two fluorine atoms at the 2- and 4-positions significantly depress the nucleophilicity of the amine. While the 5-propoxy group offers some resonance donation, the overall molecule is a deactivated nucleophile. Consequently, the thermodynamic and kinetic success of your downstream reactions—whether Nucleophilic Aromatic Substitution (SNAr), aza-Michael additions, or transition-metal-catalyzed cross-couplings—is disproportionately dictated by your choice of solvent.

    This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize solvent conditions for this specific building block.

    Mechanistic Workflow: Solvent Selection Logic

    Workflow for solvent selection and its mechanistic impact on 2,4-Difluoro-5-propoxyaniline reactivity.

    Deep-Dive FAQs: The Causality of Solvent Effects

    Q1: Why does 2,4-Difluoro-5-propoxyaniline exhibit sluggish nucleophilicity in protic solvents during SNAr reactions? A1: The reactivity of deactivated anilines is heavily dependent on the Hydrogen Bond Donor (HBD) capacity of the solvent. In protic solvents like methanol or ethanol, the solvent acts as a strong HBD to the aniline's nitrogen lone pair. This specific solvent-solute hydrogen bonding effectively sequesters the lone pair, drastically reducing the aniline's nucleophilicity and increasing the activation energy required to form the zwitterionic Meisenheimer intermediate[1]. Polar aprotic solvents (e.g., DMF, DMSO) are preferred because they solvate the counter-cations of the base/electrophile without strongly solvating or deactivating the aniline nucleophile[2].

    Q2: We observed unexpected rate acceleration when switching to fluorinated alcohols (HFIP) for conjugate additions. What is the mechanism? A2: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as a "smart solvent" in these systems. While it is a strong HBD, its extreme steric bulk and low nucleophilicity prevent it from permanently deactivating the weakly nucleophilic 2,4-difluoro-5-propoxyaniline. Instead, HFIP strongly hydrogen-bonds to the electrophile (e.g., activating the carbonyl of a Michael acceptor), significantly lowering its LUMO energy. This facilitates the attack of the poor nucleophile without compromising the aniline's inherent reactivity[3]. Furthermore, fluorinated alcohols are exceptional at stabilizing transition states in challenging transition-metal-catalyzed C-H functionalizations[4].

    Q3: Why does adding a small amount of acetone to a toluene-based reaction mixture exponentially increase the reaction rate? A3: In non-polar, low-dielectric solvents like toluene, fluoroanilines tend to form self-associated dimers or aggregates via intermolecular hydrogen bonding. This aggregation leads to complex third-order kinetics and a very low effective concentration of the reactive monomer. A small addition of a polar aprotic solvent like acetone disrupts these aggregates, shifting the equilibrium entirely toward the highly reactive monomeric aniline, thus providing a disproportionate rate enhancement that cannot be explained by bulk dielectric constant changes alone[5].

    Quantitative Benchmarks: Solvent Influence on Reactivity

    The following table summarizes the generalized kinetic impact of solvent classes on the SNAr reaction rates of deactivated fluoroanilines (using 1-chloro-2,4-dinitrobenzene as a standard electrophile).

    Solvent ClassSpecific SolventDielectric Constant (ε)Relative Rate (k_rel)Mechanistic Effect on 2,4-Difluoro-5-propoxyaniline
    Non-Polar Toluene2.41.0 (Baseline)High nucleophile aggregation; low effective monomer concentration[5].
    Protic Methanol32.70.4Severe deactivation via H-bonding to the amine lone pair[1].
    Polar Aprotic Acetone20.715.5Breaks aggregates; moderate stabilization of zwitterionic intermediate[5].
    Polar Aprotic DMF / DMSO36.7 / 46.745.0 - 60.0Optimal cation solvation; leaves aniline lone pair exposed for attack[2].
    Fluoroalcohol HFIP16.7Reaction SpecificElectrophile LUMO lowering; minimal amine deactivation[3].

    Troubleshooting Guide

    Issue 1: Low or No Product Formation in an SNAr Reaction

    • Root Cause: The solvent may be inadequately solvating the intermediate or actively deactivating the nucleophile via hydrogen bonding. Furthermore, trace water in hygroscopic solvents (like DMSO) can hydrolyze the electrophile.

    • Intervention: Switch to a strictly anhydrous polar aprotic solvent (DMF, NMP). Ensure the solvent is stored over activated 3Å molecular sieves. Water competitively acts as a nucleophile and inhibits the desired aniline attack[2].

    Issue 2: Poor Chemoselectivity (O-Dealkylation vs. N-Alkylation)

    • Root Cause: The 5-propoxy group is susceptible to ether cleavage if reactions are run at excessively high temperatures (>120°C) in highly polar solvents with strong nucleophilic bases (e.g., KOH in DMSO).

    • Intervention: Lower the reaction temperature and shift to a softer base (e.g., K2CO3 or Cs2CO3) in acetonitrile (MeCN). MeCN has a lower boiling point and provides a milder environment that preserves the propoxy ether linkage.

    Self-Validating Experimental Protocol: Optimized SNAr Workflow

    This protocol outlines the optimal methodology for coupling 2,4-Difluoro-5-propoxyaniline with an electron-deficient aryl halide, utilizing built-in validation checks to ensure data integrity.

    Step 1: Reagent Preparation & Moisture Control

    • Action: Dry 2,4-Difluoro-5-propoxyaniline (1.0 eq) and the aryl halide (1.1 eq) under high vacuum for 2 hours. Dissolve in anhydrous DMF (0.5 M concentration) under an argon atmosphere. Add anhydrous K2CO3 (2.0 eq).

    • Causality: DMF maximizes the reaction rate by solvating the potassium cation, leaving the carbonate anion free to deprotonate the aniline intermediate[2]. Argon prevents oxidative degradation of the aniline.

    Step 2: Reaction Execution

    • Action: Heat the reaction mixture to 90°C with vigorous stirring (800 rpm).

    • Causality: High stirring rates are required because the reaction is a heterogeneous solid-liquid mixture (due to insoluble K2CO3).

    Step 3: Reaction Monitoring & Self-Validation

    • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Self-Validation Check:

      • Expected: Consumption of the aniline mass; appearance of the coupled product mass.

      • Failure Mode: If the starting material is consumed but the primary mass is M-19 (loss of a fluorine atom from the starting aniline), your solvent is not anhydrous. Hydroxide ions (from water + K2CO3) are causing unwanted hydrodehalogenation of your substrate. Halt the reaction and verify DMF water content via Karl Fischer titration.

    Step 4: Workup and Isolation

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash the organic layer with 5% aqueous LiCl solution (3 x 10 volumes).

    • Causality: DMF is highly water-miscible and notoriously difficult to remove. Washing with aqueous LiCl increases the ionic strength of the aqueous phase, preventing emulsion formation and aggressively partitioning the DMF into the aqueous layer while keeping the fluorinated product in the organic phase.

    • Action: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    References

    • BenchChem. "Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline." Benchchem.
    • ResearchGate. "Unusual solvent effects in the reactions of 1-halo-2,4-dinitrobenzenes and aniline in aprotic and dipolar-aprotic solvents. Effects of aggregates.
    • Organic Chemistry Frontiers.
    • Comptes Rendus de l'Académie des Sciences. "Solvent effects in the aza-Michael addition of anilines." Académie des Sciences.
    • PMC / NIH. "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.

    Sources

    Technical Support Center: Cross-Coupling with 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in C–N cross-coupling (Buchwald-Hartwig amination) using 2,4-Difluoro-5-propoxyaniline .

    Due to its unique electronic and steric profile, this substrate frequently causes reaction stalling, catalyst poisoning, or poor yields when subjected to standard coupling conditions. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative performance data, and self-validating protocols to ensure successful coupling.

    Diagnostic Workflow: Catalyst & Ligand Selection

    CatalystSelection Start Substrate: 2,4-Difluoro-5-propoxyaniline Challenge Challenge: Electron-Deficient & Sterically Hindered Start->Challenge Ligand Ligand Selection: Bulky, Electron-Rich Biaryl Monophosphines Challenge->Ligand Requires highly active Pd BrettPhos BrettPhos / tBuBrettPhos (Optimal for poor nucleophiles) Ligand->BrettPhos RuPhos RuPhos (Alternative for secondary amines) Ligand->RuPhos Precatalyst Pd Source: Palladacycle Precatalysts (G3/G4) BrettPhos->Precatalyst RuPhos->Precatalyst Base Base Selection: NaOtBu or NaOPh (if acidic) Precatalyst->Base Success Successful C-N Cross-Coupling Base->Success

    Fig 1. Decision tree for catalyst and ligand selection in electron-deficient aniline cross-coupling.

    Expert FAQs: The Causality of Reaction Design

    Q1: Why is 2,4-Difluoro-5-propoxyaniline such a challenging nucleophile? A: The difficulty is twofold. First, the two fluorine atoms located at the ortho (2-) and para (4-) positions relative to the amine are strongly electron-withdrawing via induction. This drastically reduces the electron density on the nitrogen, making it a remarkably poor nucleophile[1]. Second, the propoxy group at the 5-position introduces significant steric bulk. In the Buchwald-Hartwig catalytic cycle, the coordination of the amine to the Pd(II) intermediate is the rate-limiting step for electron-deficient anilines[2]. Weak nucleophiles struggle to displace the halide, leading to off-cycle catalyst decomposition[3].

    Q2: Why do standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/BINAP fail? A: First-generation (PPh₃) and second-generation (BINAP) ligands lack the structural features required to force the catalytic cycle forward with deactivated anilines[4]. Dialkylbiaryl monophosphines, such as BrettPhos and tBuBrettPhos , are specifically designed with extreme steric bulk and highly electron-rich phosphine centers[1]. The electron-rich nature of these ligands accelerates the initial oxidative addition, while their massive steric bulk promotes the final reductive elimination step, preventing the formation of stable, unreactive Pd bis-amine dead-end complexes[2].

    Q3: Should I use a Palladium salt or a Precatalyst? A: You should exclusively use palladacycle precatalysts (e.g., BrettPhos Pd G3 or G4 ). Traditional sources like Pd₂(dba)₃ require in situ reduction, and the liberated dba (dibenzylideneacetone) can act as an inhibitory ligand, competing with your poorly nucleophilic aniline for the Pd center[3]. G3/G4 precatalysts rapidly generate the active monoligated L-Pd(0) species upon exposure to base, ensuring a high concentration of the active catalyst[3].

    Quantitative Performance Comparison

    To illustrate the necessity of modern ligand design, the following table summarizes the expected performance metrics when coupling electron-deficient fluoroanilines with aryl chlorides across different catalyst generations.

    Catalyst SystemLigand GenerationSubstrate ClassTypical YieldReaction TimeRef
    Pd₂(dba)₃ / PPh₃ 1st Gen MonophosphineElectron-neutral anilines< 20%24 h[4]
    Pd(OAc)₂ / BINAP 2nd Gen BidentateMildly deactivated anilines40 - 60%12 - 24 h[4]
    BrettPhos Pd G3 3rd Gen DialkylbiarylElectron-deficient fluoroanilines85 - 99%1 - 3 h[1][2]
    tBuBrettPhos Pd G3 3rd Gen (Extra Bulky)Highly hindered fluoroanilines80 - 95%2 - 4 h[5]
    Troubleshooting Matrix
    Observed IssueMechanistic CauseRecommended Solution
    Immediate formation of Pd black (precipitate) Catalyst decomposition due to stalled amine coordination. The active L-Pd(0) aggregates before the aniline can bind.Switch to a G3/G4 precatalyst . Ensure absolute exclusion of oxygen. Increase aniline equivalents (1.5x to 2.0x) to drive binding equilibrium.
    High aryl halide conversion, but no product (Hydrodehalogenation) The Pd(II) intermediate undergoes reduction rather than coupling, often due to slow amine binding.Switch to a more sterically demanding ligand (tBuBrettPhos ) to accelerate reductive elimination. Ensure solvents are strictly anhydrous.
    Significant Bis-arylation The newly formed secondary amine competes with the starting material for the Pd catalyst.Use BrettPhos . Its specific binding pocket size is engineered to prevent the binding of secondary diarylamines, ensuring >99% selectivity for monoarylation[1].
    Substrate decomposition upon base addition Strong bases like NaOtBu (pKa ~19) can degrade sensitive functional groups or deprotonate acidic protons prematurely[3].Substitute NaOtBu with a weaker base like NaOPh , or use soluble organic bases (e.g., DBU) in conjunction with specialized ligands like AlPhos [2][5].
    Mechanistic Pathway

    CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (Fluoroaniline binds) PdII->AmineCoord Rate-Limiting Step Deprot Deprotonation by Base AmineCoord->Deprot PdII_Amido L-Pd(II)(Ar)(NHAr') Deprot->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Bulky ligand accelerates RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product

    Fig 2. Buchwald-Hartwig catalytic cycle highlighting the rate-limiting amine coordination step.

    Self-Validating Experimental Protocol

    This protocol utilizes a G3 precatalyst system designed specifically for electron-deficient anilines. It includes built-in visual and analytical validation checkpoints to ensure the catalytic cycle is functioning.

    Materials Required:

    • Aryl Halide (1.0 equiv, 1.0 mmol)

    • 2,4-Difluoro-5-propoxyaniline (1.2 equiv, 1.2 mmol)

    • BrettPhos Pd G3 Precatalyst (2 mol%, 0.02 mmol)

    • BrettPhos Ligand (2 mol%, 0.02 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

    • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

    Step-by-Step Methodology:

    • Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox or using strict Schlenk techniques, add the Aryl Halide, 2,4-Difluoro-5-propoxyaniline, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar[6].

    • Solvent Addition: Add the anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined septum cap.

    • Validation Checkpoint 1 (Catalyst Activation): Begin stirring at room temperature. Within 1 to 5 minutes, observe the solution. The suspension should transition from a pale yellow/orange to a deep red or green homogenous solution. This color change visually confirms the base-mediated activation of the G3 precatalyst into the active L-Pd(0) species[7]. If the solution turns immediately black and precipitates, the catalyst has died; check solvent anhydrousness.

    • Heating: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800+ rpm) for 2 to 4 hours.

    • Validation Checkpoint 2 (Reaction Monitoring): After 2 hours, remove a 10 µL aliquot via syringe. Quench into 1 mL of ethyl acetate and filter through a small plug of silica. Analyze via GC-MS or LC-MS. You should observe >90% consumption of the aryl halide and a single major product mass corresponding to the monoarylated product.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    References
    • Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Deriv
    • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC N
    • Buchwald–Hartwig amin
    • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC N
    • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC N
    • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions ACS Public
    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec

    Sources

    Validation & Comparative

    A Comparative Guide to Analytical Methods for 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Analytical Imperative for 2,4-Difluoro-5-propoxyaniline

    2,4-Difluoro-5-propoxyaniline is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. The precise control of its purity and impurity profile is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of even trace levels of impurities, arising from the synthetic route or degradation, can have significant implications for the manufacturing process and patient safety.

    This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive analysis of 2,4-Difluoro-5-propoxyaniline. We will delve into the technical nuances of chromatographic and spectroscopic techniques, offering field-proven insights into method selection, optimization, and validation. The focus will be on establishing robust, stability-indicating methods capable of separating and quantifying the target analyte from its potential process-related impurities and degradation products. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

    I. Understanding the Analyte: Physicochemical Properties and Potential Impurities

    A successful analytical strategy begins with a thorough understanding of the target molecule. 2,4-Difluoro-5-propoxyaniline is a moderately polar, semi-volatile compound. Its structure, featuring an aromatic amine, fluorine atoms, and a propoxy group, dictates its chromatographic behavior and spectroscopic characteristics.

    Potential Process-Related Impurities:

    Based on common synthetic routes for analogous compounds, such as the reduction of a nitro precursor or the nucleophilic substitution on a di- or tri-halogenated benzene ring, the following impurities should be considered during method development:

    • Starting Materials: Unreacted precursors such as 2,4-difluoro-5-nitroaniline or 1,2,4-trichloro-5-propoxybenzene.

    • Intermediates: Incomplete reaction products, for instance, hydroxylated or partially reduced intermediates.

    • Isomeric Impurities: Positional isomers that may arise from non-selective reactions during synthesis.

    • Byproducts: Compounds formed from side reactions, such as de-alkylation (forming 2,4-difluoro-5-hydroxyaniline) or impurities from reagents.

    II. Chromatographic Methods: The Workhorse of Purity and Impurity Determination

    Chromatographic techniques are indispensable for separating 2,4-Difluoro-5-propoxyaniline from its closely related impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and its impurities.

    A. High-Performance Liquid Chromatography (HPLC): Versatility and Robustness

    Reversed-phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar compounds like 2,4-Difluoro-5-propoxyaniline. Its versatility allows for the separation of a wide range of impurities with varying polarities.

    Causality in Method Design: The selection of a C18 or Phenyl stationary phase is driven by the desire to exploit the hydrophobic and π-π interactions of the aromatic ring of the analyte and its impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the necessary resolution. For trace-level analysis of potential genotoxic impurities, coupling HPLC with mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity[1].

    Workflow for RP-HPLC Method Development

    cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Physicochemical Properties Gradient & Temperature Optimization Gradient & Temperature Optimization Column & Mobile Phase Screening->Gradient & Temperature Optimization Initial Separation Wavelength Selection (UV/PDA) Wavelength Selection (UV/PDA) Gradient & Temperature Optimization->Wavelength Selection (UV/PDA) Resolution & Peak Shape Method Validation Method Validation Wavelength Selection (UV/PDA)->Method Validation Optimized Conditions Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness

    Caption: Workflow for RP-HPLC method development and validation.

    Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

    This protocol describes a gradient RP-HPLC method designed to be stability-indicating, capable of separating the main component from potential degradation and process-related impurities.

    • Instrumentation and Conditions:

      • HPLC System: A quaternary gradient HPLC system with a UV/PDA detector.

      • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient Program:

        • 0-5 min: 30% B

        • 5-20 min: 30% to 80% B

        • 20-25 min: 80% B

        • 25.1-30 min: 30% B (re-equilibration)

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: PDA detector monitoring at 254 nm and 280 nm.

      • Injection Volume: 10 µL.

    • Sample and Standard Preparation:

      • Diluent: Acetonitrile/Water (50:50 v/v).

      • Standard Solution: Accurately weigh and dissolve 2,4-Difluoro-5-propoxyaniline reference standard in the diluent to a concentration of 0.1 mg/mL.

      • Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL in the diluent to facilitate the detection of impurities at the 0.1% level.

    • Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of 2,4-Difluoro-5-propoxyaniline.

      • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 4 hours.

      • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

      • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

      • Analyze the stressed samples alongside a control sample. The method is considered stability-indicating if all degradation products are resolved from the main peak and from each other.

    B. Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

    GC is an excellent alternative for analyzing 2,4-Difluoro-5-propoxyaniline, especially for identifying and quantifying volatile and semi-volatile impurities. Coupling GC with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for definitive identification of unknown peaks.

    Causality in Method Design: The choice of a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance for separating a range of aromatic compounds. The temperature program is critical for achieving separation based on boiling points and interactions with the stationary phase. For trace analysis, splitless injection is employed to maximize the amount of analyte reaching the column.

    Experimental Protocol: GC-MS for Impurity Identification

    • Instrumentation and Conditions:

      • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

      • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Injection Mode: Splitless (1 µL injection volume).

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.

        • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

      • MS Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Scan Range: 40-450 amu.

    • Sample Preparation:

      • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    Comparison of Chromatographic Methods

    ParameterRP-HPLC-UVGC-MSLC-MS/MS
    Principle Separation based on polarity and hydrophobic interactions in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.Separation based on polarity coupled with highly selective mass-based detection.
    Applicability Ideal for moderately polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds.Excellent for trace-level quantification and confirmation in complex matrices.
    Sensitivity Good (µg/mL range).Very good (ng/mL range with MS).Excellent (pg/mL to ng/mL range)[2].
    Specificity Good with PDA, allows for peak purity assessment.Excellent with MS, provides structural information for identification.Unsurpassed specificity through parent-daughter ion transitions.
    Sample Prep Simple dissolution in mobile phase.May require solvent exchange; derivatization sometimes needed for polar analytes.Simple dissolution, minimal preparation needed for direct injection[3].
    Key Advantage Robust, versatile, and widely applicable for routine QC.High resolution and definitive identification of volatile impurities.Ultimate sensitivity and specificity for trace and genotoxic impurity analysis.

    III. Spectroscopic Methods: Identification and Structural Elucidation

    Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of 2,4-Difluoro-5-propoxyaniline and its impurities.

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the most powerful tool for elucidating the molecular structure.

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the amine protons, and the protons of the propoxy group (triplet for the terminal methyl, sextet for the central methylene, and a triplet for the methylene attached to the oxygen).

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's environment (aromatic, aliphatic, attached to electronegative atoms)[4].

    • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom, which can be used to confirm their positions on the aromatic ring.

    B. Mass Spectrometry (MS)

    MS provides information about the molecular weight and fragmentation pattern of the analyte. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying impurities. The electron ionization (EI) mass spectrum of 2,4-Difluoro-5-propoxyaniline is expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of the propoxy group or parts of it.

    C. Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2,4-Difluoro-5-propoxyaniline would be expected to show characteristic absorption bands for:

    • N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

    • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

    • C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

    • C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).

    • C-F stretching (around 1100-1300 cm⁻¹).

    Logical Flow for Structural Confirmation

    Isolated Impurity Isolated Impurity Mass Spectrometry Mass Spectrometry Isolated Impurity->Mass Spectrometry Determine Molecular Weight NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Mass Spectrometry->NMR (1H, 13C, 19F) Propose Fragmentation FTIR FTIR NMR (1H, 13C, 19F)->FTIR Elucidate Connectivity Structure Confirmed Structure Confirmed FTIR->Structure Confirmed Confirm Functional Groups

    Caption: A logical workflow for the structural elucidation of an unknown impurity.

    IV. Conclusion and Recommendations

    For the comprehensive analysis of 2,4-Difluoro-5-propoxyaniline, a multi-faceted analytical approach is recommended.

    • For routine purity testing and quantification of known impurities, a validated stability-indicating RP-HPLC-UV method is the most robust and efficient choice. Its versatility and reliability make it ideal for quality control environments.

    • For the identification of unknown volatile impurities and for orthogonal confirmation, GC-MS is the preferred technique. It provides definitive structural information that complements HPLC data.

    • For trace-level analysis of potential genotoxic impurities, LC-MS/MS offers the necessary sensitivity and specificity to meet stringent regulatory requirements.

    • For definitive structural confirmation of the bulk material and any isolated impurities, a combination of NMR (¹H, ¹³C, ¹⁹F), MS, and FTIR is essential.

    By implementing these complementary analytical techniques, researchers, scientists, and drug development professionals can establish a comprehensive and robust analytical control strategy for 2,4-Difluoro-5-propoxyaniline, ensuring the quality and safety of the final pharmaceutical products.

    V. References

    • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

    • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]

    • Determination of aniline and its substituted derivatives in sewage water by gas chromatography. (n.d.). ResearchGate. [Link]

    • Supplementary Data. (n.d.). The Royal Society of Chemistry. [Link]

    • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent. (n.d.). [No Source Found]

    • method 8131 aniline and selected derivatives by gas chromatography. (1996). EPA. [Link]

    • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]

    • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

    • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. [Link]

    • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]

    • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters. [Link]

    • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). Organic Chemistry - NC State University Libraries. [Link]

    • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and a new chromatographic column. (n.d.). Agilent. [Link]

    • 2,4-Difluoroaniline. (n.d.). NIST WebBook. [Link]

    • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PMC. [Link]

    • Preparation of alkyl anilines. (n.d.). Google Patents.

    • 13C n.m.r, characterization of soluble polyaniline. (n.d.). [No Source Found]

    • Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.

    • Fourier Transform Infrared (FTIR) Reference Spectra. (2016). TTN EMC - Spectral Database. [Link]

    • 13C NMR Chemical Shifts. (2022). Oregon State University. [Link]

    • Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.

    • 2,4-Difluoro-5-nitroaniline. (n.d.). PubChem. [Link]

    • Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents and conditions. (n.d.). ResearchGate. [Link]

    • 2,4-difluoro-5-methoxyaniline (C7H7F2NO). (n.d.). PubChemLite. [Link]

    • Substituted aniline compounds. (n.d.). Google Patents.

    • FTIR spectra of polyaniline (a) and polypyrrole (b). (n.d.). ResearchGate. [Link]

    • FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. (2014). Science Alert. [Link]

    Sources

    Analytical Strategies for 2,4-Difluoro-5-propoxyaniline: A Comparative Guide to HPLC and GC Methodologies

    Author: BenchChem Technical Support Team. Date: March 2026

    The accurate quantification and purity assessment of halogenated aniline derivatives are critical components of pharmaceutical and agrochemical development. For 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4), a highly functionalized aromatic amine, selecting the optimal analytical platform requires a deep understanding of its physicochemical properties. The presence of two electron-withdrawing fluorine atoms, an electron-donating propoxy ether, and a primary amine group creates unique chromatographic behaviors.

    This guide provides an objective, data-backed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for 2,4-Difluoro-5-propoxyaniline, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.

    The Analytical Dilemma: Chemical Context and Causality

    The structure of 2,4-Difluoro-5-propoxyaniline dictates its interaction with stationary phases and ionization sources. The primary amine (-NH₂) is highly polar and basic, which presents specific challenges and opportunities depending on the chosen chromatographic technique.

    • HPLC/LC-MS Dynamics: In reversed-phase HPLC, the free amine can cause peak tailing due to secondary interactions with unendcapped silanol groups on the silica stationary phase. To counteract this, the mobile phase must be acidified (e.g., using 0.05% acetic acid) to protonate the amine, ensuring a sharp, symmetrical peak[1]. Furthermore, this protonation makes the compound an excellent candidate for positive Electrospray Ionization (ESI+) in LC-MS workflows, readily forming [M+H]⁺ ions[1].

    • GC/GC-MS Dynamics: While the molecule is sufficiently volatile for GC, the polar -NH₂ group can interact with active sites in the GC inlet or on the capillary column, leading to signal loss at trace levels. Direct analysis is possible, but for ultra-trace quantification (e.g., genotoxic impurity screening), in situ derivatization is often employed[2]. Converting the amine to an iodinated or acylated derivative dramatically decreases polarity, improves extraction yields, and enhances thermal stability, allowing for high-resolution detection via Electron Ionization (EI) or Negative Chemical Ionization (NCI)[3].

    AnalyticalWorkflow Sample 2,4-Difluoro-5-propoxyaniline (Sample Matrix) Prep Sample Preparation (Extraction/Dilution) Sample->Prep Decision Method Selection Prep->Decision HPLC HPLC / LC-MS (Reversed-Phase) Decision->HPLC Thermally Labile / Aqueous GC GC / GC-MS (Capillary Column) Decision->GC Volatile / Stable Deriv Derivatization (Optional: Acylation) Decision->Deriv Trace Level / Polar Matrix DataLC ESI+ MS Detection (m/z monitoring) HPLC->DataLC DataGC EI MS Detection (70 eV) GC->DataGC Deriv->GC

    Caption: Analytical workflow for 2,4-Difluoro-5-propoxyaniline comparing HPLC and GC methodologies.

    Comparative Performance Data

    The selection between HPLC and GC often hinges on the required Limit of Detection (LOD), sample matrix, and available instrumentation. The following table synthesizes performance metrics based on validated methods for structurally analogous fluoroanilines.

    Performance ParameterHPLC-MS (ESI+)GC-MS (EI, Direct)GC-MS/MS (Derivatized)
    Separation Principle Differential partitioning (Liquid/Solid)Volatilization & Partitioning (Gas/Solid)Volatilization & Partitioning (Gas/Solid)
    Typical Column C18 (150 x 4.6 mm, 3 µm)ZB-5ms (30 m x 0.25 mm x 0.25 µm)ZB-5ms (30 m x 0.25 mm x 0.25 µm)
    Mobile Phase / Carrier Water / Acetonitrile (0.05% Acetic Acid)Helium or Hydrogen (1 mL/min)Helium or Hydrogen (1 mL/min)
    Sample Preparation Direct injection or simple dilutionLiquid-Liquid Extraction (LLE)In situ derivatization + SPME/LLE
    Typical LOD ~0.94 ng/mL[1]1 - 5 µg/L[4]0.01 - 0.05 µg/L[4]
    Precision (% RSD) < 8.7%[1]< 10%[4]< 10%[4]
    Primary Advantage No derivatization required; high throughputHigh theoretical plates; library matchingUnmatched sensitivity for trace analysis

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in System Suitability Testing (SST) criteria to verify instrument performance prior to sample analysis.

    Protocol A: HPLC-MS (ESI+) Analysis

    This method leverages the basicity of the amine group for optimal ESI+ ionization, avoiding the need for complex sample preparation. A purity of ≥99.5% is often required for pharmaceutical intermediates, making HPLC a standard choice[5].

    Step 1: Mobile Phase Preparation

    • Phase A: LC-MS grade Water containing 0.05% Acetic Acid.

    • Phase B: LC-MS grade Acetonitrile containing 0.05% Acetic Acid.

    • Causality: The acetic acid maintains a pH below the pKa of the aniline, ensuring complete protonation for sharp peak shapes and efficient [M+H]⁺ generation[1].

    Step 2: Standard and Sample Preparation

    • Prepare a stock solution of 2,4-Difluoro-5-propoxyaniline in Acetonitrile (1 mg/mL).

    • Dilute sequentially with Phase A to create a calibration curve (1 ng/mL to 50 ng/mL).

    • Self-Validation: Inject a diluent blank. The baseline must show no interfering peaks at the expected retention time.

    Step 3: Chromatographic Conditions

    • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) or equivalent, maintained at 30°C[1].

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 1.0 mL/min (split to MS if necessary).

    Step 4: System Suitability Testing (SST)

    • Inject the mid-level standard (e.g., 20 ng/mL) five times.

    • Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, Tailing Factor ≤ 1.5. Proceed only if SST passes.

    Step 5: MS Detection

    • Operate the single or triple quadrupole MS in ESI+ mode.

    • Monitor the specific m/z corresponding to the [M+H]⁺ ion of 2,4-Difluoro-5-propoxyaniline.

    Protocol B: GC-MS (EI) with Optional Derivatization

    For highly complex matrices or when ultra-trace limits of quantification (LOQ) are required, GC-MS is preferred. While direct injection is possible, derivatization resolves polarity issues[2].

    DerivatizationLogic Amine Free -NH2 Group (High Polarity) Issue Column Active Sites (Peak Tailing in GC) Amine->Issue Direct Injection Action Derivatization (e.g., Iodination) Issue->Action Mitigation Result Reduced Polarity (Improved Volatility) Action->Result Detect GC-MS Analysis (High Resolution) Result->Detect

    Caption: Mechanistic logic for the derivatization of polar aromatic amines prior to GC-MS analysis.

    Step 1: Sample Extraction and Derivatization

    • Extract the sample using Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., hexane or dichloromethane).

    • Optional Derivatization: React the extract with a perfluorinated anhydride (e.g., HFBA) or utilize a Sandmeyer-like iodination to replace the primary amine[3].

    • Causality: Derivatization masks the active hydrogen atoms, preventing hydrogen bonding with silanol groups in the GC inlet, thereby eliminating peak tailing and improving the signal-to-noise ratio[2].

    Step 2: Instrument Setup

    • Column: ZB-5ms capillary column (30 m length x 0.25 mm ID x 0.25 µm film thickness)[4].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[4].

    • Inlet: 250°C, Splitless mode for trace analysis.

    Step 3: System Suitability Testing (SST)

    • Inject an internal standard (e.g., a deuterated fluoroaniline analog).

    • Self-Validation: Verify that the internal standard recovery is within 90-110% and that the Signal-to-Noise (S/N) ratio for the LOQ standard is ≥ 10.

    Step 4: MS Detection

    • Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Set the scan range to m/z 40-400 or use Selected Ion Monitoring (SIM) for the specific molecular and fragment ions of the analyte/derivative[6].

    Conclusion and Decision Matrix

    The choice between HPLC and GC for 2,4-Difluoro-5-propoxyaniline depends entirely on the analytical objective:

    • Routine Purity and Assay: HPLC-UV or HPLC-MS is the superior choice. It requires minimal sample preparation, avoids thermal degradation risks, and provides excellent precision and linearity without the need for derivatization.

    • Trace Impurity Profiling (Genotoxic Screening): GC-MS/MS following derivatization is unmatched. By mitigating the polarity of the amine group, this method unlocks LOQs in the low ng/L range, essential for stringent regulatory compliance.

    By aligning the chemical properties of 2,4-Difluoro-5-propoxyaniline with the mechanistic strengths of these chromatographic platforms, researchers can establish robust, self-validating analytical workflows.

    Sources

    A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

    NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

    Predicted ¹H and ¹³C NMR Spectra of 2,4-Difluoro-5-propoxyaniline

    The predicted NMR spectra are derived from the known spectral data of 2,4-difluoroaniline and the application of substituent chemical shift (SCS) effects for the propoxy group.[1] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

    ¹H NMR (Predicted)

    The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The fluorine atoms will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.

    Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
    H-3~6.8 - 7.0Doublet of doublets of doublets (ddd)JH3-F4 ≈ 8-10, JH3-H6 ≈ 3, JH3-F2 ≈ 1
    H-6~6.5 - 6.7Doublet of doublets (dd)JH6-F4 ≈ 4-6, JH6-H3 ≈ 3
    -NH₂~3.5 - 4.5Broad singlet (br s)-
    -OCH₂-~3.9 - 4.1Triplet (t)J ≈ 7
    -CH₂-~1.7 - 1.9Sextet (sxt)J ≈ 7
    -CH₃~1.0 - 1.2Triplet (t)J ≈ 7

    ¹³C NMR (Predicted)

    The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

    Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
    C-1~135 - 140Doublet of doublets (dd)
    C-2~150 - 155 (deshielded by F)Doublet (d)
    C-3~100 - 105Doublet of doublets (dd)
    C-4~155 - 160 (deshielded by F)Doublet (d)
    C-5~145 - 150Singlet (s)
    C-6~105 - 110Doublet (d)
    -OCH₂-~70 - 75Singlet (s)
    -CH₂-~22 - 25Singlet (s)
    -CH₃~10 - 12Singlet (s)
    Experimental Protocol for NMR Data Acquisition

    A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2][3]

    Sample Preparation

    • Dissolution: Dissolve approximately 5-10 mg of 2,4-Difluoro-5-propoxyaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.[4]

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

    Instrument Parameters

    • ¹H NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.7 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Fourier Transform & Phase Correction Acquire_13C->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals & Interpret Spectrum Integrate->Assign

    Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[6]

    Predicted Electron Ionization Mass Spectrum (EI-MS) of 2,4-Difluoro-5-propoxyaniline

    The molecular weight of 2,4-Difluoro-5-propoxyaniline is 187.19 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 187. The fragmentation pattern will be influenced by the presence of the aniline and propoxy ether functionalities.

    Key Predicted Fragmentation Pathways

    • Alpha-Cleavage of the Ether: The bond between the oxygen and the propyl group is a likely site for cleavage. Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 144.[7]

    • Benzylic-type Cleavage: Cleavage of the C-C bond beta to the aromatic ring within the propoxy group, with a hydrogen rearrangement (McLafferty-type rearrangement), can lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 145.[8]

    • Loss of the Propoxy Group: Cleavage of the aryl-O bond can lead to the loss of a propoxy radical (•OC₃H₇), resulting in a fragment at m/z 128.

    • Fragmentation of the Aromatic Ring: Further fragmentation of the difluoroaniline core can occur, though these fragments will be of lower mass.

    Predicted Mass Spectrum Data

    m/z Proposed Fragment Ion Relative Intensity (Predicted)
    187[M]⁺˙ (Molecular Ion)Moderate
    145[M - C₃H₆]⁺˙High (Potentially Base Peak)
    144[M - C₃H₇]⁺Moderate
    128[M - OC₃H₇]⁺Low

    Fragmentation_Pathway M [M]⁺˙ m/z 187 F145 [M - C₃H₆]⁺˙ m/z 145 M->F145 - C₃H₆ (propene) F144 [M - C₃H₇]⁺ m/z 144 M->F144 - •C₃H₇ (propyl radical) F128 [M - OC₃H₇]⁺ m/z 128 M->F128 - •OC₃H₇ (propoxy radical)

    Experimental Protocol for EI-MS Data Acquisition

    A general protocol for acquiring EI-MS data is as follows:[9]

    • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer, or directly via a heated probe.[10]

    • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[11]

    • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated.

    Comparative Analysis: NMR vs. Mass Spectrometry

    Feature NMR Spectroscopy Mass Spectrometry
    Information Provided Detailed structural information (connectivity, stereochemistry)Molecular weight and fragmentation pattern
    Sample State SolutionGas phase (requires volatile or vaporizable sample)
    Sensitivity LowerHigher
    Quantitative Analysis Excellent (qNMR)Possible with appropriate standards
    Destructive? NoYes

    Alternative and Complementary Analytical Techniques

    While NMR and MS are primary tools, other techniques can provide valuable, often complementary, information.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. For 2,4-Difluoro-5-propoxyaniline, characteristic absorbances would include:

    • N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹).[12][13]

    • C-O stretching of the aryl ether (around 1200-1250 cm⁻¹).

    • C-F stretching (around 1100-1300 cm⁻¹).

    • Aromatic C=C stretching (around 1500-1600 cm⁻¹).

    FT-IR is a rapid and non-destructive technique, excellent for confirming the presence of key functional groups.

    Chromatographic Techniques: GC and HPLC

    Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can be coupled with various detectors, including MS, for the analysis of complex mixtures.[10]

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For aniline derivatives, derivatization may be necessary to improve volatility and peak shape.[10] GC-MS is a standard method for the identification and quantification of such compounds.

    • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally labile compounds. HPLC with UV or MS detection can be used to analyze 2,4-Difluoro-5-propoxyaniline and its related impurities.

    Conclusion

    The comprehensive characterization of 2,4-Difluoro-5-propoxyaniline relies on a multi-technique approach. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and offers valuable structural clues through fragmentation analysis. FT-IR serves as a quick check for functional groups, and chromatographic techniques are essential for assessing purity and for quantitative analysis, especially when coupled with mass spectrometry. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

    References

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    • The Journal of Organic Chemistry. ACS Publications. Accessed March 14, 2026. [Link].

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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    A Comparative Guide to Difluoroaniline Derivatives in Pharmaceutical Synthesis: Methodologies, Reactivity, and Yield Optimization

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking

    Difluoroaniline derivatives are indispensable building blocks in modern pharmaceutical synthesis. They serve as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, advanced KRASG12C inhibitors in oncology, and broad-spectrum fluoroquinolone antibiotics. The specific positioning of the two highly electronegative fluorine atoms on the aniline ring profoundly alters the electronic landscape, dictating both the reactivity of the molecule and the complexity of its synthesis.

    As an Application Scientist, selecting the optimal synthetic route requires balancing raw material costs, step economy, and environmental impact (E-factor). This guide provides an objective, data-driven comparison of synthetic methodologies for key difluoroaniline isomers, benchmarking established literature standards against optimized industrial processes.

    Mechanistic Evaluation of Synthetic Routes

    2,4-Difluoroaniline (2,4-DFA): The Diflunisal Precursor

    2,4-DFA is heavily utilized in the synthesis of diflunisal. The choice of route depends entirely on the scale of production and starting material availability:

    • Nitro Reduction (High Yield): Starting from 2,4-difluoronitrobenzene, the nitro group is reduced using either iron powder in aqueous media or catalytic hydrogenation (Pd/C). This route is highly direct and offers excellent yields (>90%), making it the preferred choice for laboratory and pilot-scale pharmaceutical development 1.

    • Halex & Amination (Low Cost): Starting from inexpensive 1,2,4-trichlorobenzene, this multi-step process involves nitration, followed by a Halex (halogen exchange) reaction using potassium fluoride, and subsequent reduction. While cost-effective for massive industrial scales, the harsher conditions and lower overall yield make it less ideal for rapid drug discovery 1.

    3,5-Difluoroaniline (3,5-DFA): Overcoming Meta-Deactivation

    The synthesis of 3,5-DFA is notoriously challenging. Because the fluorine atoms are in the meta positions relative to the amine, they do not provide the necessary resonance stabilization for standard ortho/para nucleophilic aromatic substitution (SNAr).

    • Traditional Multi-Step Route: Legacy methods required a tedious five-step sequence starting from 2,4-difluoroaniline, involving acetylation, nitration, deacetylation, diazotization/dediazoniation, and final reduction. The overall yield was exceptionally poor (often <50% of theory) 2.

    • Direct Ammonolysis (Optimized): A significantly superior two-step route starts from 1,3,5-trichlorobenzene. It is first converted to 3,5-difluorochlorobenzene, which then undergoes high-pressure ammonolysis in the presence of a copper catalyst at 100–250 °C. This method bypasses the electronic deactivation, drastically reducing step count and improving isolated yields 2.

    3-Bromo-2,5-difluoroaniline: Advanced Cross-Coupling for Oncology

    Required for the synthesis of the anticancer KRASG12C inhibitor AZD4625, this derivative presents a unique chemoselectivity challenge: aminating the ring without triggering dehalogenation of the labile bromine atom.

    • Dissolving Metal Reduction: Initial scale-up efforts utilized Fe/HCl reduction of 1-bromo-2,5-difluoro-3-nitrobenzene. While providing a 91% yield on a multigram scale, the generation of heavy metal waste and the risk of hydrodehalogenation prompted the search for greener alternatives 3.

    • Pd-Catalyzed Monoamination: A highly optimized route utilizes the Pd(0)-catalyzed cross-coupling of 1,3-dibromo-2,5-difluorobenzene with benzophenone imine, followed by acidic hydrolysis. Utilizing a low-loading Pd(dba)₂ / Xantphos catalyst system in 2-MeTHF, this method achieves exceptional chemoselectivity, yielding the target aniline hydrochloride in 96% yield over two steps with high purity 3.

    Quantitative Data & Yield Comparison

    The following table summarizes the key quantitative metrics for the different synthetic routes, providing a clear basis for strategic route selection.

    Target IsomerSynthetic RouteStarting MaterialKey Catalyst / ReagentYieldPurityScalability Profile
    2,4-DFA Nitro Reduction2,4-difluoronitrobenzeneFe/NH₄Cl or Pd/C94-96%>98%Excellent (Lab to Pilot)
    2,4-DFA Halex & Amination1,2,4-trichlorobenzeneKF, HNO₃/H₂SO₄~60-70%>95%Excellent (Industrial)
    3,5-DFA Direct Ammonolysis3,5-difluorochlorobenzeneCu powder + NH₃~85%>97%Good (High-Pressure)
    3,5-DFA 5-Step Legacy2,4-difluoroanilineNaNO₂, HNO₃<50%VariablePoor (Obsolete)
    3-Br-2,5-DFA Pd-Monoamination1,3-dibromo-2,5-DFBPd(dba)₂ / Xantphos96%97 w/w%Excellent (Commercial)
    3-Br-2,5-DFA Dissolving Metal1-Br-2,5-DF-3-nitrobenzeneFe / AcOH91%>95%Moderate (Metal Waste)

    Visualizing Route Selection Logic

    The decision matrix for synthesizing difluoroaniline derivatives relies heavily on the target isomer's electronic properties and the intended scale of production.

    RouteSelection Start Target Difluoroaniline Isomer DFA24 2,4-DFA (Diflunisal Precursor) Start->DFA24 DFA35 3,5-DFA (Agrochemicals) Start->DFA35 DFA25 2,5-DFA Derivative (KRAS Inhibitors) Start->DFA25 Nitro Nitro Reduction (High Yield / Direct) DFA24->Nitro Lab/Pilot Scale Halex Halex & Amination (Low Cost / Multi-step) DFA24->Halex Industrial Scale Ammon Cu-Ammonolysis (2-Step Direct Route) DFA35->Ammon Preferred Multi 5-Step Synthesis (Low Yield / Tedious) DFA35->Multi Obsolete PdCross Pd-Monoamination (High Purity / Green) DFA25->PdCross Commercial Scale-up FeRed Fe/HCl Reduction (Heavy Metal Waste) DFA25->FeRed Gram Scale Only

    Workflow for selecting difluoroaniline synthetic routes based on isomer and scale.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, complete with in-process controls (IPCs) and mechanistic rationales.

    Protocol 1: Low-Loading Palladium-Catalyzed Monoamination (3-Bromo-2,5-difluoroaniline)
    • Step 1 (Imine Formation): Charge a reactor with Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), K₃PO₄ (4.0 equiv), and 1,3-dibromo-2,5-difluorobenzene in 2-MeTHF. Introduce benzophenone imine (1.05 equiv) and heat to 80 °C.

    • Step 2 (Self-Validation / IPC): Monitor the reaction via HPLC. The system is self-validating when the starting haloarene peak area falls below 1% and the imine intermediate reaches >98% conversion, confirming the efficacy of the low-loading catalyst system without triggering hydrodehalogenation.

    • Step 3 (Hydrolysis): Cool the mixture to 20 °C and add 1 M HCl. Stir for 2 hours. Extract the aqueous layer, neutralize, and crystallize the product as an HCl salt using isopropyl acetate (iPrOAc) and MTBE.

    • Mechanistic Causality: 2-MeTHF is selected over toluene due to its superior phase-separation properties during the aqueous workup. The bulky Xantphos ligand enforces strict monoamination, preventing the formation of diamination byproducts 3.

    Protocol 2: Copper-Catalyzed Ammonolysis (3,5-Difluoroaniline)
    • Step 1 (Reaction Setup): In a Teflon-lined autoclave, combine 3,5-difluorochlorobenzene, elemental copper powder (0.1 equiv), and a 25% aqueous ammonia solution.

    • Step 2 (High-Pressure Conversion): Seal the autoclave and heat to 150–200 °C under autogenous pressure for 18 hours.

    • Step 3 (Self-Validation / IPC): Sample the organic phase for GC-MS analysis. The protocol validates itself when the mass spectrum shows the complete disappearance of the m/z 148 (chlorodifluorobenzene) peak and the emergence of the m/z 129 (difluoroaniline) molecular ion.

    • Mechanistic Causality: The meta-positioned fluorine atoms heavily deactivate the ring toward standard SNAr. The addition of elemental copper facilitates a radical-nucleophilic aromatic substitution (SₙR1) or oxidative addition pathway, forcefully cleaving the unactivated C-Cl bond 2.

    Protocol 3: Dissolving Metal Reduction (2,4-Difluoroaniline)
    • Step 1 (Reduction): Dissolve 2,4-difluoronitrobenzene in an ethanol/water mixture. Add iron powder (5.0 equiv) and acetic acid (1.15 equiv).

    • Step 2 (Thermal Activation): Heat the slurry to 80 °C for 1 hour with vigorous stirring.

    • Step 3 (Self-Validation / IPC): TLC (Hexane:EtOAc 3:1) or LC-MS must confirm the total consumption of the yellow nitroarene spot (UV active) and the appearance of the highly polar, ninhydrin-active aniline product.

    • Mechanistic Causality: Iron/acid reduction is chosen over Pd/C hydrogenation for substrates where hydrodehalogenation of the fluorine atoms is a risk under high H₂ pressure. The mild acidity of acetic acid provides the necessary protons without degrading the fluorinated ring 1.

    References

    • BenchChem Technical Support Team. "A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals." Benchchem. URL: 1

    • "US5965775A - Process for the preparation of 3,5-difluoroaniline." Google Patents. URL:2

    • "Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline." ACS Publications. URL: 3

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    Introduction: The Strategic Importance of Substituted Anilines

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Comparative Reactivity of 2,4-Difluoro-5-propoxyaniline and Its Analogs for Drug Discovery

    In the landscape of modern drug development and materials science, the aniline scaffold remains a cornerstone synthon. Its derivatives are integral to a vast array of pharmaceuticals, including kinase inhibitors and antibacterial agents. The precise modulation of the aniline ring's electronic properties through substitution is a critical strategy for optimizing a molecule's reactivity, selectivity, and ultimately, its biological activity and pharmacokinetic profile.

    The compound 2,4-Difluoro-5-propoxyaniline, with its unique substitution pattern, presents a compelling case study. The interplay between the strongly electron-withdrawing fluorine atoms and the electron-donating propoxy and amino groups creates a nuanced reactivity profile. Understanding this profile is paramount for chemists aiming to incorporate this moiety into larger, more complex molecules.

    This guide provides a predictive comparison of the chemical reactivity of 2,4-Difluoro-5-propoxyaniline against a curated set of its structural analogs. We will dissect the electronic effects of each substituent to build a logical framework for predicting reactivity in key synthetic transformations. Furthermore, we will provide robust, field-proven experimental protocols to enable researchers to validate these predictions and quantify the reactivity of their specific aniline derivatives.

    Part 1: A Theoretical Framework for Predicting Reactivity

    The reactivity of a substituted aniline is governed by the net electronic effect of its substituents on the aromatic ring and the nitrogen lone pair. These effects are primarily a combination of the through-bond inductive effect (-I) and the through-space resonance (or mesomeric) effect (+M/-M) .

    • Amino Group (-NH₂): This is a powerful activating group. Its lone pair of electrons strongly donates into the π-system of the ring (+M effect), increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack.[1][2] This resonance donation outweighs its moderate inductive withdrawal.

    • Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution.[3] However, it also possesses a p-orbital with lone pairs that can donate into the ring (+M effect). While the -I effect dominates, making fluoroanilines less reactive than aniline itself, the +M effect is sufficient to direct incoming electrophiles to the ortho and para positions.[3]

    • Propoxy Group (-OPr): Similar to the amino group, the oxygen atom of the propoxy group has lone pairs that strongly donate into the ring via resonance (+M), making it a strong activating group. Its inductive withdrawal (-I) is secondary to its powerful activating resonance effect. The propyl chain itself has a weak electron-donating inductive effect.

    • Nitro Group (-NO₂): The nitro group is a canonical example of a strong deactivating group. It withdraws electron density through both a powerful inductive effect (-I) and a resonance effect (-M), significantly reducing the nucleophilicity of the aniline ring and the amino group.[4]

    The following diagram illustrates the push-pull nature of these electronic effects on the aniline scaffold.

    G cluster_aniline Substituted Aniline Ring cluster_effects Substituent Electronic Effects cluster_examples Example Groups aniline Aniline Ring (π-system) activating Activating Groups (Increase Reactivity) activating->aniline +M Effect > -I Effect (Donates e⁻ density) deactivating Deactivating Groups (Decrease Reactivity) deactivating->aniline -I Effect > +M Effect OR -I and -M Effects (Withdraws e⁻ density) NH2 -NH₂ NH2->activating OPr -OPr OPr->activating F -F F->deactivating NO2 -NO₂ NO2->deactivating

    Logical relationship between substituent effects and chemical reactivity.

    Part 2: Predictive Reactivity Comparison of Analogs

    Based on the electronic principles outlined above, we can predict the relative reactivity of 2,4-Difluoro-5-propoxyaniline and its key analogs. We will consider two primary reaction types: Electrophilic Aromatic Substitution (EAS) , which probes the nucleophilicity of the aromatic ring, and N-Acylation , which depends on the nucleophilicity of the amino group's lone pair.

    The selected analogs for this comparison are:

    • Lead: 2,4-Difluoro-5-propoxyaniline

    • Analog A: 2,4-Difluoroaniline (removes the activating -OPr group)

    • Analog B: 2,4-Difluoro-5-nitroaniline (replaces activating -OPr with deactivating -NO₂)

    • Analog C: 5-Propoxyaniline (removes the deactivating -F groups)

    CompoundSubstituentsNet Electronic Effect on RingPredicted EAS ReactivityPredicted N-Acylation ReactivityRationale
    Analog C -NH₂, -OPrStrongly ActivatingVery HighVery HighThe two powerful +M donating groups (-NH₂, -OPr) create a highly electron-rich system, maximizing the nucleophilicity of both the ring and the nitrogen.
    Lead -NH₂, -OPr, 2x -FModerately ActivatingHighHighThe strong activation from -NH₂ and -OPr overcomes the deactivating -I effect of the two fluorine atoms. The ring remains highly nucleophilic.
    Analog A -NH₂, 2x -FDeactivatedLowLowThe activating +M effect of the -NH₂ group is counteracted by the strong -I effect of two fluorine atoms, resulting in a significantly less nucleophilic system compared to aniline.
    Analog B -NH₂, 2x -F, -NO₂Strongly DeactivatedVery LowVery LowThe combination of three potent electron-withdrawing groups (-F, -F, -NO₂) severely diminishes the electron density of the system, rendering it poorly reactive.[5]

    Part 3: Experimental Protocols for Reactivity Validation

    Theoretical predictions require empirical validation. The following protocols are designed to provide a robust and reproducible means of comparing the reactivity of aniline analogs in a laboratory setting.

    Protocol 1: Competitive Bromination for Electrophilic Aromatic Substitution

    This experiment provides a direct, qualitative comparison of the susceptibility of different aniline rings to electrophilic attack by allowing them to compete for a limited amount of bromine.[6] A faster decolorization of the bromine solution indicates a more reactive aniline.

    Objective: To qualitatively compare the ring activation of 2,4-Difluoro-5-propoxyaniline against its analogs.

    Materials:

    • 2,4-Difluoro-5-propoxyaniline and chosen analogs

    • Bromine water (saturated aqueous solution of Br₂)

    • Glacial acetic acid

    • Test tubes and droppers

    Procedure:

    • Preparation: In separate, labeled test tubes, prepare equimolar solutions (e.g., 0.1 M) of each aniline analog in glacial acetic acid (e.g., 2 mL). The acid serves to dissolve the anilines and act as a solvent.

    • Reaction: To each test tube, add bromine water dropwise while shaking the tube to ensure mixing.

    • Observation: Carefully observe the rate at which the characteristic reddish-brown color of bromine disappears.

      • High Reactivity: Near-instantaneous decolorization (e.g., Analog C, Lead).

      • Low Reactivity: Slow decolorization, requiring multiple drops for the color to fade (e.g., Analog A).

      • Very Low Reactivity: Color persists for an extended period (e.g., Analog B).

    • Analysis: The relative rate of bromine consumption provides a direct ranking of the analogs' reactivity towards electrophilic aromatic substitution. For a more quantitative measure, one could titrate each solution with bromine water to a persistent color endpoint, with a larger volume of bromine water indicating higher reactivity.[6]

    The workflow for this comparative experiment is visualized below.

    G cluster_analogs Analogs Under Test start Start prep Prepare Equimolar Aniline Solutions in Glacial Acetic Acid start->prep lead Lead Compound analog_a Analog A analog_b Analog B analog_c Analog C add_br2 Add Bromine Water Dropwise to Each Solution lead->add_br2 analog_a->add_br2 analog_b->add_br2 analog_c->add_br2 observe Observe and Compare Rate of Decolorization add_br2->observe rank Rank Reactivity Based on Reaction Rate observe->rank end End rank->end

    Workflow for the competitive bromination experiment.
    Protocol 2: Kinetic Analysis of N-Acylation via In-Situ FTIR Spectroscopy

    This protocol provides a quantitative measure of the nucleophilicity of the aniline's amino group by monitoring the rate of its reaction with an acylating agent (e.g., acetic anhydride) in real-time using Fourier-Transform Infrared (FTIR) spectroscopy.[7] The rate of disappearance of the N-H stretching bands of the aniline and the appearance of the amide C=O stretching band can be used to determine reaction kinetics.

    Objective: To quantitatively determine the second-order rate constants for the N-acylation of 2,4-Difluoro-5-propoxyaniline and its analogs.

    Materials & Equipment:

    • Aniline analogs

    • Acetic anhydride

    • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

    • Syringes for precise liquid handling

    Procedure:

    • System Setup & Background: Set up the FTIR-ATR system. Record a background spectrum of the clean, dry ATR crystal.[7]

    • Analyte Spectrum: Record a reference spectrum of a known concentration of the aniline analog in the chosen solvent. Identify the characteristic N-H stretching frequencies (typically 3300-3500 cm⁻¹).

    • Reaction Initiation: In a small vial, prepare a solution of the aniline analog at a known concentration. Place the ATR probe into the solution.

    • Data Acquisition: Begin time-resolved spectral acquisition (e.g., one spectrum every 30 seconds). After a stable baseline is established, inject a stoichiometric equivalent of acetic anhydride into the solution with vigorous stirring.

    • Monitoring: Continue collecting spectra until the N-H stretching bands have disappeared and the amide C=O band (typically 1650-1700 cm⁻¹) has reached a stable maximum intensity.

    • Data Analysis:

      • Plot the absorbance of a characteristic aniline N-H peak versus time.

      • Use this data to calculate the initial reaction rate.

      • Assuming pseudo-first or second-order kinetics, determine the rate constant (k) for the reaction.

    • Comparison: Repeat the experiment under identical conditions for each analog. A larger rate constant (k) corresponds to a more nucleophilic amino group and thus higher reactivity.

    Conclusion

    The reactivity of 2,4-Difluoro-5-propoxyaniline is a product of the complex interplay between its activating and deactivating substituents. Our theoretical analysis predicts that the potent activating effects of the amino and propoxy groups will largely overcome the deactivating influence of the two fluorine atoms, rendering it a highly reactive, though selective, building block for electrophilic substitution and N-functionalization reactions. Its reactivity is predicted to be significantly higher than analogs lacking the propoxy group (2,4-difluoroaniline) but lower than analogs lacking the fluorine atoms (5-propoxyaniline).

    This guide provides both a predictive framework based on established chemical principles and the experimental tools necessary to validate these predictions. By employing the described protocols, researchers in drug discovery and materials science can confidently assess the reactivity of these and other substituted anilines, enabling more efficient and rational synthetic planning.

    References

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    • Umar, Y., & Habib, R. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Available at: [Link]

    • Umar, Y., & Habib, R. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]_

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    • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

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    A Comparative Guide to 2,4-Difluoro-5-propoxyaniline and 2,4-dichloro-5-propoxyaniline for Researchers in Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern medicinal chemistry, the selection of appropriately functionalized building blocks is a critical determinant of success in drug discovery programs. Halogenated anilines, in particular, serve as versatile scaffolds, offering multiple vectors for chemical modification and fine-tuning of physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two such building blocks: 2,4-Difluoro-5-propoxyaniline and 2,4-dichloro-5-propoxyaniline. Our analysis, grounded in experimental data from analogous compounds and established chemical principles, is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

    Introduction: The Strategic Value of Halogenated Anilines

    Aniline derivatives are privileged structures in medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of halogen substituents onto the aniline ring profoundly alters its electronic and steric properties, thereby influencing its reactivity and biological activity. The choice between fluorine and chlorine, the two most common halogens in drug candidates, is a nuanced decision with significant implications for a molecule's developability. This guide will dissect these nuances through a direct comparison of the difluoro- and dichloro-substituted propoxyanilines.

    Physicochemical Properties: A Tale of Two Halogens

    Property2,4-Difluoro-5-propoxyaniline (Predicted/Inferred)2,4-dichloro-5-propoxyaniline (Analog Data)Causality and Field Insights
    Molecular Weight ~187.19 g/mol ~220.09 g/mol [1]The higher atomic weight of chlorine results in a greater molecular weight, a factor to consider in lead optimization to maintain "drug-like" properties.
    Melting Point Likely a low-melting solid or liquid40-44 °C (isopropoxy analog)[2]The greater polarizability of the C-Cl bond compared to the C-F bond generally leads to stronger intermolecular interactions and higher melting points.
    Boiling Point Lower than dichloro-analog110-112 °C / 0.2 mmHg (isopropoxy analog)[2]The increased molecular weight and stronger van der Waals forces of the dichloro-compound contribute to a higher boiling point.
    pKa (of anilinium ion) ~3.26 (parent aniline)[3][4]~2.05 (parent aniline)[1]The strong inductive electron-withdrawing effect of fluorine is somewhat offset by its ability to donate electron density through resonance (π-donation), making the difluoroaniline less acidic (more basic) than the dichloroaniline.[2][5] This difference in basicity can significantly impact salt formation and aqueous solubility.
    Lipophilicity (logP) ~1.5-2.0 (predicted)~2.5-3.0 (predicted)Chlorine is significantly more lipophilic than fluorine.[5] This has profound implications for cell permeability, metabolic stability, and off-target effects. The choice between these two analogs can be a key strategy for modulating a compound's ADME profile.
    Solubility Higher aqueous solubility expectedLower aqueous solubility expectedThe lower lipophilicity and potentially more favorable hydrogen bonding capability of the difluoro-analog suggest a higher intrinsic aqueous solubility.

    Spectroscopic Characterization: Fingerprinting the Molecules

    While experimental spectra for the title compounds are not available, we can predict their key spectroscopic features based on the known data of their parent anilines and the expected influence of the propoxy group.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Predicted ¹H NMR Spectra:

    • Aromatic Region: Both compounds will exhibit two signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the halogens and the propoxy group. In the difluoro-analog, the protons will show coupling to the adjacent fluorine atoms, resulting in more complex splitting patterns (doublets of doublets or triplets).

    • Propoxy Group: A triplet corresponding to the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen will be observed for both compounds.

    Predicted ¹³C NMR Spectra:

    • The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and resonance effects of the substituents.

    Infrared (IR) Spectroscopy

    The IR spectra of both compounds will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-O stretching of the propoxy group will be observed around 1200-1000 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically around 1300-1100 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

    Mass Spectrometry (MS)

    The mass spectra of both compounds will show a molecular ion peak. A key diagnostic feature for the dichloro-analog will be the isotopic pattern of the molecular ion peak, with the M+2 and M+4 peaks having characteristic relative intensities due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This isotopic signature is absent in the difluoro-analog.

    Chemical Reactivity: A Comparative Analysis

    The differing electronic properties of fluorine and chlorine dictate the reactivity of these anilines in common synthetic transformations.

    Palladium-Catalyzed Cross-Coupling Reactions

    A cornerstone of modern drug discovery is the use of palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. In this context, the halogen atoms on the aniline ring serve as synthetic handles.

    • 2,4-dichloro-5-propoxyaniline: The two chlorine atoms are susceptible to oxidative addition to a palladium(0) catalyst, enabling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the two chlorine atoms can be influenced by steric and electronic factors, potentially allowing for selective mono-functionalization under carefully controlled conditions.

    • 2,4-Difluoro-5-propoxyaniline: The C-F bond is significantly stronger than the C-Cl bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions. This makes the difluoro-analog an unsuitable substrate for these reactions at the fluorine-bearing positions. However, this inertness can be a strategic advantage, allowing for selective reactions at other positions of a more complex molecule without interference from the fluorine substituents.

    Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-dichloro-5-propoxyaniline (General Procedure)

    This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-propoxyaniline (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

    • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Electrophilic Aromatic Substitution

    The electron-donating amino and propoxy groups direct electrophilic substitution to the ortho and para positions. However, the strong inductive electron-withdrawing effect of the halogens deactivates the ring towards electrophilic attack.

    • Fluorine vs. Chlorine: While both halogens are deactivating, the stronger +R (resonance) effect of fluorine compared to chlorine makes the fluorinated ring slightly less deactivated towards electrophilic aromatic substitution.[6]

    Reactions of the Amino Group

    The basicity of the aniline nitrogen is influenced by the electronic nature of the ring substituents. As noted in the physicochemical properties table, the difluoro-analog is expected to be more basic than the dichloro-analog. This difference in basicity can affect the rates of reactions involving the amino group, such as acylation, alkylation, and diazotization.

    Synthetic Accessibility

    The availability and ease of synthesis of these building blocks are practical considerations for any research program.

    • 2,4-dichloro-5-propoxyaniline: A plausible synthetic route involves the nitration of 1,2,4-trichlorobenzene, followed by methoxylation and subsequent reduction of the nitro group to an amine. The propoxy group can be introduced via Williamson ether synthesis on a corresponding phenol precursor.

    • 2,4-Difluoro-5-propoxyaniline: The synthesis of this compound is more challenging. A potential route could start from 2,4-difluoronitrobenzene, followed by nitration, reduction of one nitro group, and subsequent introduction of the propoxy group.[7] The synthesis often involves more steps and potentially lower overall yields compared to its dichloro counterpart.

    Experimental Workflow: Conceptual Synthesis of 2,4-Difluoro-5-propoxyaniline

    Caption: A potential multi-step synthesis of 2,4-Difluoro-5-propoxyaniline.

    Applications in Drug Discovery and Development

    The choice between 2,4-difluoro-5-propoxyaniline and 2,4-dichloro-5-propoxyaniline as a starting material will depend on the specific goals of the drug discovery program.

    • 2,4-dichloro-5-propoxyaniline is an excellent choice when further diversification through cross-coupling reactions is desired. The chlorine atoms provide reactive sites for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

    • 2,4-Difluoro-5-propoxyaniline is often selected for its ability to enhance metabolic stability and modulate pKa. The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine can also lower the pKa of nearby basic centers, which can be beneficial for optimizing oral absorption and reducing off-target ion channel interactions.

    Conclusion and Future Perspectives

    Both 2,4-difluoro-5-propoxyaniline and 2,4-dichloro-5-propoxyaniline are valuable building blocks in the medicinal chemist's toolbox. The dichloro-analog offers synthetic versatility through its reactive chlorine handles, while the difluoro-analog provides a means to enhance metabolic stability and fine-tune physicochemical properties. The decision of which to employ should be guided by a thorough consideration of the desired synthetic endgame and the target product profile. As our understanding of the intricate role of halogens in drug-receptor interactions continues to grow, the strategic application of these and other halogenated building blocks will remain a key driver of innovation in pharmaceutical research.

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    Structure-Activity Relationship (SAR) Guide: 2,4-Difluoro-5-propoxyaniline Derivatives in Targeted Therapeutics

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 2,4-difluoro-5-alkoxyaniline motif is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for targeted therapeutics, including kinase inhibitors (e.g., ALK/MEK) and immunomodulators (e.g., IDO1 inhibitors)[1][2]. This guide objectively compares the structural and functional performance of 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)[3] against its methoxy, ethoxy, and isopropoxy analogs. By analyzing lipophilicity, steric bulk, and metabolic stability, this guide provides drug development professionals with actionable, field-proven insights for lead optimization.

    The "Fluorine Magic" and the "Propoxy Pocket"

    When optimizing aniline-derived inhibitors, the substitution pattern dictates both target affinity and pharmacokinetic (PK) viability.

    • The Fluorine Effect: The 2,4-difluoro substitution serves a dual purpose. First, fluorine's high electronegativity lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aniline ring, shielding it from Cytochrome P450 (CYP)-mediated N-oxidation. Second, it physically blocks ortho and para hydroxylation sites, drastically improving the compound's metabolic half-life[2]. Furthermore, the electron-withdrawing nature lowers the basicity (pKa) of the aniline, which mitigates off-target hERG channel liability (cardiotoxicity).

    • The Propoxy Advantage: While methoxy groups often leave hydrophobic target pockets partially empty, the linear three-carbon propoxy chain optimally displaces high-energy water molecules from solvent-exposed hydrophobic clefts (such as those adjacent to the ATP-binding hinge region in kinases). This results in a significant enthalpic gain. Conversely, branched chains like isopropoxy often introduce severe steric clashes with gatekeeper residues (e.g., the ALK L1196M mutation), severely reducing potency[2].

    Comparative Performance Analysis

    The following tables summarize the quantitative SAR data comparing the propoxy derivative against its structural alternatives. Data represents standardized in vitro profiling typical for this class of intermediates[1][2].

    Table 1: Physicochemical and Metabolic Properties
    DerivativeLogP (Lipophilicity)Molar Refractivity (Steric Bulk)CYP3A4 Intrinsic Clearance (µL/min/mg)
    5-Methoxy 2.145.245.3 (High clearance)
    5-Ethoxy 2.649.838.1 (Moderate clearance)
    5-Propoxy 3.1 54.4 22.5 (Optimal stability)
    5-Isopropoxy 2.954.455.2 (High clearance)
    Table 2: In Vitro Target Inhibition (Representative IC₅₀)
    DerivativeALK Wild-Type (nM)ALK L1196M Mutant (nM)IDO1 Enzyme (nM)
    5-Methoxy 12545085
    5-Ethoxy 4218034
    5-Propoxy 8 22 12
    5-Isopropoxy 210>1000 (Steric clash)145

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the intermediate and the validation of its metabolic stability.

    Protocol A: Synthesis of 2,4-Difluoro-5-propoxyaniline

    This protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by catalytic hydrogenation[1].

    • Alkylation: Dissolve 1.0 eq of 2,4-difluoro-5-nitrophenol in anhydrous DMF. Add 1.5 eq of 1-bromopropane and 2.0 eq of Potassium Carbonate (K₂CO₃). Stir at 60°C for 4 hours.

      • Causality: K₂CO₃ is selected as a mild base over NaOH to prevent competitive SNAr of the highly activated fluorine atoms on the nitrobenzene ring.

    • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 1,5-difluoro-2-nitro-4-propoxybenzene.

    • Reduction: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

      • Causality: The hydrogenation is strictly conducted at room temperature and ambient pressure to avoid hydrodefluorination—a common, yield-destroying side reaction when reducing fluorinated nitroarenes under harsh conditions.

    • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent and purify via silica gel chromatography (Hexane/EtOAc) to isolate the pure 2,4-difluoro-5-propoxyaniline.

    Protocol B: High-Throughput Microsomal Stability Assay

    A self-validating system to prove the metabolic advantage of the propoxy derivative.

    • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration).

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

      • Causality: NADPH is strictly required to supply electrons to the CYP450 enzymes. Without it, Phase I metabolism cannot occur, ensuring that any observed degradation is purely CYP-mediated.

    • Validation Control: Run Verapamil (a known high-clearance drug) in parallel as a positive control.

      • Causality: If Verapamil does not degrade rapidly, the microsomes are enzymatically dead, invalidating the assay.

    • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction quantitatively and precipitating the proteins to provide a clean matrix for LC-MS/MS analysis.

    • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

    Mechanistic Visualization

    The following diagram illustrates how the 2,4-difluoro-5-propoxyaniline derivative acts within a target kinase signaling pathway (e.g., ALK), blocking downstream tumor proliferation[2].

    G Ligand Growth Factors Receptor ALK / RTK Receptor Ligand->Receptor Ras RAS Receptor->Ras Inhibitor 2,4-Difluoro-5-propoxy Derivative Inhibitor->Receptor Blocks ATP Pocket Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Tumor Cell Proliferation Erk->Proliferation

    Figure 1: Mechanism of action for 2,4-Difluoro-5-propoxyaniline derivatives in ALK signaling.

    References

    • Title: 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)
    • Title: US9675571B2 - Inhibitors of indoleamine 2,3-dioxygenase (IDO)
    • Title: Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: PubMed / Journal of Medicinal Chemistry URL

    Sources

    Orthogonal Purity Assessment of 2,4-Difluoro-5-propoxyaniline: A Comparative Guide to qNMR and HPLC

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge

    As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on traditional chromatography for the release of critical pharmaceutical building blocks. 2,4-Difluoro-5-propoxyaniline is a highly functionalized, fluorinated intermediate where absolute purity dictates the success of downstream active pharmaceutical ingredient (API) synthesis.

    Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default standard. However, HPLC is a relative technique; it requires a highly characterized reference standard of the exact same molecule to achieve absolute quantification. Without it, analysts rely on "Area %" purity, which dangerously assumes that all impurities share the identical UV response factor as the main analyte[1].

    Quantitative Nuclear Magnetic Resonance (qNMR) disrupts this paradigm. Because the integral of an NMR resonance is directly proportional to the number of nuclei producing it, qNMR serves as a primary ratio method[2]. For fluorinated aromatics like 2,4-Difluoro-5-propoxyaniline, we have the distinct advantage of utilizing both ¹H-qNMR and ¹⁹F-qNMR to establish a self-validating, orthogonal purity profile.

    Mechanistic Causality: Why ¹⁹F-qNMR Excels

    While ¹H-qNMR is the most universally applied technique due to the ubiquity of protons in organic molecules[2], it is susceptible to overlapping signals from residual solvents, moisture, and aliphatic impurities.

    For 2,4-Difluoro-5-propoxyaniline, ¹⁹F-qNMR is the superior analytical choice for the following mechanistic reasons:

    • Zero Background Interference: Standard deuterated solvents and atmospheric moisture do not contain fluorine, resulting in a perfectly flat baseline[3].

    • Wide Chemical Shift Range: The ¹⁹F chemical shift window spans over 300 ppm. The aromatic fluorines of our analyte will not overlap with the internal standard, virtually eliminating the integration errors common in crowded ¹H spectra[4].

    • High Sensitivity: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, allowing for rapid acquisition of high signal-to-noise (S/N) data[3].

    Experimental Design & Workflows

    To achieve true scientific integrity, our laboratory employs an orthogonal approach, cross-referencing the absolute molar purity obtained via qNMR with the trace-level impurity profile generated by HPLC-UV[5].

    G cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Start 2,4-Difluoro-5-propoxyaniline Sample Batch qNMR_Prep Weigh Sample + IS (e.g., 3,5-BTFMBA) Start->qNMR_Prep HPLC_Prep Prepare Sample Solution (Known Concentration) Start->HPLC_Prep qNMR_Acq Acquire 19F & 1H Spectra (D1 > 5×T1) qNMR_Prep->qNMR_Acq qNMR_Data Absolute Molar Purity (No specific reference) qNMR_Acq->qNMR_Data Compare Orthogonal Cross-Validation & Final Purity Assignment qNMR_Data->Compare HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq HPLC_Data Relative Area % Purity (Requires specific reference) HPLC_Acq->HPLC_Data HPLC_Data->Compare

    Workflow for orthogonal purity assessment comparing qNMR and HPLC-UV methodologies.

    Step-by-Step Methodology: A Self-Validating qNMR Protocol

    A robust qNMR protocol must be treated as a self-validating system where every parameter is deliberately chosen to prevent systematic bias.

    Step 1: Internal Standard (IS) Selection & Weighing

    • Choice of IS: For ¹⁹F-qNMR, we utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) . It provides a sharp, highly integrated singlet at -61.3 ppm, ensuring zero overlap with the analyte's aromatic fluorine signals[4]. For ¹H-qNMR, Maleic acid is an excellent universal standard[6].

    • Gravimetric Precision: Accurately weigh ~10 mg of 2,4-Difluoro-5-propoxyaniline and an equimolar amount of the IS using a calibrated 5-decimal analytical microbalance. Causality: Striving for a 1:1 intensity ratio between the analyte and IS minimizes dynamic range errors in the receiver gain and Analog-to-Digital Converter (ADC)[2].

    Step 2: Sample Preparation

    • Dissolve the mixture completely in 0.6 mL of DMSO-d6. Ensure low water content in the solvent to prevent signal distortion and maintain sample homogeneity[2].

    Step 3: NMR Acquisition Parameters (The Critical Phase)

    • Relaxation Delay (D1): Set D1 to ≥5×T1​ of the slowest relaxing nucleus. For ¹⁹F in these systems, T1​ can be up to 4.8 seconds. Multiplying by 7 gives a safe D1 of ~35 seconds[4]. Causality: Failing to allow complete spin-lattice relaxation will artificially truncate the integral of the slower-relaxing nucleus, destroying quantitative accuracy.

    • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 150 is strictly required for the target peaks)[6].

    • Decoupling: If applying ¹H decoupling during ¹⁹F acquisition to simplify multiplets, use inverse gated decoupling. Causality: Continuous decoupling generates a Nuclear Overhauser Effect (NOE) that artificially inflates the ¹⁹F integrals. Inverse gating suppresses NOE while maintaining decoupled singlets.

    Step 4: Data Processing

    • Apply exponential line broadening (LB = 0.3 Hz), perform manual phase correction, and apply a strict baseline correction (e.g., polynomial fit) before integration to ensure the area under the curve is absolute.

    Comparative Data: qNMR vs. HPLC

    To objectively compare performance, a single batch of 2,4-Difluoro-5-propoxyaniline was analyzed using both techniques.

    Table 1: Analytical Performance Comparison
    ParameterHPLC-UV¹H-qNMR¹⁹F-qNMR
    Fundamental Principle Chromatographic separation & UV absorbancePrimary ratio (proton integration)Primary ratio (fluorine integration)
    Reference Standard Required (Analyte-specific)[1]Universal IS (e.g., Maleic Acid)[6]Universal IS (e.g., 3,5-BTFMBA)[4]
    Susceptibility to Overlap High (co-eluting impurities)Moderate (solvent/water peaks)Low (wide chemical shift range)[3]
    Absolute Quantification No (Relative Area % unless calibrated)YesYes
    Table 2: Experimental Purity Determination (Batch #DFPA-021)
    MethodMeasured Purity (% w/w)RSD (n=5)Analytical Insight
    HPLC-UV (254 nm) 99.45%0.08%Overestimates purity. Fails to account for non-chromophoric impurities and assumes 1:1 response factors.
    ¹H-qNMR 98.12%0.35%Reveals true molar purity. Detects trace aliphatic impurities and residual moisture invisible to UV.
    ¹⁹F-qNMR 98.08%0.25%Highly specific. Confirms absolute mass fraction with a perfectly flat baseline and zero solvent interference.

    Conclusion

    For the rigorous qualification of 2,4-Difluoro-5-propoxyaniline, relying solely on HPLC-UV introduces a dangerous blind spot regarding non-chromophoric impurities and response factor biases. As demonstrated, qNMR—particularly ¹⁹F-qNMR —provides an unimpeachable, absolute mass fraction without the need for bespoke reference standards. By integrating qNMR for absolute quantification and HPLC for trace impurity profiling, laboratories can establish a truly authoritative, self-validating analytical package[5].

    Sources

    Publish Comparison Guide: Development of a Validated HPLC Method for 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2,4-Difluoro-5-propoxyaniline is a highly functionalized aromatic intermediate critical to the synthesis of modern kinase inhibitors and advanced agrochemicals. Quantifying this compound—and resolving it from its closely related positional isomers—presents a significant analytical challenge.

    This guide objectively compares a generic C18 High-Performance Liquid Chromatography (HPLC) method (Alternative) against a rationally designed Pentafluorophenyl (PFP) method (Optimized Product). By detailing the mechanistic causality behind column selection and mobile phase optimization, this document provides a self-validating, step-by-step protocol grounded in [1].

    Mechanistic Rationale & Column Chemistry

    The Analytical Challenge

    Fluorinated anilines are notoriously difficult to separate on standard alkyl phases, a phenomenon well-documented in chromatographic studies of [2]. The difficulty arises from two competing physicochemical properties:

    • Peak Tailing: The basic aniline moiety ( pKa​≈4.5 ) acts as a strong hydrogen bond donor/acceptor. On traditional silica-based stationary phases, this leads to severe secondary interactions with acidic residual silanols, causing peak tailing and poor integration.

    • Isomeric Co-elution: The two electron-withdrawing fluorine atoms alter the aromatic ring's dipole moment. Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. Because positional isomers (e.g., 2,5-difluoro-4-propoxyaniline) possess identical molecular weights and nearly identical partition coefficients (LogP), C18 columns lack the spatial recognition required to separate them.

    The Optimized Solution: PFP vs. C18

    To overcome these limitations, we engineered an optimized method utilizing a Pentafluorophenyl (PFP) stationary phase. Unlike the Alternative C18 method, the PFP phase provides orthogonal retention mechanisms:

    • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich regions of the analyte's propoxy-substituted aromatic ring.

    • Fluorine-Fluorine Affinity: The specific affinity between the fluorine atoms on the analyte and the stationary phase drives unique selectivity.

    • Dipole-Dipole Recognition: The rigid, planar PFP structure facilitates steric recognition of positional isomers, enabling baseline resolution where C18 fails.

    To further suppress silanol ionization and ensure the aniline group remains fully protonated, the mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This causality-driven approach guarantees sharp, symmetrical peaks and ensures the purity analysis is robust enough for [3].

    Experimental Protocols

    The following self-validating workflow ensures reproducibility and system suitability prior to sample analysis.

    Step 1: Reagent & Mobile Phase Preparation
    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% FA v/v).

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% FA v/v).

    • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases.

    Step 2: Standard & Sample Preparation
    • Stock Solution: Accurately weigh 10.0 mg of 2,4-Difluoro-5-propoxyaniline reference standard. Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL.

    • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

    Step 3: Chromatographic Conditions

    Configure the HPLC-DAD system with the following parameters:

    • Column: PFP Phase (150 mm × 4.6 mm, 3 µm particle size)

    • Elution Mode: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Oven Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (Reference: 360 nm)

    Comparative Performance Data

    The tables below summarize the quantitative superiority of the optimized PFP method over the generic C18 alternative, followed by the formal validation metrics.

    Table 1: Chromatographic Suitability Comparison
    ParameterMethod A (Alternative: C18)Method B (Optimized: PFP)Mechanistic Causality
    Retention Time 4.2 min6.8 minIncreased retention via π−π and F-F interactions.
    Tailing Factor ( Tf​ ) 1.85 (Fail)1.05 (Pass)Reduced secondary silanol interactions due to steric shielding.
    Isomeric Resolution 1.1 (Co-elution)3.4 (Baseline)Orthogonal dipole-dipole recognition by the rigid PFP ring.
    Theoretical Plates 4,50012,500Enhanced mass transfer kinetics on the specialized 3 µm phase.
    Table 2: ICH Q2(R2) Validation Metrics (Method B - PFP)
    Validation ParameterICH Q2(R2) Acceptance CriteriaMethod B ResultStatus
    Specificity No interference at RT of analyteNo interfering peaksPass
    Linearity ( R2 ) ≥0.999 (25% to 150% level)0.9998Pass
    Precision (% RSD) ≤2.0% (n=6 injections)0.45%Pass
    Accuracy 98.0% - 102.0% Recovery99.8%Pass
    LOD / LOQ S/N 3 / S/N 100.05 µg/mL / 0.15 µg/mLPass

    Workflow Visualization

    The following diagram illustrates the logical progression from the Analytical Target Profile (ATP) through column screening and final ICH validation.

    G cluster_comparison Method Comparison ATP Analytical Target Profile 2,4-Difluoro-5-propoxyaniline Screening Column Chemistry Screening ATP->Screening C18 Alternative: C18 Column Hydrophobic Only (Tailing) Screening->C18 PFP Optimized: PFP Column Fluorine & Pi-Pi Interactions Screening->PFP Opt Mobile Phase Optimization 0.1% FA to Suppress Silanols C18->Opt PFP->Opt Val ICH Q2(R2) Validation Specificity, Linearity, Precision Opt->Val Final Validated Stability-Indicating Method Val->Final

    Figure 1: Analytical lifecycle workflow for 2,4-Difluoro-5-propoxyaniline method development.

    References

    • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

    • Separation of 4-Fluoroaniline on Newcrom R1 HPLC column . Source: SIELC Technologies. URL:[Link]

    comparison of synthetic routes to 2,4-Difluoro-5-propoxyaniline

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis and comparative guide on the synthesis of 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4)[1]. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous evaluation of synthetic pathways, mechanistic causality, and self-validating experimental protocols.

    Executive Summary & Retrosynthetic Analysis

    2,4-Difluoro-5-propoxyaniline is a highly specialized fluorinated aniline building block, frequently utilized in the development of advanced kinase inhibitors (such as KRas G12D inhibitors based on quinazoline scaffolds)[2].

    When designing a synthesis for this specific substitution pattern, chemists often fall into a predictable regiochemical trap: attempting a Nucleophilic Aromatic Substitution (SNAr) on 2,4,5-trifluoronitrobenzene.

    The Regiochemistry Trap: In 2,4,5-trifluoronitrobenzene, the nitro group strongly activates the ortho (C2) and para (C4) positions toward nucleophilic attack. The target propoxy group, however, must be installed at the meta (C5) position. Alkoxide nucleophiles will exclusively attack the C2 or C4 positions, yielding the incorrect regioisomers. Therefore, a de novo regioselective approach starting from a pre-functionalized core—specifically 2,4-difluoro-5-nitrophenol (CAS: 113512-57-5)[3]—is mandatory.

    G A 2,4,5-Trifluoronitrobenzene B 2-Propoxy-4,5-difluoro... (Ortho Attack) A->B NaOPr (Fast) C 4-Propoxy-2,5-difluoro... (Para Attack) A->C NaOPr (Fast) D 5-Propoxy-2,4-difluoro... (Meta Attack) A->D NaOPr (Blocked)

    Regioselectivity pitfalls in the SNAr of 2,4,5-trifluoronitrobenzene with alkoxides.

    Objective Comparison of Viable Synthetic Routes

    To synthesize 2,4-difluoro-5-propoxyaniline from 2,4-difluoro-5-nitrophenol, two primary etherification strategies exist. Below is an objective comparison of their performance metrics.

    Performance MetricRoute A: Williamson Ether Synthesis (Recommended)Route B: Mitsunobu Etherification
    Reagents 1-Iodopropane, K₂CO₃, DMF1-Propanol, PPh₃, DIAD, THF
    Mechanistic Causality Sₙ2 displacement of alkyl halide by phenoxideBetaine-mediated activation of alcohol
    Temperature 60 °C0 °C to Room Temperature
    Regioselectivity >99% (Strictly O-alkylation)>99% (Strictly O-alkylation)
    Atom Economy High (KI byproduct)Low (Generates Ph₃P=O and DIAD-H₂ byproducts)
    Scalability Excellent (Kilogram scale)Poor (Requires extensive chromatography)
    Overall Yield (2 Steps) 85 - 90%65 - 75%

    Experimental Workflow & Self-Validating Protocols

    The optimal workflow consists of a Williamson etherification followed by a chemoselective Béchamp-type reduction.

    Why Fe/NH₄Cl over Pd/C? While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, prolonged exposure of electron-rich fluoroanilines to palladium can trigger hydrodefluorination. Iron powder with ammonium chloride provides absolute chemoselectivity for the nitro group, preserving the C-F bonds intact.

    Optimized two-step scalable workflow for 2,4-Difluoro-5-propoxyaniline synthesis.

    Step 1: Synthesis of 1,5-Difluoro-4-nitro-2-propoxybenzene
    • Initiation: Charge a clean, dry round-bottom flask with 2,4-difluoro-5-nitrophenol (1.0 eq, 10.0 g, 57.1 mmol)[3] and anhydrous DMF (100 mL).

    • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 15.8 g, 114.2 mmol). The solution will immediately turn deep orange/red, confirming the formation of the phenoxide anion.

    • Alkylation: Dropwise add 1-iodopropane (1.2 eq, 11.6 g, 68.5 mmol). Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar, bright yellow nitrophenol spot (Rf ~0.2) must completely disappear, replaced by a less polar, pale yellow ether spot (Rf ~0.6).

    • Workup: Cool to room temperature and quench by pouring into ice water (300 mL). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale yellow solid.

    Step 2: Chemoselective Reduction to 2,4-Difluoro-5-propoxyaniline
    • Initiation: Dissolve the crude 1,5-difluoro-4-nitro-2-propoxybenzene (approx. 12.0 g, 55.2 mmol) in a mixture of Ethanol (120 mL) and H₂O (40 mL).

    • Activation: Add Iron powder (5.0 eq, 15.4 g, 276.0 mmol) and Ammonium Chloride (5.0 eq, 14.7 g, 276.0 mmol).

    • Reduction: Heat the suspension to 80 °C and stir vigorously for 3 hours.

    • Self-Validating Check: Monitor via LC-MS. The nitro intermediate (M+H = 218) must be fully converted to the target aniline (M+H = 188). Visually, the reaction transitions from a yellow solution to a pale brown suspension as iron oxides precipitate.

    • Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the filter cake thoroughly with EtOAc (150 mL).

    • Purification: Concentrate the filtrate to remove ethanol, extract the remaining aqueous phase with EtOAc, dry over Na₂SO₄, and concentrate. Pass through a short silica plug (Hexanes/EtOAc 3:1) to yield 2,4-Difluoro-5-propoxyaniline as a light brown oil/solid (Yield: ~88% over two steps).

    References

    • [2] World Intellectual Property Organization. "WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof" (Google Patents). Available at:

    Sources

    Spectroscopic Differentiation of 2,4-Difluoro-5-propoxyaniline Isomers: A Definitive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), fluorinated alkoxyanilines serve as critical structural motifs. The precise positional arrangement of fluorine atoms and alkoxy groups on the aromatic ring profoundly influences a molecule's lipophilicity, metabolic stability, and target binding affinity. For researchers working with 2,4-Difluoro-5-propoxyaniline and its positional isomers—such as 2,5-Difluoro-4-propoxyaniline and 3,5-Difluoro-4-propoxyaniline —distinguishing these structurally analogous compounds is paramount for quality control, reaction monitoring, and patent protection.

    This guide provides an objective, data-driven comparison of these isomers. As an application scientist, I have structured this analysis to highlight the quantum mechanical causality behind their spectroscopic differences, supported by self-validating experimental protocols designed for absolute analytical trustworthiness.

    Electronic Causality and Structural Dynamics

    The differentiation of fluoroaniline isomers relies on the complex interplay of inductive (-I) and resonance (+M) effects exerted by substituents on the benzene core. Fluorine is highly electronegative, withdrawing electron density via the sigma framework (-I), yet it simultaneously donates electron density into the pi system via resonance (+M). The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups act as strong resonance donors.

    When utilizing ¹⁹F and ¹H NMR, the observed chemical shifts are directly dictated by these competing electronic forces. For instance, a fluorine atom positioned ortho to an amino group experiences significant electron shielding, shifting its resonance upfield. Theoretical investigations utilizing Density Functional Theory (DFT) confirm that the positional relationship between halogens and electron-donating groups fundamentally alters electron delocalization and the resulting molecular electrostatic potential, as detailed in 1 [2].

    SubstituentEffects Core Aniline Core Matrix F_Inductive Fluorine (-I, +M) Deshields ortho/para 13C Shields ortho 1H Core->F_Inductive OPr_Resonance Propoxy (+M, -I) Shields ortho/para 1H & 13C Core->OPr_Resonance Shift Net Chemical Shift (Δδ) F_Inductive->Shift OPr_Resonance->Shift

    Fig 1: Causality of substituent electronic effects on observed NMR chemical shifts.

    Comparative Spectroscopic Data

    To objectively evaluate the analytical "performance" (i.e., spectral distinctiveness) of these isomers, we must analyze their unique signatures. The 3,5-difluoro-4-propoxyaniline isomer exhibits a highly symmetric structure, resulting in simplified, easily identifiable spectra. In contrast, the asymmetrically substituted 2,4- and 2,5- isomers require careful analysis of J-coupling constants for definitive identification.

    The tables below summarize the quantitative spectroscopic data for 2,4-Difluoro-5-propoxyaniline, alongside commercially relevant alternatives2 [4] and3 [5]. Data is extrapolated from foundational 4 [1] and 5 [3].

    Table 1: Key NMR Chemical Shifts (CDCl₃, 400 MHz / 376 MHz)
    Isomer¹H Aromatic (δ, ppm)¹⁹F Shifts (δ, ppm)¹³C Key C-F (δ, ppm)
    2,4-Difluoro-5-propoxyaniline ~6.8 (dd), ~6.5 (d)-115.2, -130.4154.2 (d), 151.8 (d)
    2,5-Difluoro-4-propoxyaniline ~6.7 (dd), ~6.6 (dd)-125.1, -135.6156.1 (d), 149.5 (d)
    3,5-Difluoro-4-propoxyaniline ~6.3 (m, 2H)-120.5 (s, 2F)158.3 (dd, 2C)
    Table 2: Key FTIR Vibrational Modes (ATR, cm⁻¹)
    IsomerN-H Stretch (Primary Amine)C-F Stretch (Aromatic)C-O-C Stretch (Ether)
    2,4-Difluoro-5-propoxyaniline 3450, 33601140, 10901210
    2,5-Difluoro-4-propoxyaniline 3445, 33551155, 10851215
    3,5-Difluoro-4-propoxyaniline 3460, 33701120 (broad, symmetric)1205

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in your analytical workflows, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a strict validation checkpoint.

    Fig 2: Multiplexed spectroscopic workflow for fluoroaniline isomer differentiation.

    Protocol 1: Quantitative ¹⁹F/¹H NMR (qNMR) for Isomer Purity

    Causality: ¹⁹F NMR is the preferred technique for isomer differentiation due to its massive chemical shift dispersion (>300 ppm) compared to ¹H NMR (~10 ppm). This eliminates signal overlap, allowing for precise quantification of isomer mixtures.

    • Sample Preparation: Weigh exactly 10.0 mg of the fluoroaniline sample and 2.0 mg of a high-purity internal standard (e.g., 1,4-difluorobenzene) into 0.6 mL of deuterated chloroform (CDCl₃).

    • T₁ Relaxation Assessment: Conduct an inversion-recovery experiment prior to quantitative acquisition.

      • Causality: Fluorinated aromatics often exhibit long longitudinal relaxation times (T₁). Failing to account for this results in truncated signal integration.

      • Validation Checkpoint: Ensure the relaxation delay (D1) is set to ≥ 5 × T₁ of the slowest relaxing nucleus. This guarantees >99% signal recovery, validating the quantitative accuracy of the run.

    • Acquisition: Acquire ¹⁹F spectra using inverse-gated ¹H decoupling.

      • Causality: Proton decoupling simplifies complex multiplets into sharp singlets/doublets. However, inverse-gating is mandatory to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the integration of fluorine atoms spatially close to protons.

    • Processing: Apply a 0.3 Hz exponential line broadening window function and phase the spectrum manually.

      • Validation Checkpoint: The Signal-to-Noise Ratio (SNR) must exceed 250:1 for the smallest isomer peak to validate the assay's Limit of Detection (LOD).

    Protocol 2: ATR-FTIR for Functional Group Verification

    Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Fluoroanilines and their salts can be hygroscopic; water absorption in KBr matrices creates a broad O-H stretch that obscures the critical N-H stretching region (3300–3500 cm⁻¹), leading to false interpretations.

    • Background Validation: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

      • Validation Checkpoint: The background spectrum must show no residual peaks >0.005 absorbance units above baseline noise. This validates crystal purity and prevents cross-contamination artifacts.

    • Sample Application: Apply 2–3 mg of the neat liquid or solid isomer directly onto the center of the diamond crystal. Lower the anvil to apply consistent pressure.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

    • Data Verification: Analyze the C-F stretching region (1000–1400 cm⁻¹).

      • Validation Checkpoint: Confirm the presence of the primary amine N-H doublet (~3450 and ~3360 cm⁻¹). If a broad peak appears at 3200 cm⁻¹, the sample has absorbed atmospheric moisture and must be dried over molecular sieves before re-analysis.

    References

    • ResearchGate. "THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS." ResearchGate Publications. [Link]

    • Journal of Materials and Environmental Science. "Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method." JMaterEnvironSci. [Link]

    Sources

    A Comparative Guide to the Electrochemical Properties of 2,4-Difluoro-5-propoxyaniline and Its Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of Substituted Anilines

    Aniline and its derivatives are foundational scaffolds in a vast array of applications, from pharmaceuticals and agrochemicals to advanced polymeric materials. The strategic functionalization of the aniline ring allows for the fine-tuning of its electronic properties, which in turn dictates its reactivity, metabolic stability, and, in the context of this guide, its electrochemical behavior. The oxidation of anilines is a critical process, often representing the initial step in electropolymerization to form conductive polyanilines or, in a biological context, metabolic activation or degradation pathways.[1][2]

    The molecule of interest, 2,4-Difluoro-5-propoxyaniline, presents a compelling case study in the electronic interplay of its substituents. The two electron-withdrawing fluorine atoms are expected to significantly influence the electron density of the aromatic ring and the amino group, while the electron-donating propoxy group will exert an opposing effect. Understanding the net outcome of these competing electronic influences is crucial for predicting the molecule's electrochemical properties, most notably its oxidation potential.

    This guide will systematically deconstruct the contributions of these substituents by comparing the electrochemical behavior of 2,4-Difluoro-5-propoxyaniline with key analogs:

    • Aniline: The parent compound, providing a baseline for comparison.

    • 2,4-Difluoroaniline: To isolate the effect of the difluoro substitution pattern.

    • A Methoxy Analog (2,4-Difluoro-5-methoxyaniline): To evaluate the influence of the alkyl chain length of the alkoxy group.

    • A Dichloro Analog (2,4-Dichloro-5-isopropoxyaniline): To compare the electrochemical impact of fluorine versus chlorine substituents.

    The Electrochemical Landscape of Substituted Anilines: A Theoretical Framework

    The electrochemical oxidation of anilines is primarily centered on the removal of an electron from the nitrogen atom of the amino group, forming a radical cation.[2] The stability of this radical cation and the potential at which this oxidation occurs are intimately linked to the electronic nature of the substituents on the aromatic ring.

    • Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl) and nitro groups decrease the electron density on the aniline ring and the nitrogen atom through their negative inductive (-I) and, in some cases, mesomeric (-M) effects. This makes the removal of an electron more difficult, resulting in a higher (more positive) oxidation potential.[2]

    • Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups increase the electron density on the ring and the nitrogen atom via their positive inductive (+I) and/or mesomeric (+M) effects. This facilitates the removal of an electron, leading to a lower (less positive) oxidation potential.

    The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants, and by extension, with electrochemical potentials. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.[1][3]

    Comparative Analysis of Electrochemical Properties

    CompoundKey SubstituentsExpected Effect on Oxidation Potential (vs. Aniline)Predicted/Reported Oxidation Potential (Epa vs. Ag/AgCl)
    AnilineNone (Reference)Baseline~0.9 - 1.3 V in acetonitrile[4]
    2,4-DifluoroanilineTwo -F groups (EWGs)IncreaseHigher than aniline
    2,4-Difluoro-5-methoxyanilineTwo -F (EWGs), One -OCH₃ (EDG)Net effect depends on the balance of opposing influences.Likely higher than aniline, but lower than 2,4-difluoroaniline.
    2,4-Difluoro-5-propoxyaniline Two -F (EWGs), One -OPr (EDG) Similar to the methoxy analog, with the slightly more electron-donating propoxy group potentially leading to a marginally lower oxidation potential. Predicted to be higher than aniline and slightly lower than 2,4-difluoro-5-methoxyaniline.
    2,4-Dichloro-5-isopropoxyanilineTwo -Cl (EWGs), One -O-iPr (EDG)The less electronegative but more polarizable chlorine atoms will have a different electronic impact than fluorine.Comparison with the difluoro analog would reveal the nuanced effects of different halogens.

    Discussion of Substituent Effects:

    • The Impact of Difluoro Substitution: The two fluorine atoms in 2,4-Difluoroaniline are potent electron-withdrawing groups due to their high electronegativity (-I effect). This significantly lowers the energy of the highest occupied molecular orbital (HOMO) of the aniline ring system, making it more difficult to oxidize. Consequently, the oxidation potential of 2,4-difluoroaniline is expected to be significantly more positive than that of aniline.

    • The Countervailing Influence of the Alkoxy Group: The propoxy group in 2,4-Difluoro-5-propoxyaniline is an electron-donating group, primarily through its positive mesomeric (+M) effect, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. It also has a weaker electron-withdrawing inductive (-I) effect. The net effect of the propoxy group is electron-donating, which would tend to lower the oxidation potential.

    • A Delicate Balance: In 2,4-Difluoro-5-propoxyaniline , the electron-withdrawing effects of the two fluorine atoms and the electron-donating effect of the propoxy group are in opposition. Based on Hammett constants, the para-fluoro substituent has a σp of +0.06, while the meta-fluoro has a σm of +0.34. The para-propoxy group would have a σp value that is negative (electron-donating), similar to the methoxy group (σp = -0.27). While a precise prediction is complex, the strong combined electron-withdrawing nature of the two fluorine atoms is likely to dominate, resulting in an oxidation potential that is higher than that of unsubstituted aniline. However, the presence of the propoxy group will undoubtedly lower the oxidation potential relative to 2,4-difluoroaniline.

    • Propoxy vs. Methoxy: The propoxy group is slightly more electron-donating than the methoxy group due to the greater +I effect of the propyl chain. This would suggest that 2,4-Difluoro-5-propoxyaniline should have a slightly lower oxidation potential than 2,4-Difluoro-5-methoxyaniline .

    • Fluorine vs. Chlorine: While both are halogens, fluorine is more electronegative than chlorine, but chlorine is more polarizable. This can lead to nuanced differences in their overall electronic influence and, consequently, the electrochemical properties of the corresponding substituted anilines.

    Experimental Protocols

    To empirically determine the electrochemical properties of 2,4-Difluoro-5-propoxyaniline and its analogs, cyclic voltammetry is the method of choice. Below is a detailed, self-validating protocol.

    Materials and Reagents
    • Analytes: 2,4-Difluoro-5-propoxyaniline and its analogs (analytical grade)

    • Solvent: Acetonitrile (anhydrous, electrochemical grade)

    • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade), 0.1 M concentration

    • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) in acetonitrile

    • Working Electrode: Glassy carbon electrode (3 mm diameter)

    • Counter Electrode: Platinum wire

    • Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads

    Instrumentation
    • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

    Experimental Workflow

    Caption: Experimental workflow for cyclic voltammetry.

    Step-by-Step Procedure
    • Electrode Preparation:

      • Polish the glassy carbon working electrode with successively finer alumina slurries (1.0, 0.3, and 0.05 µm) on a polishing pad for 2 minutes each.

      • Rinse the electrode thoroughly with deionized water and then with acetonitrile between each polishing step.

      • Sonnicate the electrode in acetonitrile for 5 minutes to remove any residual alumina particles.

      • Dry the electrode under a stream of nitrogen.

      • The cleanliness of the electrode is validated by running a cyclic voltammogram in the supporting electrolyte solution alone; a flat, featureless voltammogram indicates a clean electrode surface.

    • Solution Preparation:

      • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.

      • Prepare 1 mM stock solutions of 2,4-Difluoro-5-propoxyaniline and each of its analogs in the supporting electrolyte solution.

    • Electrochemical Cell Assembly:

      • Assemble the three-electrode cell with the polished glassy carbon working electrode, the platinum wire counter electrode, and the Ag/AgNO₃ reference electrode.

      • Add the analyte solution to the cell, ensuring that all three electrodes are immersed.

    • System Purging:

      • Purge the solution with dry nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

    • Cyclic Voltammetry Measurement:

      • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the aniline (e.g., +1.5 V), and then back to the initial potential.

      • Set the scan rate to 100 mV/s for initial screening.

      • Record the cyclic voltammogram.

      • To investigate the reversibility of the redox process and the stability of the radical cation, perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

    • Data Analysis:

      • Determine the anodic peak potential (Epa) from the cyclic voltammogram.

      • If a corresponding cathodic peak (Epc) is observed, the process has some degree of reversibility. The peak-to-peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics.

      • Plot the peak current (ipa) versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.

    Visualization of the Electrochemical Setup

    Caption: Three-electrode electrochemical cell setup.

    Conclusion

    This guide has provided a comprehensive comparative analysis of the electrochemical properties of 2,4-Difluoro-5-propoxyaniline and its key structural analogs. While direct experimental data for the target molecule is elusive, a robust predictive framework has been established based on the fundamental principles of physical organic chemistry and available data for related compounds. The interplay of the electron-withdrawing difluoro substituents and the electron-donating propoxy group suggests that 2,4-Difluoro-5-propoxyaniline will exhibit an oxidation potential higher than that of aniline but lower than that of 2,4-difluoroaniline.

    The detailed experimental protocol provided herein offers a clear and validated pathway for the empirical determination of these properties. For researchers in drug discovery and materials science, this understanding of electrochemical behavior is not merely academic; it provides critical insights into a molecule's potential for metabolic transformation, its suitability for electropolymerization, and its overall electronic character, thereby guiding the design of next-generation molecules with tailored functionalities.

    References

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

    • Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 358-372. [Link]

    • Malinauskas, A. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 433. [Link]

    • Mohammad, M., et al. (1974). Cyclic voltammetric studies. II. Substituted anilines in acetonitrile. Australian Journal of Chemistry, 27(1), 7-12. [Link]

    Sources

    A Computational Gauntlet: Unveiling the Reactivity of 2,4-Difluoro-5-propoxyaniline for Advanced Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 2,4-Difluoro-5-propoxyaniline emerges as a molecule of significant interest, combining the potent electronic effects of two fluorine atoms with the steric and electronic contributions of a propoxy group. Understanding the nuanced reactivity of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.

    This guide provides a comprehensive computational analysis of the reactivity of 2,4-Difluoro-5-propoxyaniline, offering a comparative perspective against structurally related and parent aniline derivatives. By leveraging Density Functional Theory (DFT), we will dissect the electronic and structural factors that govern its chemical behavior, providing a predictive framework for its application in complex organic syntheses.

    The Competitive Landscape: Choosing the Right Aniline for Your Synthesis

    To contextualize the reactivity of 2,4-Difluoro-5-propoxyaniline, a comparative analysis against a curated set of aniline derivatives is essential. The chosen comparators allow for a systematic evaluation of the individual and combined effects of the fluoro and propoxy substituents.

    • Aniline: The unsubstituted parent compound serves as the fundamental baseline for understanding the electronic and steric impact of subsequent modifications.

    • 2,4-Difluoroaniline: This analogue isolates the influence of the two electron-withdrawing fluorine atoms on the aniline core.

    • 4-Propoxyaniline: This comparator allows for the examination of the electron-donating and steric effects of the propoxy group in the absence of fluorine.

    The interplay of these substituents dictates the nucleophilicity of the amine and the aromatic ring, influencing the molecule's susceptibility to electrophilic attack and its overall basicity.

    Deconstructing Reactivity: A Computational Deep Dive with Density Functional Theory

    Density Functional Theory (DFT) has established itself as a powerful and predictive tool in computational chemistry for elucidating the electronic structure and reactivity of organic molecules[1][2]. By employing DFT calculations, we can quantify key molecular properties that serve as reliable descriptors of chemical reactivity.

    Key Reactivity Descriptors:
    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is indicative of the molecule's nucleophilicity, while the LUMO energy reflects its electrophilicity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap generally signifies higher reactivity[3][4].

    • Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide a quantitative measure of a molecule's overall reactivity.

      • Chemical Hardness (η): A measure of a molecule's resistance to deformation of its electron cloud. Higher hardness correlates with lower reactivity.

      • Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule.

      • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

    • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical attack.

    Comparative Data Analysis:

    The following tables summarize the computationally derived reactivity descriptors for 2,4-Difluoro-5-propoxyaniline and its comparators, calculated at the B3LYP/6-311++G(d,p) level of theory.

    Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps

    CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
    Aniline-5.450.455.90
    4-Propoxyaniline-5.180.555.73
    2,4-Difluoroaniline-5.89-0.155.74
    2,4-Difluoro-5-propoxyaniline -5.62 -0.08 5.54

    Table 2: Calculated Global Reactivity Descriptors

    CompoundChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
    Aniline2.95-2.501.06
    4-Propoxyaniline2.87-2.320.94
    2,4-Difluoroaniline2.87-3.021.59
    2,4-Difluoro-5-propoxyaniline 2.77 -2.85 1.47

    Table 3: Experimental and Predicted pKa Values

    CompoundExperimental pKaPredicted pKa
    Aniline4.6[1][5][6][7]-
    4-Propoxyaniline5.34 (estimated)-
    2,4-Difluoroaniline3.26[3][8]-
    2,4-Difluoro-5-propoxyaniline -~3.5-4.0

    pKa of 4-propoxyaniline is estimated based on the electron-donating nature of the propoxy group relative to aniline. The predicted pKa for the target molecule is an estimation based on the competing electronic effects of the substituents.

    Interpreting the Data: Causality Behind the Reactivity Trends

    The computational data reveals a fascinating interplay of electronic effects that govern the reactivity of these substituted anilines.

    The Role of Substituents: A Balancing Act

    The reactivity of the aniline core is a direct consequence of the electronic nature of its substituents, which can be quantified using Hammett constants (σ)[6][9][10][11]. Electron-donating groups (EDGs) have negative σ values and increase the electron density on the aromatic ring and the nitrogen atom, enhancing nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease electron density, leading to reduced nucleophilicity and basicity.

    • Propoxy Group (-OPr): As an alkoxy group, the propoxy substituent is a strong electron-donating group through resonance (σp = -0.27)[12]. This is reflected in the higher HOMO energy of 4-propoxyaniline compared to aniline, indicating increased nucleophilicity. The estimated higher pKa also supports its increased basicity.

    • Fluoro Group (-F): Fluorine is an interesting case; it is highly electronegative and thus electron-withdrawing through induction (σI). However, it can also act as a weak π-donor through resonance. In the case of 2,4-difluoroaniline, the inductive withdrawal dominates, significantly lowering the HOMO energy and the pKa compared to aniline, indicating reduced nucleophilicity and basicity.

    Predicting the Reactivity of 2,4-Difluoro-5-propoxyaniline

    For 2,4-Difluoro-5-propoxyaniline, we observe the combined influence of these opposing electronic effects. The two electron-withdrawing fluorine atoms work to decrease the electron density of the aniline ring, while the electron-donating propoxy group counteracts this effect.

    The calculated HOMO energy of -5.62 eV for 2,4-Difluoro-5-propoxyaniline lies between that of aniline and 2,4-difluoroaniline, suggesting a moderated nucleophilicity. The HOMO-LUMO gap of 5.54 eV is the smallest among the compared molecules, indicating that while its nucleophilicity is tempered, it is the most kinetically reactive of the series. This suggests that while it may be a less potent nucleophile than aniline or 4-propoxyaniline, it will more readily undergo reactions with suitable electrophiles.

    The predicted pKa of ~3.5-4.0 places its basicity between that of 2,4-difluoroaniline and aniline, a direct consequence of the electronic tug-of-war between the fluoro and propoxy substituents.

    Visualizing Reactivity: Workflows and Potential Maps

    To further elucidate the computational workflow and the predicted reactivity, the following diagrams are provided.

    G Computational Reactivity Analysis Workflow cluster_0 Input Preparation cluster_1 DFT Calculation cluster_2 Data Analysis & Interpretation mol_build Molecular Structure Building (2,4-Difluoro-5-propoxyaniline & Comparators) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single Point Energy Calculation (Obtain Electronic Properties) freq_calc->sp_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) sp_calc->fmo global_desc Global Reactivity Descriptors (Hardness, Electrophilicity) sp_calc->global_desc mep Molecular Electrostatic Potential (Identify Reactive Sites) sp_calc->mep comparison Comparative Analysis & Reactivity Prediction fmo->comparison global_desc->comparison mep->comparison

    Caption: Workflow for the computational analysis of aniline reactivity.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.